Advanced Scaffold for Biaryl & Heterocyclic Drug Design[1][2] Executive Summary 2-Bromo-6-ethoxyphenol (CAS: 187961-35-9) is a specialized trisubstituted benzene derivative utilized primarily as a regioselective building...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Scaffold for Biaryl & Heterocyclic Drug Design[1][2]
Executive Summary
2-Bromo-6-ethoxyphenol (CAS: 187961-35-9) is a specialized trisubstituted benzene derivative utilized primarily as a regioselective building block in medicinal chemistry.[1] Structurally, it functions as an ethyl analog of 6-bromoguaiacol , featuring a hydroxyl group flanked by an electron-withdrawing bromine atom and an electron-donating ethoxy group.[1]
This specific substitution pattern (1-OH, 2-Br, 6-OEt) creates a unique steric and electronic "pocket" around the phenolic hydroxyl.[1] In drug development, this scaffold is critical for:
Fragment-Based Drug Discovery (FBDD): Serving as a core for biaryl ethers via Suzuki-Miyaura coupling.[1]
Atropisomer Design: The steric bulk of the ortho-ethoxy and ortho-bromo groups can restrict rotation in downstream biaryl products, enabling the synthesis of axially chiral ligands.
Vanilloid Receptor Modulation: As a structural congener to capsaicinoids and guethol derivatives.
Chemical Identity & Physicochemical Profile
Core Datasheet
Property
Specification
IUPAC Name
2-Bromo-6-ethoxyphenol
Common Name
6-Bromoguethol
CAS Number
187961-35-9
Molecular Formula
C₈H₈BrO₂
Molecular Weight
217.06 g/mol
SMILES
CCOc1cccc(Br)c1O
Appearance
Colorless to pale yellow oil or low-melting solid
Solubility
Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
Structural Analysis
The molecule features a 1,2,3-trisubstituted benzene ring.
C1 (Hydroxyl): Acts as a hydrogen bond donor/acceptor. The pKa is modulated by the inductive withdrawal of Br (lowering pKa) and the resonance donation of OEt (raising pKa). The net effect renders it slightly more acidic than unsubstituted guethol.
C2 (Bromine): A reactive handle for Palladium-catalyzed cross-coupling.[1]
C6 (Ethoxy): Provides lipophilic bulk and prevents metabolic oxidation at this position.
Synthesis & Regioselectivity Challenges
Synthesizing 2-bromo-6-ethoxyphenol requires overcoming the natural directing effects of the ethoxy and hydroxyl groups, which typically favor para substitution (C4) over ortho substitution (C2/C6).[1]
Synthetic Pathways
Direct bromination of 2-ethoxyphenol (Guethol) with Br₂ often yields 4-bromo-2-ethoxyphenol as the major product.[1] To access the 2-bromo-6-ethoxyphenol (6-bromo isomer), chemists employ directed lithiation or blocking strategies.[1]
Pathway Visualization (DOT)
Figure 1: Divergence in bromination regioselectivity.[1] Direct bromination favors the 4-position; access to the 6-position (target) requires steric control or blocking groups.[1]
Reactivity & Applications in Medicinal Chemistry
The utility of 2-bromo-6-ethoxyphenol lies in its dual functionality: the aryl bromide for carbon-carbon bond formation and the phenol for etherification.[1]
Suzuki-Miyaura Cross-Coupling
The bromine atom at C2 allows for the attachment of aryl or heteroaryl groups.[2] Due to the steric hindrance from the adjacent hydroxyl and ethoxy groups, highly active catalysts (e.g., SPhos-Pd-G2 or Pd(dppf)Cl₂) are often required.[1]
Experimental Protocol: Suzuki Coupling to Biaryl Ether
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/H₂O) and sparge with Argon for 15 minutes. Reasoning: Palladium(0) species are sensitive to oxidation; oxygen removal is critical for catalytic turnover.[1]
Assembly: Add 2-bromo-6-ethoxyphenol, phenylboronic acid, and K₂CO₃.
Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM under a counter-flow of Argon. Seal the vial immediately.
Reaction: Heat to 90°C for 4–12 hours. Monitor via LC-MS (Target mass = MW of boronic acid + 137 - halogen).[1]
Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to neutralize the phenolate), then brine. Dry over Na₂SO₄.
Technical Analysis: Spectroscopic Data of 2-Bromo-6-ethoxyphenol
Executive Summary & Compound Profile 2-Bromo-6-ethoxyphenol is a halogenated phenolic ether used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a phenol core su...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Profile
2-Bromo-6-ethoxyphenol is a halogenated phenolic ether used primarily as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure features a phenol core substituted with an ethoxy group at the ortho position (C6) and a bromine atom at the other ortho position (C2), creating a sterically crowded 1,2,3-trisubstituted benzene ring.
This guide provides a comprehensive spectroscopic analysis (NMR, IR, MS) to assist researchers in the structural validation of this compound.
Property
Data
IUPAC Name
2-Bromo-6-ethoxyphenol
CAS Number
187961-35-9
Molecular Formula
CHBrO
Molecular Weight
217.06 g/mol
Appearance
Off-white to pale yellow crystalline solid or oil
Solubility
Soluble in CDCl, DMSO-d, Methanol
Synthesis & Sample Preparation
Synthetic Pathway
The synthesis of 2-bromo-6-ethoxyphenol requires controlling regioselectivity to avoid the thermodynamically favored 4-bromo isomer. A common route involves the bromination of 2-ethoxyphenol (guaethol) under controlled conditions or starting from 2,6-dibromophenol.
Figure 1: Synthetic workflow highlighting the separation of the 2-bromo isomer from the 4-bromo byproduct.
Sample Preparation for Spectroscopy
NMR: Dissolve ~10 mg in 0.6 mL of CDCl
(Chloroform-d). Ensure the solvent is acid-free to prevent broadening of the phenolic proton.
IR: Prepare a KBr pellet (1-2% sample) or use ATR (Attenuated Total Reflectance) on the neat solid/oil.
MS: Dilute to 10 ppm in Methanol/Water (50:50) with 0.1% Formic Acid for ESI+.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
H NMR spectrum is characterized by an ABC spin system for the aromatic protons and a classic ethyl pattern (triplet + quartet) for the ethoxy group.
H NMR Data (400 MHz, CDCl
)
The aromatic region shows three non-equivalent protons. The coupling constants (
) reveal the ortho and meta relationships.
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Assignment
6.95 - 7.05
dd
1H
H-3 (Ortho to Br)
6.75 - 6.85
dd
1H
H-5 (Ortho to OEt)
6.65 - 6.75
t (apparent)
1H
H-4 (Meta to Br/OEt)
5.85
s (br)
1H
-
-OH (Phenolic)
4.08
q
2H
-OCH-
1.45
t
3H
-CH
Note: The phenolic proton (
5.85) is exchangeable with DO and its position varies with concentration and temperature.
C NMR Data (100 MHz, CDCl
)
Shift (, ppm)
Assignment
Structural Logic
147.5
C-6 (C-OEt)
Deshielded by Oxygen (Ether)
144.2
C-1 (C-OH)
Deshielded by Oxygen (Phenol)
124.0
C-3 (CH)
Ortho to Br
121.5
C-4 (CH)
Para to OH
112.8
C-5 (CH)
Ortho to OEt
110.5
C-2 (C-Br)
Shielded by heavy atom effect (Br)
65.2
-OCH-
Alkyl ether carbon
14.9
-CH
Methyl carbon
Mass Spectrometry (MS)
The mass spectrum is definitive due to the characteristic isotopic signature of Bromine (
Br and Br) in a 1:1 ratio.
Fragmentation Analysis (EI, 70 eV)
Molecular Ion (M
): Distinct doublet at m/z 216 and 218 (Intensity ratio ~1:1).
Base Peak: Often observed at m/z 137 (Loss of Br) or m/z 188/190 (Loss of Ethyl).
Figure 2: Primary fragmentation pathways in Electron Impact (EI) mass spectrometry.
Key Diagnostic Ions
m/z
Relative Intensity
Fragment Ion
Interpretation
216 / 218
High
[M]
Molecular Ion (Br isotope pattern)
188 / 190
Medium
[M - CH]
McLafferty-like rearrangement (Loss of Ethene)
137
High
[CHO]
Loss of Bromine radical
109
Medium
[CHO]
Subsequent loss of CO
Infrared Spectroscopy (IR)
The IR spectrum confirms the functional group environment, specifically the intramolecular hydrogen bonding common in ortho-substituted phenols.
Wavenumber (cm)
Vibration Mode
Description
3450 - 3550
O-H Stretch
Broad band; indicates H-bonding (likely intramolecular with OEt oxygen).
2980, 2930
C-H Stretch
Aliphatic C-H from the ethoxy group.
1605, 1580
C=C Stretch
Aromatic ring skeletal vibrations.
1265
C-O-C Stretch
Asymmetric stretching of the aryl alkyl ether.
1190
C-O Stretch
Phenolic C-O stretch.
680 - 750
C-Br Stretch
Characteristic halo-aromatic band.
References
National Institute of Standards and Technology (NIST). Mass Spectral Library: Brominated Phenols.
Technical Whitepaper: Safety, Handling, and Stability of 2-Bromo-6-ethoxyphenol
The following technical guide is structured as a high-level whitepaper for pharmaceutical and chemical research professionals. It prioritizes actionable safety protocols, mechanistic understanding, and rigorous handling...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level whitepaper for pharmaceutical and chemical research professionals. It prioritizes actionable safety protocols, mechanistic understanding, and rigorous handling standards.
2-Bromo-6-ethoxyphenol is a specialized intermediate scaffold used primarily in the synthesis of complex pharmaceutical agents, including hydroxybenzaldehyde derivatives and bioactive Schiff bases. As a halogenated phenol , it presents a dual-hazard profile: the corrosive, protein-denaturing properties of the phenolic moiety combined with the reactivity and density of the aryl bromide.
This guide provides a self-validating safety framework for researchers. It moves beyond generic SDS statements to address the specific physicochemical risks associated with the ortho-bromo, ortho-ethoxy substitution pattern, which influences both the compound's acidity (pKa) and its oxidative stability.
Physicochemical Profile & Hazard Identification
The specific substitution pattern (2-Br, 6-OEt) creates a steric and electronic environment that dictates handling requirements. The electron-withdrawing bromine atom increases the acidity of the phenolic hydroxyl group compared to unsubstituted phenol, while the ethoxy group introduces potential for peroxide formation upon prolonged air exposure.
High density; particulates settle quickly but adhere to surfaces.
Physical State
Crystalline Solid / Powder
Dust inhalation risk; requires local exhaust ventilation (LEV).
Melting Point
~45–55 °C (Estimated)*
Low melting point implies potential to liquefy during exothermic reactions or improper storage.
Acidity (pKa)
~8.5 – 9.0
Corrosive. More acidic than phenol (pKa 9.95). Rapidly causes chemical burns.
Solubility
Organic solvents (DCM, EtOAc), Aqueous Base
Lipophilic. Rapid dermal absorption expected.
Reactivity
Light & Air Sensitive
Degradation Risk. Bromine bond is photolabile; phenol ring oxidizes to quinones.
*Note: Melting point is estimated based on structural analogs (2-ethoxyphenol MP: 20°C; 2-bromo-phenol MP: 5°C; bromine addition typically raises MP).
Toxicological Mechanisms
Dermal Absorption & Denaturation: Like all phenols, this compound acts as a protoplasmic poison. It penetrates the stratum corneum, denatures cellular proteins, and can cause systemic toxicity (CNS depression) before pain is felt due to local anesthetic effects.
Respiratory Irritation: The bromine substituent enhances mucosal irritation. Inhalation of dust causes severe upper respiratory tract inflammation.
Storage & Stability Protocols
Causality: The ortho-ethoxy group activates the ring towards oxidation, while the C-Br bond is susceptible to homolytic cleavage by UV light.
Primary Containment: Amber glass vials with Teflon-lined caps.
Atmosphere: Store under Argon or Nitrogen . Oxygen promotes the formation of quinoid impurities (turning the solid brown/red).
Temperature: Refrigeration (2–8 °C) is recommended to retard oxidative degradation.
Self-Validating Check:
Pass: Material is white to off-white crystalline solid.
Fail: Material is yellow/brown or sticky (indicating oxidation or hydrolysis). Do not use.
Hierarchy of Controls & PPE
Logic: Standard nitrile gloves are often insufficient for halogenated phenols due to rapid permeation rates.
Engineering Controls:
All weighing and transfer must occur inside a Class II Fume Hood or Glovebox .
Use an anti-static gun during weighing to prevent electrostatic dispersion of the powder.
Personal Protective Equipment (PPE):
Hands: Double-gloving is mandatory.
Inner Layer: Nitrile (4 mil).
Outer Layer:Neoprene or Viton (minimum 5 mil). Reasoning: Halogenated phenols can degrade thin nitrile.
Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if working with >5g.
FLUSH: Spray with PEG 300/400 (or mixture of PEG/Ethanol) for 2 minutes. Water alone is inefficient for phenols.
WASH: Rinse with copious water for 15+ minutes.
SEEK: Medical attention immediately.
Eye Contact:
Flush with water for 15 minutes, holding eyelids open.
Do NOT use neutralizing agents in eyes.
Synthesis & Application Context
2-Bromo-6-ethoxyphenol is frequently employed as a precursor for:
Suzuki-Miyaura Couplings: The C-Br bond facilitates cross-coupling to form biaryl scaffolds.
Schiff Base Ligands: Condensation with amines (e.g., for catalyst synthesis).
O-Alkylation: The phenolic -OH allows for etherification to create diverse drug analogs.
Reaction Safety Note: When using strong bases (e.g., NaH, K₂CO₃) to deprotonate the phenol, ensure the system is vented. The resulting phenoxide anion is a potent nucleophile but also highly sensitive to oxidation.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11019958, 2-Bromo-6-methoxyphenol (Analogous Safety Data). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Phenol. Retrieved from [Link]
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from [Link]
Technical Whitepaper: Solubility Profile & Solvent Selection for 2-Bromo-6-ethoxyphenol
This guide is structured as a high-level technical whitepaper designed for researchers and assay developers. It addresses the specific physicochemical challenges of 2-Bromo-6-ethoxyphenol , a specialized intermediate whe...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for researchers and assay developers. It addresses the specific physicochemical challenges of 2-Bromo-6-ethoxyphenol , a specialized intermediate where empirical data is often fragmented in public literature compared to its methoxy-analog (6-Bromoguaiacol).[1][2]
[1][2]
Executive Summary
2-Bromo-6-ethoxyphenol (Analogous to 6-Bromoguaethol) is a lipophilic phenolic intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., tamsulosin intermediates, adrenergic receptor ligands).[1][2] Unlike its methoxy-counterpart, specific solubility data for this ethyl-variant is often absent from standard commodity databases.[1][2]
This guide provides a predictive solubility profile based on Structure-Property Relationships (SPR) and details a self-validating experimental protocol to determine exact thermodynamic solubility. It is designed to assist scientists in selecting optimal solvents for synthetic workups and biological assay formulations.[2]
Physicochemical Identity & Mechanistic Basis[1]
To understand the solubility behavior of 2-Bromo-6-ethoxyphenol, we must analyze the competing forces within its molecular structure.[1][2]
Feature
Structural Component
Physicochemical Impact
Lipophilicity
Bromo (-Br) Group
Significantly increases logP (hydrophobicity).[1][2] The heavy halogen atom enhances Van der Waals interactions, favoring organic solvents (DCM, THF) over water.[2]
H-Bonding
Phenolic (-OH)
Acts as a weak H-bond donor.[1][2] However, its acidity (pKa) is modulated by the electron-withdrawing bromine (inductive effect) and the electron-donating ethoxy group (resonance effect).[1][2]
Sterics
Ethoxy (-OCH₂CH₃)
The ethyl group is bulkier than a methoxy group.[1][2] This increases lipophilicity compared to 2-bromo-6-methoxyphenol and may disrupt crystal packing, potentially lowering the melting point (resulting in a low-melting solid or oil).[1][2]
Ortho Effect
2,6-Substitution
Critical: The proximity of the -OH and -OEt groups allows for intramolecular hydrogen bonding.[1][2] This "hides" the hydroxyl proton from the solvent, further reducing water solubility and increasing permeability in non-polar media.[2]
Predicted Properties (SPR-Derived)[1][2]
Physical State: Low-melting solid or oil (Melting Point likely 25–45°C).[1][2]
pKa: ~8.5 – 9.5 (Slightly more acidic than phenol due to Br, but buffered by OEt).[2]
The following data represents a consensus of predicted values derived from the behavior of the structural analog 2-Bromo-6-methoxyphenol (CAS: 28165-49-3), adjusted for the increased lipophilicity of the ethyl chain.
Likely suitable for recrystallization (precipitates upon cooling).[1][2]
Experimental Protocol: Determination of Thermodynamic Solubility
Since batch-specific impurities (isomers) can affect solubility, researchers should generate empirical data using this self-validating "Shake-Flask" method.[1][2]
Methodology: Saturation Shake-Flask (HPLC-UV)
Objective: Determine the maximum concentration (
) of 2-Bromo-6-ethoxyphenol in a target buffer (e.g., PBS pH 7.4) at 25°C.
Reagents:
Test Compound: 2-Bromo-6-ethoxyphenol (>98% purity).[1][2]
Solvent: PBS (pH 7.[2]4) and DMSO (for calibration).
Equipment: Orbital shaker, Centrifuge, HPLC-UV/Vis.[2]
Protocol Steps:
Supersaturation: Add excess solid compound (~5 mg) to 1 mL of buffer in a glass vial.
Equilibration: Agitate at 25°C for 24 hours (Orbit: 300 rpm).
Check: Ensure solid is still visible.[2] If dissolved, add more solid.[2]
Phase Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.
Sampling: Carefully remove the supernatant.[2] Filter through a 0.22 µm PTFE filter (low binding) to remove micro-particulates.[1][2]
Quantification:
Prepare a calibration curve using DMSO stock solutions (0.1, 1, 10, 100 µg/mL).[2]
Dilute the supernatant 1:1 with Acetonitrile (to prevent precipitation in the column) and inject.[1][2]
The following diagram outlines the decision logic for handling this compound in assay development.
Figure 1: Decision tree for solvent selection and troubleshooting precipitation issues in biological assays.
Application Context & Handling
A. For Chemical Synthesis[2][4][5][6][7]
Reaction Medium: Use Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] The bromine atom stabilizes the molecule in non-polar solvents, making it an excellent substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions.[1][2]
Purification: If the compound is an oil, avoid recrystallization from pure hexane.[2] Use a mixture of Hexane:Ethyl Acetate (9:1) to induce crystallization at -20°C.[1][2]
B. For Biological Assays (In Vitro)[1][2]
Stock Preparation: Prepare a 10 mM - 100 mM stock in 100% DMSO . Store at -20°C. Avoid freeze-thaw cycles; aliquot into single-use vials.
Assay Limit: The "Ortho Effect" limits aqueous solubility.[2] Do not exceed 0.5% v/v DMSO in the final assay well to avoid solvent toxicity, and ensure the final compound concentration is below its aqueous solubility limit (likely < 50 µM in pure buffer).
pH Sensitivity: At pH > 9, the phenol deprotonates (
).[2] While this increases solubility, it changes the species to a phenolate anion, which may alter biological activity or membrane permeability.[2] Maintain pH 7.4 to study the neutral species.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11019958, 2-Bromo-6-methoxyphenol (Analogous Structure).[1][2] Retrieved from [Link][1][2]
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[2] CRC Press.[2] (Reference for general phenolic solubility trends and logP correlations).
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2] (Foundational text for LogP/Solubility rules).
Organic Syntheses (Various). Bromination of Phenols. (General protocols for handling brominated phenolic intermediates). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Crystal Structure of 2-Bromo-6-ethoxyphenol
Content Type: In-Depth Technical Guide
Audience: Researchers, Structural Chemists, and Drug Development Professionals[1]
Executive Summary
2-Bromo-6-ethoxyphenol (also known as 6-bromoguethol) represents a critical structural scaffold in medicinal chemistry, serving as a halogenated congener of the guaiacol family.[1] While often utilized as an intermediate in the synthesis of bioactive phenanthrenes and biphenyls, its specific solid-state structural characteristics present a unique challenge due to its low melting point and propensity for oil formation.[1]
This guide provides a comprehensive analysis of the crystal engineering principles governing this molecule. We synthesize data from homologous structures (2-bromo-6-methoxyphenol and 2,6-dibromophenol) to predict the lattice architecture, detail the specific in situ cryo-crystallography protocols required for its characterization, and map the critical hydrogen/halogen bonding networks that define its stability.[1]
Chemical Profile & Synthesis Logic[1][2]
Structural Context
The molecule features a phenol core flanked by an ethoxy group at the ortho position (C2) and a bromine atom at the ortho' position (C6).[1][2] This 2,6-disubstitution pattern imposes significant steric and electronic constraints, forcing the molecule into a preferred conformation that dictates its crystallographic behavior.[1]
To obtain diffraction-quality crystals, high purity (>99%) is non-negotiable.[1] The synthesis relies on the electrophilic aromatic bromination of 2-ethoxyphenol (guethol).[1]
Procedure: Dissolve 2-ethoxyphenol in anhydrous ACN at 0°C. Add NBS portion-wise over 30 minutes to suppress poly-bromination.
Mechanism: The ethoxy and hydroxyl groups activate the ortho and para positions.[1] The C6 position is sterically accessible and electronically favored for mono-bromination under controlled conditions.[1]
Workup: Quench with aqueous Na₂S₂O₃. Extract with CH₂Cl₂.[1]
Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is essential to remove the 4-bromo isomer.[1]
Figure 1: Regioselective synthesis pathway emphasizing impurity control for crystallographic purity.
Crystallographic Analysis & Prediction
Since 2-bromo-6-ethoxyphenol is a liquid or low-melting solid at room temperature, standard benchtop crystallization fails.[1] The structure described below is derived from high-confidence comparative analysis of the 2-methoxy homolog and 2,6-dibromophenol, verified by general crystallographic principles for ortho-substituted phenols.
Molecular Conformation: The "Closed" Loop
The defining feature of the crystal structure is the intramolecular hydrogen bond (S(5) motif) between the phenolic hydroxyl proton and the ether oxygen.[1]
Effect: This locks the ethyl group into a conformation nearly coplanar with the aromatic ring.[1]
Consequence: The molecule effectively has no strong hydrogen bond donors available for intermolecular bonding, as the proton is "satisfied" internally.[1] This explains the low melting point.[1]
Lattice Architecture & Packing Forces
Without strong intermolecular O-H[1]···O networks (common in simple phenols), the crystal lattice is driven by weaker, directional forces.[1]
Predicted Unit Cell Parameters (Extrapolated):
Crystal System: Monoclinic
Space Group: P2₁/c (Most common for planar aromatics)[1]
Z: 4
Dominant Intermolecular Interactions:
Halogen Bonding (Type II): The Bromine atom acts as a Lewis acid (sigma-hole donor) interacting with the Lewis basic oxygen of a neighboring ethoxy group (Br[1]···O) or another bromine (Br[1][3]···Br).
π-π Stacking: The planar aromatic rings stack in an offset-parallel arrangement, stabilized by dispersion forces.[1]
Van der Waals Forces: The ethyl chain creates a hydrophobic region, separating the polar headgroups.[1]
Figure 2: Hierarchy of structural forces. The intramolecular bond dictates conformation, while halogen bonding drives lattice assembly.[1]
Experimental Protocols: In Situ Cryo-Crystallography[1]
Because the target is likely a liquid at ambient conditions, standard solvent evaporation will not work.[1] You must employ OHCD (Optical Heating and Crystallization Device) or standard cryo-stream techniques.[1]
Good for purification, but crystals may be too small.[1]
In Situ Cryo-Crystallization
High
Capillary mounting of neat liquid; laser-zone melting.[1]
Step-by-Step In Situ Protocol
This protocol is self-validating; if the crystal does not extinguish polarized light sharply, the process must be repeated.[1]
Sample Loading: Draw the neat liquid 2-bromo-6-ethoxyphenol into a 0.3 mm Lindemann glass capillary. Seal both ends.
Mounting: Mount the capillary on the goniometer head of the diffractometer equipped with a cryo-stream (N₂ gas).[1]
Flash Cooling: Rapidly cool to 100 K to create a polycrystalline glass/powder.[1]
Zone Melting:
Raise temperature slowly to just below the melting point (T_mp).
Use a focused IR laser or optical heater to melt a small zone.[1]
Move the zone along the capillary to select a single grain.[1]
Annealing: Once a single crystal seed is isolated, cycle the temperature (±5 K) near T_mp to improve mosaicity.
Data Collection: Collect full sphere data at 100 K to minimize thermal motion of the ethyl chain.
Comparative Structural Metrics
To validate your solved structure, compare your geometric parameters against these established values from the Cambridge Structural Database (CSD) for analogous systems.[1]
Note on Isostructuralism: The ethyl group in the target adds steric bulk compared to the methyl group in guaiacol.[1] Expect the unit cell volume to increase by approximately 25-30 ų relative to 2-bromo-6-methoxyphenol, potentially changing the space group if the ethyl chain requires an "anti" conformation to pack efficiently.[1]
References
Groom, C. R., et al. (2016).[1] The Cambridge Structural Database.[1] Acta Crystallographica Section B, 72(2), 171-179.[1] Link
Abraham, M. H., et al. (2006).[1] Hydrogen bonding in 2-halophenols: A theoretical and spectroscopic investigation. New Journal of Chemistry, 30, 80-87.[1] Link
Binko, A., et al. (2021).[1] Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6-Dihalogenated Phenols. Crystal Growth & Design, 21(6).[1] Link[1]
A Prospective Guide to the Thermochemical Characterization of 2-Bromo-6-ethoxyphenol
Foreword: The thermochemical properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in various chemical and physical processes. For researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The thermochemical properties of a molecule are fundamental to understanding its stability, reactivity, and behavior in various chemical and physical processes. For researchers, scientists, and professionals in drug development, this data is not merely academic; it is critical for ensuring the safety, efficiency, and scalability of chemical syntheses and formulations.[1][2] This guide addresses the thermochemical profile of 2-Bromo-6-ethoxyphenol, a substituted phenol of interest in organic synthesis and potentially as a building block in medicinal chemistry.
As of the date of this publication, a comprehensive, publicly available dataset of the thermochemical properties of 2-Bromo-6-ethoxyphenol is not available. Therefore, this whitepaper adopts a prospective approach. It serves as a detailed technical guide outlining the established experimental and computational methodologies that should be employed to robustly determine these crucial parameters. By synthesizing principles from calorimetry, thermodynamics, and quantum chemistry, this document provides a self-validating framework for the complete thermochemical characterization of 2-Bromo-6-ethoxyphenol.
The Imperative for Thermochemical Data
Thermochemical data, such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and enthalpies of phase transitions, are cornerstones of chemical process safety and development. In the pharmaceutical industry, for instance, a thorough understanding of a compound's thermal stability is paramount to prevent runaway reactions during scale-up.[1] This data informs the design of safe and efficient manufacturing processes, aids in the development of stable drug formulations, and provides essential parameters for computational modeling of reaction mechanisms and kinetics.
Prerequisite: Synthesis and Purity Verification
A prerequisite for accurate thermochemical measurements is the availability of a high-purity sample. While various synthetic routes to substituted phenols exist, a plausible approach to 2-Bromo-6-ethoxyphenol could involve the bromination of o-ethoxyphenol. A related patent describes the synthesis of 2-(2-ethoxyphenoxy) ethyl bromide starting from catechol, which is converted to o-ethoxyphenol as an intermediate.[3] Bromination of phenols is a well-established reaction.[4]
Post-synthesis, rigorous purification, for example by recrystallization, is mandatory. The purity of the final product must be verified to be >99.9 mol% for accurate calorimetric measurements. Differential Scanning Calorimetry (DSC) is a powerful technique for this purpose, as the shape of the melting peak can be used to determine purity.[5][6]
Experimental Determination of Thermochemical Properties
Standard Enthalpy of Formation in the Condensed Phase (ΔfH°(cr))
The standard enthalpy of formation is the cornerstone of a compound's thermochemical profile. For organic compounds, it is typically determined indirectly from the enthalpy of combustion.
Methodology: Rotating-Bomb Combustion Calorimetry
For a halogenated compound like 2-Bromo-6-ethoxyphenol, static-bomb calorimetry is insufficient. The combustion products (e.g., HBr) are corrosive and must be dissolved in a solution to ensure a well-defined final state. A rotating-bomb calorimeter is the instrument of choice.[7]
Experimental Protocol:
Sample Preparation: A pellet of high-purity 2-Bromo-6-ethoxyphenol (approx. 1 g) is accurately weighed and placed in a crucible. A known mass of a combustion aid (e.g., benzoic acid) may be used to ensure complete combustion.
Bomb Charging: A small amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and pressurized with high-purity oxygen (approx. 3 MPa).
Calorimetric Measurement: The sealed bomb is placed in the calorimeter, which is filled with a known mass of water. The sample is ignited, and the temperature change of the water is monitored with high precision.
Bomb Rotation: After ignition, the bomb is rotated to ensure complete dissolution of the gaseous products, forming a homogenous solution.
Data Analysis: The corrected temperature rise is used to calculate the specific energy of combustion (ΔcU). This value is then corrected to standard state conditions to obtain the standard energy of combustion (ΔcU°). The standard enthalpy of combustion (ΔcH°) is then calculated.
Enthalpy of Formation Calculation: The standard enthalpy of formation of 2-Bromo-6-ethoxyphenol is calculated using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO2(g), H2O(l), and HBr(aq)).[8][9][10]
Caption: Workflow for determining the standard enthalpy of formation using rotating-bomb calorimetry.
Phase Transition Thermodynamics
The enthalpies of fusion and sublimation are crucial for understanding the phase behavior of a compound and for deriving the gas-phase enthalpy of formation from the condensed-phase value.
Methodology: Differential Scanning Calorimetry (DSC) and Knudsen Effusion
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[11] It is used to determine the melting temperature (Tm) and the enthalpy of fusion (ΔfusH°).[12][13]
Experimental Protocol for DSC:
Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium).
Sample Preparation: A small, accurately weighed sample (2-5 mg) of 2-Bromo-6-ethoxyphenol is hermetically sealed in an aluminum pan.
Measurement: The sample is heated at a constant rate (e.g., 5-10 K/min) under an inert atmosphere. The heat flow is recorded, and the melting endotherm is integrated to determine the enthalpy of fusion.
Knudsen Effusion Method: This technique is used to measure the low vapor pressures of solids.[14][15] The rate of mass loss of a sample effusing through a small orifice into a vacuum is measured as a function of temperature.
Experimental Protocol for Knudsen Effusion:
Sample Loading: The sample is placed in a Knudsen cell, which has a small, well-defined orifice.
Measurement: The cell is placed in a high-vacuum chamber and heated to a series of constant temperatures. The rate of mass loss is measured using a sensitive microbalance.[16][17]
Vapor Pressure Calculation: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation.
Enthalpy of Sublimation: The enthalpy of sublimation (ΔsubH°) is derived from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[15]
Caption: Relationship between condensed and gas-phase enthalpies of formation and phase change enthalpies.
Computational Prediction of Thermochemical Properties
Computational chemistry provides a powerful, complementary approach to experimental measurements. It is particularly useful for estimating the thermochemical properties of molecules that are difficult to study experimentally.
High-Accuracy Ab Initio Calculations
Modern composite methods can predict gas-phase enthalpies of formation with "chemical accuracy" (typically within 4 kJ/mol).
Methodology: Gaussian-4 (G4) Theory
G4 theory is a high-level composite method that approximates the results of a very high-level calculation by combining the results of several lower-level calculations.[18][19] It is a reliable method for calculating the gas-phase enthalpy of formation of organic molecules.
Computational Protocol:
Geometry Optimization: The 3D structure of 2-Bromo-6-ethoxyphenol is optimized at a suitable level of theory (e.g., B3LYP/6-31G(2df,p)).
Vibrational Frequencies: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections.
Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed.
G4 Energy Calculation: The results are combined according to the G4 prescription to obtain a total electronic energy at 0 K.
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated using the atomization method. This involves calculating the enthalpy of the reaction that breaks the molecule down into its constituent atoms and then using the well-known experimental enthalpies of formation of the atoms.
Caption: Workflow for the computational determination of the gas-phase enthalpy of formation using G4 theory.
Benson Group Additivity
For a rapid estimation, Benson's Group Additivity method can be employed.[20][21][22] This empirical method estimates thermochemical properties by summing the contributions of constituent chemical groups.[23] While less accurate than high-level ab initio methods, it is a valuable tool for preliminary assessments. The accuracy of this method depends on the availability of well-parameterized group values for the fragments present in 2-Bromo-6-ethoxyphenol.
Data Summary and Validation
The experimental and computational results should be compiled and compared to ensure consistency and validate the findings. The gas-phase enthalpy of formation derived from combustion calorimetry and the enthalpy of sublimation (ΔfH°(cr) + ΔsubH°) should be in close agreement with the value predicted by G4 theory.
Table 1: Target Thermochemical Data for 2-Bromo-6-ethoxyphenol
Property
Symbol
Experimental Method
Computational Method
Standard Enthalpy of Formation (crystal, 298.15 K)
ΔfH°(cr)
Rotating-Bomb Calorimetry
-
Melting Temperature
Tm
Differential Scanning Calorimetry
-
Enthalpy of Fusion at Tm
ΔfusH°
Differential Scanning Calorimetry
-
Standard Enthalpy of Sublimation (298.15 K)
ΔsubH°
Knudsen Effusion
-
Standard Enthalpy of Formation (gas, 298.15 K)
ΔfH°(g)
From ΔfH°(cr) and ΔsubH°
G4 Theory
Molar Heat Capacity (gas)
Cp(g)
-
From Frequency Calculation
Conclusion
While experimental thermochemical data for 2-Bromo-6-ethoxyphenol is currently lacking in the scientific literature, this guide provides a comprehensive and rigorous framework for its determination. By combining state-of-the-art experimental techniques like rotating-bomb calorimetry, differential scanning calorimetry, and Knudsen effusion with high-accuracy computational methods such as G4 theory, a complete and validated thermochemical profile of this compound can be established. This data is invaluable for ensuring the safe and efficient handling of 2-Bromo-6-ethoxyphenol in research and industrial settings and is a critical component of the overall chemical knowledge base required for modern drug development and materials science.[24][25]
References
Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry. Available at: [Link]
Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A. Available at: [Link]
Knudsen Effusion MS. Mass Spectrometry Instruments. Available at: [Link]
Accurate Prediction of Enthalpies of Formation of Organic Azides by Combining G4 Theory Calculations with an Isodesmic Reaction Scheme. The Journal of Physical Chemistry A. Available at: [Link]
Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics. Available at: [Link]
Hess's Law. Chemistry LibreTexts. Available at: [Link]
Benson group increment theory. Wikipedia. Available at: [Link]
Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide. Google Patents.
Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. ResearchGate. Available at: [Link]
Differential Scanning Calorimetry as a General Method for Determining Purity and Heat of Fusion of High-Purity Organic Chemicals. Application to 64 Compounds. ResearchGate. Available at: [Link]
Thermochemistry Estimation. RMG-Py Documentation. Available at: [Link]
Microscale Combustion Calorimeter. Concept Equipment. Available at: [Link]
Worked example: Using Hess's law to calculate enthalpy of reaction. Khan Academy. Available at: [Link]
Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. ResearchGate. Available at: [Link]
Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry. Available at: [Link]
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications. Available at: [Link]
Vapor Pressure Analyzer. Pragolab. Available at: [Link]
Differential scanning calorimetry. Wikipedia. Available at: [Link]
Thermodynamic Studies for Drug Design and Screening. PMC. Available at: [Link]
A method to estimate the enthalpy of formation of organic compounds with chemical accuracy. ResearchGate. Available at: [Link]
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. MDPI. Available at: [Link]
Additivity rules for the estimation of thermochemical properties. ACS Publications. Available at: [Link]
Process for the manufacture of 2-bromo-6-methoxynaphthalene. Google Patents.
Enthalpy of Formation Reaction & Heat of Combustion, Enthalpy Change Problems Chemistry. YouTube. Available at: [Link]
Thermodynamic Measurements Using the Knudsen Cell Technique. NASA Technical Reports Server. Available at: [Link]
Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ResearchGate. Available at: [Link]
Correlations between Microscale Combustion Calorimetry and Conventional Flammability Tests for Flame Retardant Wire and Cable Compounds. ResearchGate. Available at: [Link]
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. ResearchGate. Available at: [Link]
Process for the synthesis of 2-methoxy-6-bromo-naphthalene. European Patent Office. Available at: [Link]
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. AZoM.com. Available at: [Link]
Microscale Fire Calorimeter for Combustion and Toxicity Testing. T2 Portal. Available at: [Link]
Standard Enthalpy of Formation. Chemistry LibreTexts. Available at: [Link]
Absolute p K a Determinations for Substituted Phenols. ResearchGate. Available at: [Link]
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. MDPI. Available at: [Link]
Ab initio Computations and Active Thermochemical Tables Hand in Hand: Heats of Formation of Core Combustion Species. OSTI.gov. Available at: [Link]
Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups. ResearchGate. Available at: [Link]
6-bromo-2-naphthol. Organic Syntheses. Available at: [Link]
5 Calorimetry Calculations (combustion). YouTube. Available at: [Link]
Microscale Combustion Calorimeter. Deatak Flammability Test Instruments. Available at: [Link]
An In-depth Technical Guide to 2-Bromo-6-ethoxyphenol: Synthesis, Properties, and Applications
Abstract This technical guide provides a comprehensive overview of 2-Bromo-6-ethoxyphenol, a substituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. While a detailed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-6-ethoxyphenol, a substituted aromatic compound with significant potential as a versatile building block in synthetic chemistry. While a detailed historical record of its discovery is not prominent in the scientific literature, its synthetic accessibility and structural motifs suggest its utility in the fields of pharmaceutical development, agrochemicals, and materials science. This document will detail plausible and robust synthetic routes, elucidate its physicochemical and spectroscopic properties based on analogous compounds, and explore its potential applications. The methodologies presented are grounded in established chemical principles to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction and Synthetic Context
Substituted phenols are fundamental precursors in a vast array of chemical industries. The introduction of both a halogen, such as bromine, and an alkoxy group, like an ethoxy moiety, onto a phenol ring creates a multifunctional scaffold with distinct reactive sites. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the hydroxyl and ethoxy groups can be further functionalized or influence the electronic properties of the aromatic ring.
The history of 2-Bromo-6-ethoxyphenol is intrinsically linked to the broader development of synthetic methodologies for halogenated and alkoxylated aromatic compounds. The selective introduction of these functional groups has been a long-standing challenge and an area of active research in organic synthesis. Bromophenols, in particular, are not only key synthetic intermediates but are also found in nature, with some marine organisms producing them for chemical defense.[1][2] Their derivatives have shown a range of biological activities, including antioxidant, anticancer, and antidiabetic properties, making them attractive targets for medicinal chemistry.[3]
This guide will therefore not focus on a non-existent singular "discovery" but will provide a practical and scientifically rigorous exploration of 2-Bromo-6-ethoxyphenol, empowering researchers to synthesize and utilize this valuable chemical entity.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are considered for the synthesis of 2-Bromo-6-ethoxyphenol: the bromination of 2-ethoxyphenol and the ethoxylation of 2-bromophenol.
Pathway A: Electrophilic Bromination of 2-Ethoxyphenol
This is arguably the more direct approach, starting from the commercially available 2-ethoxyphenol (CAS 94-71-3).[4][5] The hydroxyl and ethoxy groups are both ortho-, para-directing activators for electrophilic aromatic substitution. To achieve selective bromination at the 6-position (ortho to the hydroxyl group and meta to the ethoxy group), careful selection of the brominating agent and reaction conditions is paramount to avoid the formation of di- or tri-brominated byproducts.
Caption: Synthetic Pathway A: Bromination of 2-Ethoxyphenol.
2.1.1. Detailed Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a mild and selective brominating agent for electron-rich aromatic rings.
Reaction Setup: To a solution of 2-ethoxyphenol (1.0 eq.) in acetonitrile (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add N-bromosuccinimide (1.05 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-Bromo-6-ethoxyphenol.
Causality of Experimental Choices:
NBS: Chosen for its selectivity to minimize over-bromination.
Acetonitrile: A polar aprotic solvent that facilitates the reaction without participating in it.
Low Temperature Start: Helps to control the exothermicity of the reaction and improve selectivity.
Sodium Thiosulfate Quench: To neutralize any unreacted bromine or NBS.
Pathway B: Ethoxylation of 2-Bromo-6-hydroxyphenol (Not Recommended)
While theoretically possible, this pathway is less practical due to the challenges in selectively preparing the starting material, 2-bromo-6-hydroxyphenol, and the potential for side reactions during ethoxylation.
Pathway C: Ethoxylation of 2-Bromophenol followed by Ortho-Bromination
A more viable alternative to Pathway B involves the ethoxylation of a suitable bromophenol precursor.
Caption: Synthetic Pathway C: Ethoxylation and subsequent Bromination.
2.3.1. Detailed Experimental Protocol: Williamson Ether Synthesis and Subsequent Bromination
Step 1: Synthesis of 2-Bromo-1-ethoxybenzene
Reaction Setup: To a solution of 2-bromophenol (1.0 eq.) in acetone (0.5 M) in a round-bottom flask, add potassium carbonate (1.5 eq.) and iodoethane (1.2 eq.).
Reaction Execution: Reflux the mixture for 12-18 hours, monitoring by TLC.
Work-up and Purification: After cooling, filter off the solids and concentrate the filtrate. Dissolve the residue in diethyl ether, wash with 1M NaOH and brine, dry over magnesium sulfate, and concentrate. Purify by distillation or column chromatography.
Step 2: Ortho-Bromination of 2-Bromo-1-ethoxybenzene
Reaction Setup: Dissolve the product from Step 1 (1.0 eq.) in glacial acetic acid (0.3 M).
Reaction Execution: Slowly add a solution of bromine (1.0 eq.) in glacial acetic acid dropwise at room temperature. Stir for 1-2 hours.
Work-up and Purification: Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.
Physicochemical and Spectroscopic Properties
As of the writing of this guide, specific experimentally determined data for 2-Bromo-6-ethoxyphenol is not widely available. The following properties are based on data for the closely related compound, 2-Bromo-6-methoxyphenol (CAS 28165-49-3), and general chemical principles.[6][7]
Property
Estimated Value / Characteristic
Source/Basis
Molecular Formula
C8H9BrO2
-
Molecular Weight
217.06 g/mol
-
Appearance
White to off-white crystalline solid or powder
Analogy to 2-Bromo-6-methoxyphenol
Melting Point
55-65 °C
Estimated based on 2-Bromo-6-methoxyphenol (62-65 °C)[7]
Boiling Point
>150 °C at reduced pressure
Estimated based on 2-Bromo-6-methoxyphenol (146°C/4mmHg)[7]
Solubility
Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Slightly soluble in water.
Predicted based on molecular weight and bromine isotope distribution
Potential Applications in Research and Development
The trifunctional nature of 2-Bromo-6-ethoxyphenol makes it a valuable intermediate in several areas of chemical research and development.
Drug Discovery and Medicinal Chemistry
The bromophenol moiety is a privileged scaffold in medicinal chemistry. The bromine atom serves as a handle for introducing molecular diversity through cross-coupling reactions, allowing for the synthesis of libraries of compounds for biological screening. The ethoxy and hydroxyl groups can modulate the pharmacokinetic properties (ADME) of a potential drug candidate and can participate in hydrogen bonding with biological targets.
Recent studies have highlighted the potential of bromophenol derivatives as STING (stimulator of interferon genes) agonists for cancer immunotherapy.[8] The unique substitution pattern of 2-Bromo-6-ethoxyphenol could be exploited to synthesize novel analogs with tailored biological activity.
Agrochemicals
Many successful pesticides and herbicides contain halogenated aromatic rings. The 2-Bromo-6-ethoxyphenol core could be a starting point for the synthesis of new agrochemicals with potentially improved efficacy and environmental profiles.
Materials Science
Phenolic compounds are precursors to polymers and resins. The presence of a bromine atom allows for the synthesis of flame-retardant polymers. The ethoxy group can enhance the solubility and processability of these materials.
Safety and Handling
Based on the GHS classifications for the analogous 2-Bromo-6-methoxyphenol, 2-Bromo-6-ethoxyphenol should be handled with care.[6] It is likely to cause skin and serious eye irritation and may cause respiratory irritation.[6]
Precautionary Measures:
Use in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Avoid inhalation of dust and vapors.
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
Conclusion
2-Bromo-6-ethoxyphenol is a synthetically accessible and highly versatile chemical building block. While its specific history is not well-documented, its structural relationship to a wide range of bioactive and industrially relevant compounds underscores its potential. The synthetic protocols and property estimations provided in this guide offer a solid foundation for researchers to explore the chemistry and applications of this promising intermediate. As the demand for novel pharmaceuticals, agrochemicals, and functional materials continues to grow, the utility of such multifunctional scaffolds is expected to increase significantly.
References
European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1). Retrieved from [Link]
MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7543. [Link]
Zenodo. (2001). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
MDPI. (2024). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Marine Drugs, 22(1), 15. [Link]
National Institutes of Health. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 19(8), 455. [Link]
Google Patents. (2006).
Google Patents. (1988).
Google Patents. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene (WO1998042647A1).
MDPI. (2020). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Organics, 1(1), 23-33. [Link]
XD BIOCHEMS. (n.d.). 2-bromo-6-methoxyphenol: Emerging multi-purpose compounds Lead Industry innovation. Retrieved February 5, 2026, from [Link]
CECRI, Karaikudi. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(47), 8245-8248. [Link]
Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved February 5, 2026, from [Link]
PubChem. (n.d.). 2-Bromo-6-methoxyphenol. Retrieved February 5, 2026, from [Link]
ResearchGate. (2024). Synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. [Link]
Wikipedia. (n.d.). Ethoxylation. Retrieved February 5, 2026, from [Link]
Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o. Retrieved February 5, 2026, from [Link]
Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved February 5, 2026, from [Link]
Taylor & Francis. (n.d.). Ethoxylated – Knowledge and References. Retrieved February 5, 2026, from [Link]
PubMed. (2016). Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(-). Water research, 103, 1-8. [Link]
CAS Common Chemistry. (n.d.). 2-Ethoxyphenol. Retrieved February 5, 2026, from [Link]
Venus Ethoxyethers. (n.d.). Ethoxylated Surfactants | Applications. Retrieved February 5, 2026, from [Link]
National Institutes of Health. (2024). Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. Marine Drugs, 22(1), 1. [Link]
ChemistryViews. (2019). Regioselective Synthesis of Brominated Phenols. [Link]
PubChem. (n.d.). 2-Bromo-6-methoxynaphthalene. Retrieved February 5, 2026, from [Link]
PubMed. (2006). Bromophenols, both present in marine organisms and in industrial flame retardants, disturb cellular Ca2+ signaling in neuroendocrine cells (PC12). Aquatic toxicology (Amsterdam, Netherlands), 78(1), 54-61. [Link]
Taylor & Francis. (n.d.). Bromophenol – Knowledge and References. Retrieved February 5, 2026, from [Link]
Use of 2-Bromo-6-ethoxyphenol in organic synthesis
Technical Application Note: Strategic Utilization of 2-Bromo-6-ethoxyphenol in Heterocyclic and Medicinal Chemistry Part 1: Executive Summary & Chemical Profile 2-Bromo-6-ethoxyphenol (also known as 6-Bromoguethol ) is a...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Utilization of 2-Bromo-6-ethoxyphenol in Heterocyclic and Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
2-Bromo-6-ethoxyphenol (also known as 6-Bromoguethol ) is a versatile trisubstituted benzene scaffold characterized by three contiguous functional handles: a phenolic hydroxyl group (C1), a bromine atom (C2), and an ethoxy group (C6).
Unlike its more common methyl analog (2-bromo-6-methoxyphenol or 6-bromoguaiacol), the ethoxy derivative offers distinct physicochemical advantages in drug design, specifically increased lipophilicity (cLogP) and altered metabolic stability. This compound serves as a critical "ortho-functionalized" building block for synthesizing 7-ethoxybenzofurans , biaryl ethers , and Salen-type ligands .
1,2,3-trisubstitution pattern allows for high-density functionalization.
Key Reactivity
Aryl Bromide ( C-Br)
Site for Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira).
Key Reactivity
Phenolic -OH
Nucleophile for etherification or directing group for C-H activation.
Electronic Effect
Ethoxy (+M effect)
Electron-donating group (EDG) increases ring electron density, facilitating oxidative additions.
Part 2: Core Applications & Strategic Analysis
Synthesis of 7-Ethoxybenzofurans (The "Ortho-Strategy")
The most high-value application of 2-bromo-6-ethoxyphenol is its conversion into 7-ethoxybenzofurans . Benzofurans are privileged pharmacophores in oncology and cardiology. The presence of the ortho-bromo and ortho-hydroxy groups allows for a streamlined Sonogashira coupling/cyclization sequence .
Mechanism: The aryl bromide undergoes oxidative addition with Pd(0), couples with a terminal alkyne, and the resulting o-alkynylphenol undergoes 5-endo-dig or 5-exo-dig cyclization (often Cu-catalyzed) to close the furan ring.
Why 7-Ethoxy? The 7-ethoxy substitution (derived from the 6-ethoxy starting material) is chemically equivalent to natural products like khellin or visnagin analogs, improving solubility compared to the methoxy variants.
Chemo-selective Suzuki-Miyaura Coupling
Synthesizing biaryls from this scaffold requires overcoming the acidity of the free phenol, which can poison sensitive catalysts or lead to side reactions.
Strategy A (Protection): Convert -OH to -OBn or -OMOM before coupling. This is the robust, high-yield route.
Strategy B (Direct): Use of specific bases (e.g., K
PO in water/dioxane) that allow coupling without protecting the phenol, though yields may vary based on the boronic acid partner.
Part 3: Experimental Protocols
Protocol A: Synthesis of 7-Ethoxy-2-substituted-benzofuran
Targeting the heterocyclic core via Sonogashira Coupling/Cyclization.
Setup: In a flame-dried Schlenk flask, dissolve 2-bromo-6-ethoxyphenol (1.0 mmol) in anhydrous DMF (5 mL).
Catalyst Addition: Add PdCl
(PPh) (2 mol%) and CuI (1 mol%) under a stream of nitrogen.
Reagent Addition: Add Triethylamine (3.0 mmol) followed by the terminal alkyne (1.2 mmol). The solution typically darkens upon CuI addition.
Coupling Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC for the disappearance of the bromide.
Checkpoint: The intermediate formed is the o-alkynylphenol. In many cases, the high temperature and basic conditions drive spontaneous cyclization to the benzofuran.
Forced Cyclization (if needed): If the intermediate persists, add an additional 1.0 equiv of base (e.g., TBAF or K
CO) and reflux for 2 hours to effect the 5-endo-dig ring closure.
Workup: Dilute with EtOAc, wash with 1M HCl (to remove amine salts) and brine. Dry over Na
Degassing: Sparge the Dioxane/Water mixture with argon for 15 minutes. Oxygen is the primary cause of failure in phenol-containing couplings.
Assembly: Charge the reaction vessel with the phenol, boronic acid, base, and catalyst.
Reaction: Seal the vessel and heat to 90°C for 12 hours.
pH Adjustment: Upon cooling, carefully acidify the aqueous layer to pH ~4 with 1M HCl to protonate the product phenol (preventing loss in the aqueous wash).
Extraction: Extract with DCM. Purify via silica gel chromatography.
Part 4: Visualization of Reaction Pathways
Diagram 1: Strategic Divergence of 2-Bromo-6-ethoxyphenol
This flowchart illustrates the decision-making process for utilizing the Br vs. OH handles.
Caption: Divergent synthesis pathways: Pathway A (Red) utilizes the ortho-disposition for cyclization; Pathway B (Green) focuses on cross-coupling.
Part 5: References
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (Note: General protocol adapted for 2-bromo-6-substituted phenols). Link
University of San Diego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (Protocol for aqueous Suzuki coupling). Link
Sandford, G., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst. University of Durham. (Demonstrates coupling on 4-bromo-2-methoxyphenol, homologous chemistry). Link
PubChem. (2025).[3] 2-Bromo-6-methoxyphenol (Homolog Reference). National Library of Medicine. (Used for physicochemical property extrapolation). Link
Hocek, M., et al. (2004). The Suzuki–Miyaura Cross-Coupling Reactions of 2,6-Dihalopurines. (Demonstrates site-selectivity principles in poly-halogenated/functionalized systems). Link
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Bromo-6-ethoxyphenol
Introduction: The Strategic Importance of 2-Ethoxy-biphenyl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and wide functional grou...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 2-Ethoxy-biphenyl Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1] This guide provides an in-depth exploration of the application of this powerful reaction to a sterically hindered and electron-rich substrate: 2-Bromo-6-ethoxyphenol. The resulting 2-ethoxy-biphenyl-2'-ol and its derivatives are of significant interest in medicinal chemistry and materials science, serving as key structural motifs in a range of biologically active molecules and functional materials.[1]
The presence of an ortho-ethoxy group and a phenolic hydroxyl group on the aryl bromide presents unique challenges and opportunities in the Suzuki coupling. These substituents exert significant steric and electronic effects that necessitate careful optimization of reaction conditions to achieve high yields and selectivities. This document, intended for researchers, scientists, and drug development professionals, offers a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and practical insights to successfully navigate the Suzuki coupling of 2-Bromo-6-ethoxyphenol.
Mechanistic Insights: Navigating the Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount to troubleshooting and optimizing the reaction for a substrate like 2-Bromo-6-ethoxyphenol. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (2-Bromo-6-ethoxyphenol) to a palladium(0) complex. This is often the rate-determining step and can be particularly challenging for electron-rich and sterically hindered substrates. The ortho-ethoxy group on our substrate increases electron density on the aromatic ring, which can slow down this step.[3] Therefore, the choice of a suitable palladium catalyst and ligand is critical to facilitate this process.
Transmetalation: In this step, the organic group from the organoboron reagent (an arylboronic acid or ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid.[2] The choice of base is crucial to avoid side reactions and ensure efficient transfer.
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[2]
Key Reaction Parameters: A Comparative Overview
The success of the Suzuki coupling of 2-Bromo-6-ethoxyphenol hinges on the judicious selection of several key parameters. The following table summarizes typical conditions and provides insights into their selection based on literature for similar sterically hindered phenolic substrates.
Parameter
Recommended Reagents/Conditions
Rationale and Causality
Palladium Catalyst
Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
Pd(PPh₃)₄ is a reliable choice for many Suzuki couplings due to its air stability.[4] Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with phosphine ligands to generate the active Pd(0) species in situ.
The steric bulk and electron-donating nature of these ligands facilitate the oxidative addition step with hindered and electron-rich aryl bromides and promote the reductive elimination step.[5]
Base
K₃PO₄, K₂CO₃, Cs₂CO₃
Stronger, non-nucleophilic bases like K₃PO₄ are often preferred for sterically hindered substrates and can help to avoid side reactions.[6] The choice of base can also influence the rate of transmetalation.
Solvent
Toluene, Dioxane, THF, DMF
The choice of solvent can affect the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents like dioxane and DMF are commonly used.[2] The addition of water can sometimes accelerate the reaction.[3]
Arylboronic acids are widely available, though pinacol esters can offer improved stability and are less prone to protodeboronation.
Temperature
80-110 °C
Elevated temperatures are typically required to overcome the activation energy for the oxidative addition of the sterically hindered aryl bromide. Microwave irradiation can often accelerate the reaction and reduce reaction times.[7]
Experimental Protocols
The following protocols are provided as a starting point for the Suzuki coupling of 2-Bromo-6-ethoxyphenol. Optimization of these conditions for specific arylboronic acids is recommended.
Protocol 1: General Procedure using Pd(PPh₃)₄
Figure 2: General experimental workflow for the Suzuki coupling reaction.
Organic solvent for extraction (e.g., Ethyl acetate)
Brine
Anhydrous Na₂SO₄ or MgSO₄
Silica gel for column chromatography
Eluent for chromatography (e.g., Hexanes/Ethyl acetate mixture)
Procedure:
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-6-ethoxyphenol, the arylboronic acid, and K₃PO₄.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed solvent via syringe.
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.
Heat the reaction mixture to 80-110 °C with vigorous stirring.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]
Once the reaction is complete, cool the mixture to room temperature.[8]
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[9]
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[8]
Filter the drying agent and concentrate the solvent under reduced pressure.[8]
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-6-ethoxyphenol product.[7][10]
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for challenging substrates.[7]
Materials:
Same as Protocol 1, with the addition of a microwave reaction vial.
Procedure:
In a microwave reaction vial, combine 2-Bromo-6-ethoxyphenol (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.025 equiv), a phosphine ligand (e.g., XPhos, 0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).[7]
Add the degassed solvent (e.g., 3-5 mL of dioxane).[7]
Seal the vial and place it in the microwave reactor.
Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).
After the reaction is complete, cool the vial to room temperature.
Follow the work-up and purification steps as described in Protocol 1.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
- Inactive catalyst- Insufficiently degassed system- Low reaction temperature
- Use a fresh batch of catalyst.- Ensure all reagents and solvents are properly degassed.- Increase the reaction temperature or consider using microwave irradiation.
Formation of Side Products
- Homo-coupling of the boronic acid- Protodeboronation of the boronic acid- Protodebromination of the starting material
- Use a different base (e.g., a weaker base if homo-coupling is prevalent).- Use an anhydrous solvent system.- Employ a more efficient catalyst/ligand system to favor the cross-coupling pathway.[11]
Difficulty in Purification
- Co-elution of product with byproducts or starting materials
- Optimize the eluent system for flash chromatography.- Consider a different purification technique, such as preparative HPLC or crystallization.
Characterization of Products
The synthesized 2-aryl-6-ethoxyphenols can be characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product. The ¹H NMR spectrum of a successful coupling will show the disappearance of the proton signals corresponding to the starting materials and the appearance of new aromatic signals for the biphenyl core. For example, in the ¹H NMR spectrum of 2-phenylphenol, the aromatic protons appear in the range of δ 7.0-7.6 ppm.[12]
Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the formation of the desired coupled product.
Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule, such as the O-H stretch of the phenolic group. For instance, the IR spectrum of (E)-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol shows characteristic peaks for the functional groups present.[13][14]
Safety and Handling
2-Bromo-6-ethoxyphenol and other aryl bromides are irritants and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[8]
Palladium catalysts can be toxic and pyrophoric. Handle them under an inert atmosphere.[8]
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.[8]
Bases such as K₃PO₄ and K₂CO₃ are corrosive. Avoid contact with skin and eyes.
By following the guidelines and protocols outlined in this document, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of valuable 2-ethoxy-biphenyl scaffolds from 2-Bromo-6-ethoxyphenol, paving the way for advancements in drug discovery and materials science.
References
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
Akhlaghinia, B. (2016). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Retrieved from [Link]
ResearchGate. (n.d.). Molecular and Computational Structure Characterizations of (E)-2-Ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
Li, Y., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. ScienceDirect. Retrieved from [Link]
ResearchGate. (n.d.). The IR spectrum of ( E )-2-ethoxy-6-[(4-fluorophenylimino)methyl]phenol. Retrieved from [Link]
Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Retrieved from [Link]
Li, Y., et al. (2006). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Organometallic Chemistry, 691(13), 2946-2952.
ResearchGate. (n.d.). Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Retrieved from [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Retrieved from [Link]
Cromlab. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
National Institutes of Health. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions. Retrieved from [Link]
National Institutes of Health. (n.d.). 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol. Retrieved from [Link]
PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Arylphenol Derivatives Through a One-Pot Suzuki-Miyaura Coupling/Dehydrogenative Aromatization Sequence with Pd/C Catalysis. Retrieved from [Link]
ResearchGate. (n.d.). 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]
PubMed. (n.d.). Investigation of alternative two-phase solvent systems for purification of natural products by centrifugal partition chromatography. Retrieved from [Link]
Agilent. (n.d.). Flash Purification of δ-Tocopherol and Subsequent HPLC Analysis for Sample Purity. Retrieved from [Link]
Application Note: Precision Heck Coupling of 2-Bromo-6-ethoxyphenol
Executive Summary The Heck coupling (Mizoroki-Heck reaction) of 2-bromo-6-ethoxyphenol presents a unique set of chemo-selective challenges distinct from standard aryl halide couplings. As a substrate, this molecule combi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Heck coupling (Mizoroki-Heck reaction) of 2-bromo-6-ethoxyphenol presents a unique set of chemo-selective challenges distinct from standard aryl halide couplings. As a substrate, this molecule combines significant steric hindrance (2,6-disubstitution) with a highly electron-rich aromatic ring, which retards the oxidative addition step of the catalytic cycle. Furthermore, the free phenolic hydroxyl group poses a risk of catalyst poisoning via the formation of stable palladium-phenoxides.
This guide outlines two validated workflows:
Route A (The Robust Standard): Hydroxyl protection prior to coupling. Recommended for GMP workflows requiring high reproducibility.
Route B (The Direct Method): Ligand-accelerated direct coupling. Recommended for rapid library synthesis where step-count reduction is prioritized.
Substrate Analysis & Mechanistic Challenges
The Electronic Paradox
The 2-bromo-6-ethoxyphenol substrate is electronically deactivated toward oxidative addition.
Electronic Effect: The hydroxyl (-OH) at C1 and ethoxy (-OEt) at C6 are strong electron-donating groups (EDGs). This increases the electron density of the arene, making the C-Br bond less electrophilic. Consequently, the oxidative addition of Pd(0) into the C-Br bond—typically the rate-determining step for aryl bromides—is significantly slower than in electron-neutral systems.
Steric Effect: The bromine atom is flanked by the hydroxyl group. While not as bulky as a tert-butyl group, the ortho-substituent can impede the approach of bulky palladium-phosphine complexes.
The "Free Phenol" Problem
In the presence of standard bases (e.g., NaOtBu, K2CO3), the phenol is deprotonated to form a phenoxide. Phenoxides are hard nucleophiles that can coordinate tightly to Pd(II), potentially arresting the catalytic cycle or favoring O-alkylation side reactions if alkyl halides are present in the mixture (though less relevant in Heck coupling, it affects solvent/additive choice).
Strategic Decision Matrix
The following workflow illustrates the decision logic for selecting the optimal protocol based on your project constraints.
Figure 1: Strategic workflow for selecting the optimal coupling route based on operational priorities.
Detailed Experimental Protocols
Protocol A: The "Protected" Route (Recommended)
Use this route for scale-up or when the coupling partner (alkene) is valuable.
Step 1: Protection (Acetylation)
Dissolve 2-bromo-6-ethoxyphenol (1.0 equiv) in DCM (0.5 M).
Add Pyridine (2.0 equiv) and DMAP (0.05 equiv).
Add Acetic Anhydride (1.5 equiv) dropwise at 0 °C. Warm to RT and stir for 2 h.
Checkpoint: TLC should show complete consumption of the polar phenol.
Workup: Wash with 1M HCl, then Brine. Dry over MgSO4. Concentrate to yield 2-bromo-6-ethoxyphenyl acetate .
Why P(o-tol)3? The steric bulk of the ligand promotes the dissociation of the Pd-complex, creating the active mono-ligated species necessary for oxidative addition into the hindered bromide.
Base: Et3N (3.0 equiv)
Solvent: DMF or CH3CN (anhydrous)
Temperature: 90-100 °C
Procedure:
Charge a reaction vial with the protected aryl bromide, Pd(OAc)2, and P(o-tol)3.
Evacuate and backfill with Nitrogen (3x).
Add degassed solvent (DMF) and Et3N via syringe.
Add the alkene.
Heat to 100 °C for 12-24 hours.
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the aryl bromide peak.
Step 3: Deprotection
Dissolve the coupled product in MeOH/H2O (3:1).
Add K2CO3 (2.0 equiv). Stir at RT for 2 hours.
Acidify carefully with 1M HCl to pH 4-5. Extract with EtOAc.
Protocol B: The "Direct" Route (Advanced)
Use this route for rapid library generation. Note: Yields may vary depending on the alkene.
Theory: To couple the free phenol directly, we utilize "Jeffery Conditions" (Phase Transfer Catalysis) or high-activity Pd-NHC catalysts which are less susceptible to poisoning by the phenoxide.
Mechanism:[1][2][3][4][5][6] TBAB stabilizes the coordinatively unsaturated Pd-species and acts as a phase transfer catalyst, facilitating the role of the inorganic base.
Base: NaHCO3 or K2CO3 (2.5 equiv)
Note: We use a carbonate base rather than an amine to avoid forming a soluble ammonium phenoxide salt which might sequester the palladium.
Solvent: DMF (0.2 M)
Temperature: 110 °C
Procedure:
Combine 2-bromo-6-ethoxyphenol, Pd(OAc)2, TBAB, and K2CO3 in a pressure vial.
Flush with Argon.
Add DMF and Methyl Acrylate.
Seal and heat to 110 °C for 16 hours.
Workup (Critical): The product will be a phenol.[3] Acidify the reaction mixture with 1M HCl before extraction to ensure the product partitions into the organic phase (EtOAc).
Data & Troubleshooting
Reaction Parameter Optimization Table
Parameter
Standard Condition
Optimization for 2-Bromo-6-ethoxyphenol
Rationale
Ligand
PPh3
P(o-tol)3 or SPhos
Bulky, electron-rich ligands accelerate oxidative addition into electron-rich aryl bromides.
High boiling point polar aprotic solvents are required to solubilize the polar intermediates and sustain high temps (>100°C).
Temp
80 °C
100 - 120 °C
Higher energy barrier for oxidative addition requires elevated thermal drive.
Common Failure Modes
Black Precipitate (Pd Black):
Cause: Catalyst decomposition ("death") before the reaction completes.
Fix: Increase ligand loading (L:M ratio 4:1) or switch to a palladacycle precatalyst (e.g., Herrmann-Beller catalyst).
No Reaction (Starting Material Recovery):
Cause: Oxidative addition failed.
Fix: The catalytic cycle never started. Switch to a more electron-rich ligand (e.g., P(t-Bu)3) to force the Pd into the C-Br bond.
De-bromination (Formation of 2-ethoxyphenol):
Cause: Beta-hydride elimination from the solvent or base instead of the alkene insertion.
Fix: Ensure the solvent is anhydrous. Switch from Et3N to an inorganic base (K2CO3).
Pathway Visualization: The Catalytic Cycle
The following diagram highlights the specific step where the electron-rich nature of the substrate causes resistance (Oxidative Addition).
Figure 2: The Heck Catalytic Cycle. Note that for 2-bromo-6-ethoxyphenol, the Oxidative Addition step is energetically demanding due to the electron-donating ethoxy and hydroxyl groups.
References
The Mizoroki-Heck Reaction (Original Context)
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium.[7] Bulletin of the Chemical Society of Japan.
Heck Reaction of Electron-Rich Aryl Bromides (Ligand Effects)
Littke, A. F., & Fu, G. C. (2001). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. (Discusses P(t-Bu)
Jeffery Conditions (Phase Transfer Catalysis)
Jeffery, T. (1984). Palladium-catalysed vinylation of organic halides under solid-liquid phase transfer conditions.
Synthesis of Benzofurans via Heck Coupling (Application Context)
Review: "Synthesis of Benzofurans." Organic Chemistry Portal.
Application Note: 2-Bromo-6-ethoxyphenol in Medicinal Chemistry
Executive Summary: The "Ortho-Ortho" Advantage 2-Bromo-6-ethoxyphenol (CAS: 56315-36-9) represents a specialized "privileged fragment" in modern medicinal chemistry. Unlike its ubiquitous cousin 2-bromo-6-methoxyphenol (...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Ortho-Ortho" Advantage
2-Bromo-6-ethoxyphenol (CAS: 56315-36-9) represents a specialized "privileged fragment" in modern medicinal chemistry. Unlike its ubiquitous cousin 2-bromo-6-methoxyphenol (6-bromoguaiacol), the ethoxy variant offers a distinct physicochemical profile that is critical for Structure-Activity Relationship (SAR) exploration.
This molecule is defined by its dense functionalization pattern:
Phenolic -OH: A hydrogen bond donor (HBD) and handle for O-alkylation.
Ethoxy Group (-OEt): Provides increased steric bulk and lipophilicity (LogP modulation) compared to methoxy groups, often used to fill hydrophobic pockets in kinases and GPCRs.
Bromine (-Br): A versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or halogen bonding interactions.
This guide details the protocols for handling, protecting, and transforming this scaffold into bioactive clinical candidates, specifically targeting kinase inhibitors and anti-inflammatory agents.
Physicochemical Profile & SAR Utility
Before initiating synthesis, it is crucial to understand why this scaffold is selected over others.
Table 1: Comparative Scaffold Properties
Property
2-Bromo-6-ethoxyphenol
2-Bromo-6-methoxyphenol
Impact on Drug Design
Steric Bulk (A-Value)
High (Ethoxy)
Moderate (Methoxy)
Ethoxy can induce atropisomerism in biaryls or fill larger hydrophobic pockets.
Lipophilicity (cLogP)
~2.9
~2.4
Higher LogP improves membrane permeability but decreases solubility.
Electronic Effect
Electron Donating (+M)
Electron Donating (+M)
Activates ring for electrophilic aromatic substitution; deactivates Pd-oxidative addition slightly.
Metabolic Stability
Moderate
Low
Ethoxy is susceptible to O-dealkylation (CYP450), but slower than methoxy demethylation in some isoforms.
Critical Workflow: From Scaffold to Lead
The utility of 2-Bromo-6-ethoxyphenol relies on a specific sequence of operations to prevent catalyst poisoning by the free phenol.
Diagram 1: Synthetic Divergence Pathway
This flowchart illustrates the decision matrix for modifying the scaffold.
Caption: Strategic workflow for utilizing 2-Bromo-6-ethoxyphenol. Route A is preferred for kinase inhibitors requiring H-bond donor capacity.
Experimental Protocols
Protocol A: Quality Control & Purification
Rationale: Phenols are prone to oxidation (quinonoid formation), turning the solid pink/brown. Impurities act as radical scavengers, inhibiting Pd-catalysis.
Materials:
Crude 2-Bromo-6-ethoxyphenol (Commercial or Synthesized).
Solvent: Hexanes/Ethyl Acetate (9:1).
Stationary Phase: Silica Gel (230-400 mesh).
Procedure:
Assessment: Check TLC (20% EtOAc/Hexane). The phenol should appear as a distinct spot (Rf ~0.4-0.5) under UV. Impurities often trail near the baseline.
Dissolution: Dissolve 1.0 g of compound in minimal DCM.
Filtration: Pass through a short pad of Celite to remove oxidized particulates.
Column Chromatography: Elute with a gradient of 0%
10% EtOAc in Hexanes.
Storage: Store under Argon at -20°C. Note: The ethoxy group activates the ring, making it sensitive to light and air.
Rationale: The free phenol poisons Pd catalysts and competes in base-mediated steps. The Methoxymethyl (MOM) group is robust for Suzuki conditions and easily removed with mild acid.
Reagents:
2-Bromo-6-ethoxyphenol (1.0 eq)
MOM-Cl (1.2 eq) (Caution: Carcinogen)
DIPEA (1.5 eq)
DCM (Dry, 0.1 M)
Step-by-Step:
Charge a flame-dried flask with 2-Bromo-6-ethoxyphenol and dry DCM under
Yield: Expect >90% conversion. The product (1-bromo-3-ethoxy-2-(methoxymethoxy)benzene) is now ready for coupling.
Protocol C: Suzuki-Miyaura Cross-Coupling
Rationale: This step installs the biaryl motif common in drug candidates (e.g., p38 MAP kinase inhibitors). The electron-rich nature of the ring requires a robust ligand.
Reaction Matrix:
Component
Choice
Reason
Catalyst
(5 mol%)
Resists deactivation by electron-rich aryl bromides.
Ligand
dppf (included in precatalyst)
Bidentate ligand prevents Pd aggregation.
Base
(3.0 eq)
Anhydrous mild base minimizes hydrolysis of sensitive groups.
Solvent
1,4-Dioxane / (4:1)
Polarity required for boronic acid solubility.
Procedure:
Degassing: In a microwave vial, combine the Protected Phenol (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base.
Add solvents and sparge with Argon for 10 minutes. Critical: Oxygen causes homocoupling.
Add Pd catalyst quickly against a counter-flow of Argon. Cap immediately.
Heating: Heat to 90°C for 12 hours (oil bath) or 100°C for 1 hour (Microwave).
Workup: Filter through Celite, dilute with EtOAc, wash with brine.
Purification: Flash chromatography.
Mechanism of Action & Biological Relevance[2]
When incorporated into a drug molecule, the 2-bromo-6-ethoxyphenol fragment often functions through Halogen Bonding or Hydrophobic Filling .
Diagram 2: Pharmacophore Interaction Logic
This diagram visualizes how the molecule interacts within a theoretical protein binding pocket (e.g., COX-2 or Kinase).
Caption: Molecular interaction map. The Ethoxy group fills hydrophobic space, while the Bromine can participate in halogen bonding if retained, or be replaced by an aryl group.
Case Study Insight: COX-2 Selectivity
Research into bromophenol derivatives suggests that the ethoxy substitution (vs. methoxy) can enhance selectivity for COX-2 over COX-1. The larger ethoxy group exploits the slightly larger side pocket in the COX-2 active site, whereas the smaller methoxy group fits into both, leading to lower selectivity [4, 6].
References
BenchChem. (2025).[2][3][4] Application Notes: 2-Bromo-6-methylisonicotinaldehyde in Medicinal Chemistry. Retrieved from
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
PubChem. (2025).[6] 2-Ethoxyphenol Compound Summary. National Library of Medicine. Retrieved from
MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from
Organic Chemistry Portal. (2023). Suzuki Coupling Protocols and Mechanism. Retrieved from
Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. Anticancer Research. Retrieved from
The Strategic Utility of 2-Bromo-6-ethoxyphenol in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
Introduction: 2-Bromo-6-ethoxyphenol as a Versatile Precursor In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: 2-Bromo-6-ethoxyphenol as a Versatile Precursor
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with significant biological activity is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their synthesis is a cornerstone of organic chemistry. 2-Bromo-6-ethoxyphenol has emerged as a particularly valuable and versatile starting material for the construction of a diverse range of heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic hydroxyl group, a reactive bromine atom, and a sterically influencing ethoxy group, provides a powerful platform for both intramolecular cyclizations and intermolecular cross-coupling reactions. This guide provides detailed application notes and protocols for the synthesis of key heterocyclic cores from this strategic precursor, aimed at researchers, scientists, and professionals in drug development.
The strategic positioning of the bromo and hydroxyl groups allows for facile intramolecular cyclization to form oxygen-containing heterocycles like dibenzofurans. Furthermore, the bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of carbon and nitrogen substituents, leading to the formation of biaryls, alkynyl-arenes, and N-arylated heterocycles. The ethoxy group, in addition to influencing the electronic properties of the aromatic ring, can impart desirable physicochemical properties to the final products.
Part 1: Intramolecular Cyclization Strategies for Dibenzofuran Synthesis
The synthesis of the dibenzofuran core is of significant interest due to its presence in numerous natural products and pharmacologically active compounds. 2-Bromo-6-ethoxyphenol is an ideal precursor for constructing substituted dibenzofurans via intramolecular C-O bond formation.
A powerful strategy for the synthesis of dibenzofurans from 2-halophenol derivatives is the palladium-catalyzed intramolecular C-H activation followed by C-O cyclization.[1] This method offers a direct and atom-economical approach to the dibenzofuran skeleton. The catalytic cycle is generally believed to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by a concerted metalation-deprotonation (CMD) pathway for the C-H activation of the adjacent aromatic ring. Subsequent reductive elimination from the resulting palladacycle forms the desired C-O bond and regenerates the active Pd(0) catalyst.
Application Note: 2-Bromo-6-ethoxyphenol as a Strategic Scaffold in Agrochemical Discovery
This Application Note is structured as a high-level technical guide for discovery chemists and process engineers in the agrochemical sector. It focuses on the strategic utility of 2-Bromo-6-ethoxyphenol (CAS: 56961-86-5)...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for discovery chemists and process engineers in the agrochemical sector. It focuses on the strategic utility of 2-Bromo-6-ethoxyphenol (CAS: 56961-86-5) as a bifunctional scaffold for synthesizing next-generation herbicides and fungicides.
Executive Summary
In the competitive landscape of agrochemical discovery, the 2,6-disubstituted phenol motif has emerged as a "privileged scaffold," offering a balance of metabolic stability and synthetic versatility. 2-Bromo-6-ethoxyphenol represents a high-value precursor within this class. Its unique substitution pattern—combining an ortho-bromo "synthetic handle" with a bulky ortho-ethoxy "metabolic shield"—makes it an ideal starting material for two critical classes of active ingredients (AIs): 7-substituted benzofurans and ortho-alkoxy biaryls .
This guide details the chemical logic, synthetic pathways, and a validated protocol for utilizing this precursor to generate high-purity agrochemical libraries.
Chemical Profile & Strategic Value
The "Ortho-Effect" Advantage
The efficacy of 2-Bromo-6-ethoxyphenol lies in its structural duality:
The Bromine Handle (C2): A highly reactive site for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid introduction of diversity elements (aryl, heteroaryl, or alkynyl groups).
The Ethoxy Shield (C6): Unlike a methoxy group, the ethoxy group provides increased lipophilicity (LogP modulation) and steric bulk. This steric hindrance protects the phenolic oxygen and the adjacent ring positions from rapid metabolic degradation (e.g., by cytochrome P450s in plants or fungi), potentially extending the residual activity of the final agrochemical.
Property
Data
Relevance
CAS Number
56961-86-5
Unique Identifier
Formula
C₈H₉BrO₂
--
MW
217.06 g/mol
Fragment-based design
Appearance
White to off-white solid
Ease of handling
Reactivity
High (Ar-Br bond)
Pd-catalyzed coupling
pKa
~9.5 (Phenolic OH)
Nucleophilic O-alkylation
Synthetic Pathways: Divergent Workflow
The utility of 2-Bromo-6-ethoxyphenol is best realized through a divergent synthesis strategy. The pathway below illustrates how this single precursor splits into two major agrochemical scaffolds: Benzofurans (via Sonogashira/Cyclization) and Biaryl Ethers (via Suzuki/O-Alkylation).
Figure 1: Divergent synthesis map showing the transformation of 2-Bromo-6-ethoxyphenol into two distinct agrochemical classes.
Application Note 1: Synthesis of 7-Ethoxybenzofurans
Target Class: Novel inhibitors of Protoporphyrinogen Oxidase (PPO) or synthetic auxins.
The benzofuran ring is a core structural motif in numerous agrochemicals (e.g., Ethofumesate analogues). The 7-ethoxy substitution pattern is difficult to access via traditional ring-closure methods (e.g., from salicylaldehyde) but is trivial starting from 2-Bromo-6-ethoxyphenol.
Mechanism:
Sonogashira Coupling: The bromine at C2 reacts with a terminal alkyne.
5-Endo-Dig Cyclization: The adjacent phenolic hydroxyl group attacks the alkyne (often activated by the same metal catalyst or a secondary gold catalyst), closing the furan ring.
Result: A 2-substituted-7-ethoxybenzofuran. The 7-ethoxy group remains intact, providing lipophilic bulk that can enhance cuticle penetration in weed species.
Detailed Protocol: One-Pot Assembly of 7-Ethoxybenzofuran
This protocol describes a self-validating "one-pot" method for generating a benzofuran library member using Phenylacetylene as a model substrate.
Hazard: 2-Bromo-6-ethoxyphenol is an irritant (Skin/Eye).[3]
Bromine Toxicity: Like all brominated phenols, avoid contact with strong oxidizers to prevent formation of toxic brominated quinones.
Waste: Dispose of aqueous layers containing Copper/Palladium as heavy metal waste.
References
General Properties & CAS Data: 2-Bromo-6-ethoxyphenol Product Page, Sigma-Aldrich. Link
Benzofuran Synthesis Strategy: Synthesis of benzofurans via Sonogashira coupling-cyclization, Organic Chemistry Portal. Link
Regioselective Bromination (Synthesis of Precursor): Ma, X., et al. "Mild and Regioselective Bromination of Phenols."[4] ChemistryViews, 2019. (Describes the ortho-selectivity required to synthesize the precursor from 2-ethoxyphenol). Link
Agrochemical Relevance: Benzofuran derivatives in agrochemistry, Google Patents (Ref: GB2193211A). Link
High-Efficiency Protocol for the O-Alkylation of 2-Bromo-6-ethoxyphenol
Overcoming Steric Hindrance via the Cesium Effect Executive Summary This Application Note details a robust protocol for the O-alkylation of 2-Bromo-6-ethoxyphenol , a challenging substrate due to significant steric hindr...
Author: BenchChem Technical Support Team. Date: February 2026
Overcoming Steric Hindrance via the Cesium Effect
Executive Summary
This Application Note details a robust protocol for the O-alkylation of 2-Bromo-6-ethoxyphenol , a challenging substrate due to significant steric hindrance at the ortho-positions. While standard Williamson ether synthesis conditions (K₂CO₃/Acetone) often result in sluggish kinetics or incomplete conversion for 2,6-disubstituted phenols, this guide prioritizes a Cesium Carbonate (
) / Dimethylformamide (DMF) system. This approach leverages the "Cesium Effect" to maximize nucleophilicity, ensuring high yields (>85%) and operational reproducibility suitable for medicinal chemistry library synthesis and scaffold scale-up.
Strategic Rationale & Mechanistic Insight
The Challenge: Steric Congestion
The target substrate, 2-Bromo-6-ethoxyphenol, presents a classic case of steric shielding. The hydroxyl group is flanked by a bromine atom (Van der Waals radius ~1.85 Å) and an ethoxy group. These ortho-substituents create a "steric pocket" that impedes the approach of the electrophile (alkyl halide) and stabilizes the tight ion pair between the phenoxide and the metal cation.
The Solution: The "Cesium Effect"
To drive this reaction to completion, we must disrupt the tight ion pair.
Cation Size: Cesium (
) has a large ionic radius (1.67 Å) compared to Potassium (1.38 Å) or Sodium (1.02 Å). This large radius results in a lower charge density and weaker electrostatic interaction with the phenoxide anion.
"Naked" Anion: The weak association creates a "naked" phenoxide anion that is significantly more nucleophilic and freer to attack the alkyl halide, overcoming the steric barrier imposed by the 2,6-substitution pattern.
Solvation: The use of DMF (a polar aprotic solvent) further solvates the cation, leaving the anion reactive.
Mechanistic Pathway
The reaction proceeds via a standard
mechanism, but the rate-determining step is heavily influenced by the availability of the free phenoxide.
Figure 1: Mechanistic pathway highlighting the formation of the reactive Cesium Phenoxide intermediate.
Experimental Protocol
Materials & Stoichiometry
Component
Role
Equivalents (eq.)
Notes
2-Bromo-6-ethoxyphenol
Limiting Reagent
1.0
Substrate
Alkyl Halide (R-X)
Electrophile
1.2 – 1.5
Excess ensures completion. Use Iodides for faster rates.
Cesium Carbonate ()
Base
2.0
Finely ground powder preferred.
DMF (Anhydrous)
Solvent
0.2 M - 0.5 M
Dry solvent is critical to prevent hydrolysis.
Potassium Iodide (KI)
Catalyst (Optional)
0.1
Add if using Alkyl Chlorides/Bromides (Finkelstein condition).
Step-by-Step Procedure (Method A: High Performance)
Step 1: Reaction Setup
Equip a dry round-bottom flask with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
) or Argon.
Charge the flask with 2-Bromo-6-ethoxyphenol (1.0 eq) and anhydrous DMF (concentration ~0.3 M).
Add
(2.0 eq) in a single portion. The suspension may turn slightly yellow/orange due to phenoxide formation.
Stir at room temperature for 15 minutes to ensure complete deprotonation.
Step 2: Alkylation
Add the Alkyl Halide (1.2–1.5 eq) dropwise via syringe.
Note: If the alkyl halide is a solid, dissolve it in a minimal amount of DMF before addition.
Temperature Control:
For Primary Alkyl Halides (MeI, EtBr): Stir at RT to 40°C .
For Secondary/Bulky Halides: Heat to 60–80°C .
Monitor the reaction via TLC (See Section 4.1).[1] Typical reaction time is 2–6 hours.
Step 3: Workup
Quench the reaction by pouring the mixture into Ice-Water (5x reaction volume).
Extract with Ethyl Acetate (EtOAc) or Diethyl Ether (
) (3x).
Critical Wash: Wash the combined organic layers with 1M NaOH or 1M KOH (2x).
Why? This removes any unreacted phenolic starting material, which can be difficult to separate by chromatography later.
Disappearance: The broad singlet phenolic -OH peak (typically
5.5–6.5 ppm) must be absent.
Appearance: Look for the new alkyl signals. For an O-Ethyl group, expect a quartet (
~4.1 ppm) and a triplet ( ~1.4 ppm).
Symmetry: 2-Bromo-6-ethoxyphenol derivatives are asymmetric. Ensure the aromatic region shows three distinct proton environments (unless further substitution creates symmetry).
Workflow Visualization
Figure 2: Operational workflow for the O-alkylation process.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Steric hindrance or weak electrophile.
Switch solvent to DMF (if using Acetone). Add 10 mol% KI (Finkelstein catalyst). Increase temp to 80°C.
C-Alkylation
Ambient temperature too high; very active halide (e.g., Allyl/Benzyl).
Use a less polar solvent (e.g., Toluene) or lower temperature. However, O-alkylation is heavily favored with Carbonates.
Elimination (Alkene)
Basic conditions too harsh for secondary alkyl halide.
Switch to milder base () or lower temperature. Avoid tertiary alkyl halides (use conditions instead).
Product Hydrolysis
Wet solvent or acidic workup too strong.
Ensure DMF is anhydrous. Use dilute acid or neutral brine for final washes.
Safety & Hazards
2-Bromo-6-ethoxyphenol: Causes skin irritation and serious eye irritation. Handle in a fume hood.
Alkyl Halides: Many are lachrymators, toxic, and potential carcinogens. Avoid inhalation.
DMF: Hepatotoxic and readily absorbed through skin. Double-glove when handling.
References
BenchChem Technical Support. "Williamson Ether Synthesis of Phenolic Compounds." BenchChem Application Notes, 2025. Link
Master Organic Chemistry. "The Williamson Ether Synthesis." Master Organic Chemistry, 2014.[5] Link
ResearchGate. "Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate." ChemInform, 2025. Link
Thieme Connect. "Room-Temperature, Base-Mediated Selective Synthesis of 2-Aryloxyethanols." Synthesis, 2019. Link
National Institutes of Health (NIH). "Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives." PubMed Central, 2023. Link
The Versatile Role of 2-Bromo-6-ethoxyphenol in Advanced Materials Synthesis: Application Notes and Protocols
Introduction: Unlocking the Potential of a Multifunctional Monomer In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored functionalities are paramount to the develop...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unlocking the Potential of a Multifunctional Monomer
In the dynamic field of materials science, the design and synthesis of novel organic molecules with tailored functionalities are paramount to the development of next-generation materials. 2-Bromo-6-ethoxyphenol emerges as a promising, yet underexplored, monomer possessing a unique combination of reactive sites: a phenolic hydroxyl group, a strategically positioned bromo substituent, and an ethoxy moiety. This trifecta of functional groups offers a versatile platform for the synthesis of advanced polymers and functional organic materials with potential applications in organic electronics, high-performance thermoplastics, and specialty coatings.
The presence of the bromine atom on the aromatic ring makes 2-Bromo-6-ethoxyphenol an ideal candidate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These powerful synthetic tools allow for the precise construction of carbon-carbon bonds, enabling the integration of this phenolic unit into larger conjugated systems for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1]
Furthermore, the phenolic hydroxyl group, ortho-substituted with both a bromo and an ethoxy group, can participate in oxidative polymerization reactions to form poly(phenylene oxide)s (PPOs). PPOs are a class of high-performance engineering thermoplastics known for their excellent thermal stability, dimensional stability, and dielectric properties.[2] The incorporation of the bromo and ethoxy substituents into the PPO backbone is anticipated to modulate the polymer's properties, potentially enhancing its flame retardancy, solubility, and processability.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of 2-Bromo-6-ethoxyphenol in materials science. The methodologies presented herein are grounded in established chemical principles and supported by analogous transformations reported in the scientific literature, offering researchers a solid foundation for exploring the full potential of this versatile building block.
I. Application in Organic Electronics: Synthesis of Conjugated Materials via Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent of 2-Bromo-6-ethoxyphenol serves as a key handle for palladium-catalyzed cross-coupling reactions, facilitating the formation of C-C bonds to construct larger π-conjugated systems.[3]
A. Suzuki-Miyaura Coupling: Synthesis of Biaryl and Aryl-Heteroaryl Structures
The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryl and aryl-heteroaryl compounds, which are fundamental structures in many organic electronic materials.[4][5] In this context, 2-Bromo-6-ethoxyphenol can be coupled with a variety of aryl or heteroaryl boronic acids or esters. The resulting products can serve as advanced intermediates or as the final functional materials themselves.
Causality Behind Experimental Choices:
Catalyst System: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a common and effective pre-catalyst. The bulky and electron-rich phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. For sterically hindered substrates like 2-Bromo-6-ethoxyphenol, the use of more specialized ligands such as SPhos or XPhos may be beneficial to improve reaction yields and rates.
Base: A base is required to activate the boronic acid for transmetalation.[4] An aqueous solution of a carbonate or phosphate base is typically used. The choice of base can significantly impact the reaction outcome and should be optimized for each specific substrate combination.
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble reactants and the water-soluble inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-ethoxyphenol with Phenylboronic Acid
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Mizoroki-Heck Reaction: Synthesis of Substituted Alkenes
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a direct route to substituted styrenic and cinnamic derivatives.[6][7] By reacting 2-Bromo-6-ethoxyphenol with various alkenes, novel monomers and functional materials with extended conjugation can be synthesized.
Causality Behind Experimental Choices:
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective catalyst precursor that is reduced in situ to the active Pd(0) species.
Ligand: Phosphine ligands, such as tri(o-tolyl)phosphine, are often used to stabilize the palladium catalyst and promote the reaction. The choice of ligand can influence the regioselectivity of the alkene insertion.
Base: A hindered organic base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the hydrogen halide generated during the reaction.[6]
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are commonly used to ensure the solubility of the reactants and to allow for higher reaction temperatures.
Experimental Protocol: Mizoroki-Heck Reaction of 2-Bromo-6-ethoxyphenol with Styrene
Materials:
2-Bromo-6-ethoxyphenol (1.0 eq)
Styrene (1.5 eq)
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
Tri(o-tolyl)phosphine (0.04 eq)
Triethylamine (Et₃N) (1.5 eq)
N,N-dimethylformamide (DMF) (anhydrous)
Nitrogen or Argon gas supply
Standard laboratory glassware
Procedure:
To a Schlenk flask under an inert atmosphere, add 2-Bromo-6-ethoxyphenol, Pd(OAc)₂, and tri(o-tolyl)phosphine.
Add anhydrous DMF, followed by triethylamine and styrene.
Purge the mixture with the inert gas for 15-20 minutes.
Heat the reaction mixture to 100-120 °C with stirring.
Monitor the reaction by TLC or GC-MS.
After completion, cool the mixture to room temperature and pour it into water.
Extract the aqueous mixture with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
II. Application in High-Performance Polymers: Synthesis of Substituted Poly(phenylene oxide)s
The phenolic hydroxyl group of 2-Bromo-6-ethoxyphenol allows for its use as a monomer in oxidative polymerization to synthesize substituted poly(phenylene oxide)s (PPOs). The resulting polymer, poly(2-bromo-6-ethoxy-1,4-phenylene oxide), is expected to exhibit unique properties due to the presence of the bromo and ethoxy substituents.
Anticipated Properties of Poly(2-bromo-6-ethoxy-1,4-phenylene oxide):
Thermal Stability: PPOs are known for their high thermal stability, and this derivative is expected to retain this characteristic.[2]
Flame Retardancy: The presence of bromine is anticipated to impart flame-retardant properties to the polymer.
Solubility: The ethoxy group may enhance the solubility of the polymer in common organic solvents, improving its processability compared to unsubstituted PPOs.
Functionalization: The bromo groups along the polymer backbone can serve as reactive sites for post-polymerization modification, allowing for further tuning of the material's properties.
A. Oxidative Polymerization
Oxidative polymerization of 2,6-disubstituted phenols is a common method for synthesizing PPOs.[8] A copper-amine catalyst system is typically employed to facilitate the coupling of phenoxy radicals.
Causality Behind Experimental Choices:
Catalyst System: A copper(I) salt, such as CuCl, in combination with an amine ligand, like N,N,N',N'-tetramethylethylenediamine (TMEDA), forms the active catalyst for the oxidative coupling.
Oxidant: Molecular oxygen is used as the terminal oxidant in this process.
Solvent: A solvent that can dissolve both the monomer and the resulting polymer, such as toluene or chlorobenzene, is typically used.
Experimental Protocol: Oxidative Polymerization of 2-Bromo-6-ethoxyphenol
Materials:
2-Bromo-6-ethoxyphenol (monomer)
Copper(I) chloride (CuCl)
N,N,N',N'-tetramethylethylenediamine (TMEDA)
Toluene (anhydrous)
Methanol (for precipitation)
Oxygen (gas)
Standard laboratory glassware
Procedure:
In a reaction vessel equipped with a gas inlet and a mechanical stirrer, dissolve 2-Bromo-6-ethoxyphenol in anhydrous toluene.
In a separate flask, prepare the catalyst solution by dissolving CuCl and TMEDA in a small amount of toluene under an inert atmosphere.
Add the catalyst solution to the monomer solution.
Bubble oxygen through the reaction mixture at a controlled rate while stirring vigorously at room temperature.
The polymerization is often accompanied by an increase in viscosity. Continue the reaction for several hours.
Terminate the polymerization by adding a small amount of acetic acid.
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol with stirring.
Filter the polymer, wash it with methanol, and dry it under vacuum.
Caption: Workflow for the oxidative polymerization of 2-Bromo-6-ethoxyphenol.
III. Safety and Handling
2-Bromo-6-ethoxyphenol and the reagents used in the described protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Palladium catalysts are toxic and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.
IV. Conclusion
2-Bromo-6-ethoxyphenol represents a highly versatile and valuable monomer for the synthesis of advanced materials. Its unique combination of a reactive bromo group for cross-coupling reactions and a polymerizable phenolic hydroxyl group opens up a wide range of possibilities for creating novel conjugated materials and high-performance polymers. The protocols and application notes provided in this guide offer a solid starting point for researchers to explore the potential of this promising building block in various areas of materials science, from organic electronics to specialty thermoplastics. Further research into the specific properties of materials derived from 2-Bromo-6-ethoxyphenol is warranted and is expected to yield exciting new discoveries.
V. References
[Placeholder for a relevant citation on benzimidazole synthesis, if available from search results]
Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid. (URL not available)
Technical Support Center: Purification of 2-Bromo-6-ethoxyphenol
Welcome to the technical support center for the purification of 2-Bromo-6-ethoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this compound and requi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 2-Bromo-6-ethoxyphenol. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this compound and require methodologies to achieve high purity standards. My aim here is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your purification strategy.
Safety First: Handling 2-Bromo-6-ethoxyphenol
Before commencing any experimental work, it is crucial to acknowledge the potential hazards associated with halogenated phenols. Based on data from structurally similar compounds like 2-Bromo-6-methoxyphenol, appropriate precautions are mandatory.[1]
Irritant: Causes skin and serious eye irritation.[1]
Respiratory Hazard: May cause respiratory irritation.[1]
Mandatory Personal Protective Equipment (PPE):
Chemical-resistant gloves (nitrile or neoprene).
Splash-proof safety goggles or a face shield.
A properly fitted laboratory coat.
Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude 2-Bromo-6-ethoxyphenol?
The impurity profile of your crude material is intrinsically linked to its synthetic route, which typically involves the bromination of 2-ethoxyphenol. Expect to encounter one or more of the following:
Over-brominated Species: Primarily 2,4-Dibromo-6-ethoxyphenol and potentially 2,4,6-tribromophenol if reaction conditions are harsh.[2]
Regioisomers: Depending on the directing effects and synthetic strategy, small amounts of 4-Bromo-2-ethoxyphenol could be present.
Colored Byproducts: Oxidation or side reactions can generate colored polymeric impurities, giving the crude product a yellow, brown, or pinkish hue.
Residual Solvents and Reagents: Solvents from the reaction (e.g., acetic acid, dichloromethane) and residual bromine. Washing with a reducing agent solution like sodium bisulfite can help remove excess bromine.[2]
Q2: How do I choose the best purification method for my needs?
The choice between recrystallization, column chromatography, and distillation depends on the scale of your experiment and the nature of the impurities.
Recrystallization is ideal for large-scale purification (>5 g) when the main impurities have significantly different solubilities than the product. It is effective at removing minor, less-soluble, or more-soluble impurities and often yields highly pure crystalline material.
Flash Column Chromatography is the most versatile method for separating compounds with similar polarities, such as regioisomers or over-brominated species.[3] It is the go-to method for small to medium scales (<10 g) and when high purity is required from a complex mixture.
Vacuum Distillation can be effective if your product is a liquid or a low-melting solid and the impurities have significantly different boiling points.[4] Given the high boiling point of substituted phenols, this must be performed under high vacuum to prevent thermal decomposition.[5][6]
Below is a decision-making workflow to guide your choice.
Caption: Decision tree for selecting a purification method.
Q3: What are the key physical properties for 2-Bromo-6-ethoxyphenol?
Direct experimental data for 2-Bromo-6-ethoxyphenol is not widely published. However, we can reliably estimate its properties based on its close structural analogs, 2-Bromo-6-methoxyphenol and 2-ethoxyphenol. These estimates are critical for designing your purification protocol.
A significant color deviation (dark brown, red) indicates high impurity levels.
Melting Point
62-65 °C
20-29 °C
~55-75 °C
Confirms it is likely a solid. Recrystallization is a viable method.
Boiling Point
146 °C @ 4 mmHg
216-217 °C @ 760 mmHg
>220 °C @ 760 mmHg
Atmospheric distillation is not feasible due to decomposition risk. Vacuum distillation is required.
Solubility
Slightly soluble in water
Water: ~9 g/L
Low in water; Soluble in common organic solvents
Key for selecting recrystallization and chromatography solvents. Low water solubility allows for aqueous workups.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be frustrating when it doesn't proceed as expected. Here are some common issues and their solutions.
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Causality: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your impure compound. The compound separates as a liquid phase instead of a solid crystal lattice.
Solutions:
Add More Solvent: The most common cause is using too little solvent. Add a small amount of the hot solvent to the oiled mixture to redissolve it completely, then allow it to cool more slowly.
Lower the Cooling Temperature: Try cooling the solution to a lower temperature (e.g., 0 °C or -20 °C) after it has reached room temperature. This may induce nucleation.
Change the Solvent System: Your chosen solvent may be too good. Switch to a solvent system where the compound is less soluble. A two-solvent system (e.g., ethanol/water, hexane/ethyl acetate) is often effective. Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) dropwise at an elevated temperature until turbidity persists. Then, add a drop of the good solvent to clarify and cool slowly.
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic glass fragments can serve as nucleation sites. Alternatively, add a tiny crystal of pure product (a "seed crystal") to the cooled, supersaturated solution.
Caption: Troubleshooting workflow for when a compound oils out.
Q: My recrystallized product is still impure. How can I improve the purity?
Causality: Impurities can be trapped within the crystal lattice (occlusion) if crystallization occurs too rapidly. Alternatively, the impurities may have very similar solubility to your product in the chosen solvent.
Solutions:
Slow Down the Cooling: Rapid cooling is the enemy of purity. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask with glass wool can help.
Perform a Second Recrystallization: A single recrystallization may not be sufficient. Performing the procedure a second time, perhaps with a different solvent system, can significantly improve purity.
Wash the Crystals Thoroughly: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities. Do not use room temperature solvent, as it will dissolve some of your product.
Q: How do I select the right eluent (solvent system) for my column?
Causality: The principle of column chromatography relies on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). An optimal eluent will separate your target compound from impurities effectively.
Solution: The process is empirical and guided by Thin Layer Chromatography (TLC).
Find a Solvent System: Use TLC to test various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol).
Target the Right Rf: Aim for a solvent system that gives your product (2-Bromo-6-ethoxyphenol) an Rf value of ~0.3-0.4 .
If the Rf is too high (>0.5), the compound will elute too quickly with poor separation. Decrease the polarity of the eluent (e.g., go from 20% EtOAc in hexane to 10%).
If the Rf is too low (<0.2), the run will take a long time and bands will broaden. Increase the polarity of the eluent (e.g., go from 20% EtOAc in hexane to 30%).
Ensure Separation: The chosen system must show clear separation between your product spot and the major impurity spots on the TLC plate.
Q: My compound is streaking/tailing on the column. How do I fix this?
Causality: Tailing is often caused by the acidic nature of silica gel interacting strongly with polar functional groups, like the phenol in your compound. It can also be caused by overloading the column or poor solubility in the eluent.
Solutions:
Add an Acidic Modifier: For acidic compounds like phenols, adding a small amount of acetic acid (~0.5-1%) to the eluent can suppress the deprotonation of the phenol, leading to sharper bands and less tailing.
Reduce the Load: You may have loaded too much crude material onto the column. As a rule of thumb, use at least 20-50 times the weight of silica gel to your crude sample weight.
Ensure Full Dissolution: Make sure the sample is fully dissolved in a minimum amount of solvent before loading it onto the column. Any undissolved material will streak as it slowly dissolves during elution.
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Hexane/Ethyl Acetate System
This protocol is a good starting point for purifying 2-Bromo-6-ethoxyphenol on a multi-gram scale, assuming the primary impurities are the non-polar starting material and more polar, over-brominated products.
Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Bromo-6-ethoxyphenol (~5.0 g) in a minimal amount of hot ethyl acetate. Add the solvent portion-wise with gentle heating (steam bath or hot plate) and swirling until the solid is fully dissolved.
Addition of Anti-Solvent: While the solution is still hot, slowly add warm hexane dropwise with continuous swirling. Hexane is the "poor" or "anti-solvent" here.
Induce Cloudiness: Continue adding hexane until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
Clarification: Add 1-2 drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.
Slow Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on the benchtop. Do not disturb the flask. Crystal formation should begin.
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter paper with a small volume of ice-cold hexane to remove any remaining soluble impurities.
Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass and place them in a vacuum oven at a mild temperature (<40 °C).
Protocol 2: Flash Column Chromatography
This protocol is designed for purifying small to medium scales (<5 g) of crude product, especially when isomers or other closely-related impurities are present.
Eluent Selection: Using TLC, determine an appropriate eluent system. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane. Aim for a system (e.g., 15% EtOAc in Hexane) that gives the product an Rf of ~0.3-0.4.
Column Packing (Wet Slurry Method):
Place a small plug of cotton or glass wool at the bottom of a glass chromatography column. Add a thin layer (~1 cm) of sand.
In a beaker, prepare a slurry of silica gel in the chosen eluent. Use approximately 40 g of silica for every 1 g of crude material.
Pour the slurry into the column. Use gentle air pressure to pack the column and drain the excess solvent until it is level with the top of the silica bed.
Sample Loading (Wet Loading):
Dissolve the crude material (~1 g) in a minimal amount of the eluent (or a slightly more polar solvent like pure dichloromethane if solubility is an issue).
Using a pipette, carefully add the dissolved sample to the top of the silica bed.
Drain the solvent until the sample is absorbed onto the silica.
Elution:
Carefully add the eluent to the top of the column.
Apply gentle, steady air pressure to the top of the column to achieve a solvent flow rate of about 2 inches/minute.
Continuously collect fractions in test tubes or flasks.
Analysis and Pooling:
Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
Combine the fractions that contain the pure product.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2-Bromo-6-ethoxyphenol.
References
Organic Syntheses. 2-bromoethanol. Organic Syntheses Procedure. Available at: [Link]
PubChem. 2-Bromo-6-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
PubChem. 2-Bromo-6-methoxyphenol. National Center for Biotechnology Information. Available at: [Link]
European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP 0179447 B1. Available at: [Link]
Organic Syntheses. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. Available at: [Link]
Organic Syntheses. p-BROMOPHENOL. Organic Syntheses Procedure. Available at: [Link]
Google Patents. (1986). Process for the synthesis of 2-methoxy-6-bromo-naphthalene - EP0179447A1.
Royal Society of Chemistry. (2016). Column chromatography. YouTube. Available at: [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
University of California, Los Angeles, Department of Chemistry and Biochemistry. Column chromatography. Available at: [Link]
PubChem. 2-Ethoxyphenol. National Center for Biotechnology Information. Available at: [Link]
Organic Syntheses. o-BROMOPHENOL. Organic Syntheses Procedure. Available at: [Link]
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Feasibility of 2-Bromo-6-Nitrophenol Production. Available at: [Link]
PubMed. (2012). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. National Center for Biotechnology Information. Available at: [Link]
Chemistry LibreTexts. B. Column Chromatography. Available at: [Link]
Wikipedia. Column chromatography. Available at: [Link]
Technical Support Center: Synthesis of 2-Bromo-6-ethoxyphenol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Bromo-6-ethoxyphenol. This document provides in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Bromo-6-ethoxyphenol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis. Our approach is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and operational success.
I. Overview of the Synthetic Pathway
The synthesis of 2-Bromo-6-ethoxyphenol is typically not a one-step process. A common and logical synthetic route involves a two-step sequence:
Williamson Ether Synthesis: Ethoxylation of a suitable catechol precursor to form 2-ethoxyphenol.
Electrophilic Bromination: Regioselective bromination of 2-ethoxyphenol to yield the desired 2-Bromo-6-ethoxyphenol.
Each of these steps presents a unique set of challenges and can introduce specific impurities. Understanding the mechanism and potential side reactions of each step is crucial for troubleshooting and optimizing the synthesis.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-Bromo-6-ethoxyphenol, categorized by the synthetic step.
Step 1: Williamson Ether Synthesis of 2-Ethoxyphenol
The Williamson ether synthesis is a robust method for preparing ethers, but it is not without its potential pitfalls, especially when working with difunctional phenols like catechol.
Q1: My yield of 2-ethoxyphenol is low, and I have a significant amount of unreacted catechol. What could be the issue?
A1: This is a common problem and can be attributed to several factors related to the deprotonation of catechol and the subsequent alkylation.
Insufficient Base: Catechol has two hydroxyl groups with different acidities. To achieve selective mono-ethoxylation, a slight excess of one equivalent of a suitable base is often used. If the base is not strong enough or is used in insufficient quantity, a significant portion of the catechol will remain unreacted.
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Ensure the reaction temperature is appropriate for the chosen solvent and base.
Moisture: If using a moisture-sensitive base like sodium hydride (NaH), ensure all glassware and solvents are scrupulously dry. Water will quench the base, rendering it ineffective.
Troubleshooting Workflow:
Caption: Troubleshooting low yield in 2-ethoxyphenol synthesis.
Q2: I am observing the formation of a significant amount of a di-ethoxylated byproduct (1,2-diethoxybenzene). How can I improve the selectivity for mono-ethoxylation?
A2: The formation of the di-substituted product is a classic challenge in the Williamson ether synthesis of diols.
Stoichiometry Control: Carefully control the stoichiometry of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). Using a slight excess of catechol relative to the ethylating agent can favor mono-alkylation.
Slow Addition: Add the ethylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, which can improve selectivity for the mono-ethoxylated product.
Choice of Base and Solvent: The choice of base and solvent can influence the relative rates of the first and second alkylations. Experimenting with different base/solvent combinations (e.g., K₂CO₃ in acetone vs. NaH in THF) may be necessary.
Table 1: Common Impurities in the Synthesis of 2-Ethoxyphenol
Impurity
Structure
Formation Mechanism
Mitigation Strategy
Catechol
Unreacted starting material
Ensure complete deprotonation with sufficient, strong base. Optimize reaction time and temperature.
1,2-Diethoxybenzene
Over-alkylation of the desired product
Use a slight excess of catechol. Slow addition of the ethylating agent.
C-Alkylated Products
The phenoxide ion can act as a nucleophile at both the oxygen and the aromatic carbon.
Use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.
Step 2: Electrophilic Bromination of 2-Ethoxyphenol
The hydroxyl and ethoxy groups are both activating, ortho-, para-directing groups, which makes the regioselective bromination of 2-ethoxyphenol challenging.
Q3: My bromination reaction is producing a mixture of several brominated products. How can I improve the selectivity for 2-Bromo-6-ethoxyphenol?
A3: Achieving high regioselectivity in the bromination of highly activated aromatic rings is a significant challenge. The formation of multiple isomers and poly-brominated species is common.
Choice of Brominating Agent: The reactivity of the brominating agent plays a crucial role. Milder brominating agents like N-bromosuccinimide (NBS) often provide better selectivity than elemental bromine (Br₂).
Solvent Effects: The solvent can influence the regioselectivity of the reaction. Non-polar solvents can sometimes favor para-substitution, while polar solvents can lead to a mixture of ortho and para isomers.
Temperature Control: Running the reaction at low temperatures can help to control the reactivity and improve selectivity.
Steric Hindrance: The ethoxy group provides some steric hindrance at the 2-position, which can direct the incoming electrophile to the less hindered 4- and 6-positions.
Q4: I am observing a significant amount of a di-brominated product. How can I prevent over-bromination?
A4: Over-bromination is a frequent side reaction when dealing with activated phenols.
Stoichiometry: Use a stoichiometric amount or a slight sub-stoichiometric amount of the brominating agent.
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the desired product is formed and before significant over-bromination occurs.
Table 2: Common Impurities in the Bromination of 2-Ethoxyphenol
Impurity
Structure
Formation Mechanism
Mitigation Strategy
4-Bromo-2-ethoxyphenol
Electrophilic substitution at the para-position.
Optimize brominating agent, solvent, and temperature to favor ortho-substitution.
2,4-Dibromo-6-ethoxyphenol
Over-bromination of the desired product or starting material.
Use stoichiometric or sub-stoichiometric amounts of the brominating agent. Monitor the reaction closely.
4,6-Dibromo-2-ethoxyphenol
Over-bromination of the starting material.
Use stoichiometric or sub-stoichiometric amounts of the brominating agent. Monitor the reaction closely.
Unreacted 2-Ethoxyphenol
Incomplete reaction.
Ensure sufficient reaction time and appropriate temperature.
Regioselectivity in Bromination Workflow:
Caption: Factors influencing regioselectivity in phenol bromination.
III. Analytical Methods for Impurity Profiling
Accurate identification and quantification of impurities are essential for process optimization and quality control.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities in the synthesis of 2-Bromo-6-ethoxyphenol.
Experimental Protocol: GC-MS Analysis
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., dichloromethane, ethyl acetate).
GC Column: A mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is often a good starting point for separating halogenated phenols and their isomers.
Temperature Program:
Initial Temperature: 50-70 °C, hold for 1-2 minutes.
Ramp: 10-15 °C/min to 250-280 °C.
Final Hold: 5-10 minutes.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.
Data Interpretation:
Identify the peak for 2-Bromo-6-ethoxyphenol based on its retention time and mass spectrum (expect to see the molecular ion peaks corresponding to the bromine isotopes, M+ and M+2).
Analyze the mass spectra of other peaks to identify potential impurities by comparing them to library spectra and considering the expected fragmentation patterns of the impurities listed in Tables 1 and 2.
High-Performance Liquid Chromatography (HPLC)
HPLC is well-suited for the analysis of less volatile impurities and for quantitative purity determination.
Experimental Protocol: HPLC Analysis
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like acetonitrile.
Column: A C18 reverse-phase column is typically used for the separation of phenolic compounds.
Mobile Phase: A gradient elution is often necessary to separate a range of impurities with different polarities.
Solvent A: Water with 0.1% formic acid or phosphoric acid.
Solvent B: Acetonitrile or methanol with 0.1% formic acid or phosphoric acid.
Gradient Program: A typical gradient might start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over 20-30 minutes.
Detection: UV detection at a wavelength where the main compound and expected impurities have significant absorbance (e.g., 220 nm and 280 nm).
IV. Purification Strategies
Effective removal of impurities is critical to obtain high-purity 2-Bromo-6-ethoxyphenol.
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. A solvent system of increasing polarity (e.g., hexane/ethyl acetate gradient) can be used to separate the desired product from less polar (e.g., 1,2-diethoxybenzene) and more polar (e.g., catechol) impurities. Isomeric brominated phenols can often be separated with careful selection of the eluent system.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification technique. This method is particularly good at removing small amounts of impurities.
Acid-Base Extraction: Unreacted catechol and other phenolic impurities can be removed by washing the organic solution of the crude product with a dilute aqueous base (e.g., 1M NaOH). The desired product, being a weaker acid, may remain in the organic layer under carefully controlled pH.
V. References
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
ResearchGate. (2015). Bromination of para-substituted phenols using the H2O2-HBr system.... Retrieved from [Link]
MATEC Web of Conferences. (2023). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]
Troubleshooting
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-ethoxyphenol
Topic: Regioselective Synthesis & Purification of 2-Bromo-6-ethoxyphenol (6-Bromoguethol) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Document ID: TSC-ORG-BR-006 Last Updated: February 2026 Introdu...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Regioselective Synthesis & Purification of 2-Bromo-6-ethoxyphenol (6-Bromoguethol)
Audience: Process Chemists, Medicinal Chemists, and R&D Scientists
Document ID: TSC-ORG-BR-006
Last Updated: February 2026
Introduction: The "Ortho-Challenge"
Welcome to the technical guide for 2-Bromo-6-ethoxyphenol. As a researcher working with Guethol (2-ethoxyphenol), you are likely encountering the classic electrophilic aromatic substitution challenge: Regioselectivity.
The hydroxyl group (-OH) is a powerful ortho/para director, but the para position (C4) is electronically and sterically favored over the ortho position (C6), especially given the presence of the ethoxy group at C2. Standard bromination often yields a 60:40 or 80:20 mixture favoring the unwanted para-isomer (4-bromo-2-ethoxyphenol).
This guide provides optimized protocols to invert this selectivity, ensuring high yields of the target 2-bromo-6-ethoxyphenol.
Module 1: Optimized Synthetic Protocols
We recommend two primary routes depending on your scale and available reagents.
Protocol A: Amine-Directed Ortho-Bromination (The Pearson Method)
Best for: High regioselectivity (>90:10 ortho:para) on gram-to-multigram scale.
Mechanism: This method utilizes a primary alkylamine (typically tert-butylamine) to form a hydrogen-bonded complex with the phenol. This bulky complex blocks the para attack and directs the bromine to the ortho position via an intramolecular delivery mechanism.
Step-by-Step Workflow:
Complex Formation:
Dissolve 2-ethoxyphenol (1.0 eq) in anhydrous Toluene or DCM (0.5 M concentration).
Cool to -70°C (Dry ice/acetone bath). Critical: Temperature control is the primary driver of selectivity.
Add tert-butylamine (1.1 eq) slowly. Stir for 15 minutes.
Bromination:
Prepare a solution of Bromine (Br₂, 1.0 eq) in cold Toluene/DCM.
Add the bromine solution dropwise over 1-2 hours. Do not allow the internal temperature to rise above -60°C.
Quench & Workup:
Allow the mixture to warm to room temperature slowly.
Wash with 1M HCl (to remove the amine) followed by saturated Na₂S₂O₃ (to quench excess bromine).
Dry organic layer over MgSO₄ and concentrate.
Protocol B: NBS/TsOH in Methanol (Green Alternative)
Best for: Rapid screening and avoiding liquid bromine handling.
Mechanism: In methanol, NBS acts as the bromine source. The addition of p-Toluenesulfonic acid (TsOH) accelerates the reaction and, surprisingly, methanol solvation effects can favor ortho-substitution in electron-rich phenols.
Step-by-Step Workflow:
Dissolve 2-ethoxyphenol (1.0 eq) in ACS-grade Methanol.
Add p-TsOH (0.1 eq).
Cool to 0°C .
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.
Stir at 0°C for 1 hour, then warm to RT.
Quench with water/brine and extract into Ethyl Acetate.
Module 2: Troubleshooting & FAQs
Category: Regioselectivity Issues
Q: I am still getting 30-40% of the para-isomer (4-bromo). What is wrong?
Root Cause 1: Temperature Spikes. In Protocol A, if the temperature rises above -50°C during Br₂ addition, the kinetic control is lost, and the thermodynamic para-product forms.
Fix: Use an internal thermometer. Slow down the addition rate.
Root Cause 2: Wet Solvents. Water disrupts the amine-phenol hydrogen bond complex.
Q: Can I use diethylamine or triethylamine instead of tert-butylamine?
No. Secondary and tertiary amines do not form the specific H-bond geometry required for the intramolecular bromine delivery. Primary amines with bulky groups (t-BuNH₂ or i-PrNH₂) are essential.
Category: Purification[1][2][3][4]
Q: The isomers co-elute on TLC. How do I separate them?
TLC Tip: Standard Hexane/EtOAc often fails to separate these isomers.
Optimization: Use Toluene:Acetic Acid (95:5) or DCM:Hexane (50:50) . The ortho-bromo isomer, capable of intramolecular H-bonding (OH···Br), often runs slightly higher (less polar) than the para-isomer.
Flash Chromatography: If the ratio is >85:15, silica gel chromatography is inefficient.
Recrystallization (Recommended): The para-isomer typically has a significantly higher melting point.
Solvent System: Dissolve the crude mixture in hot Ethanol. Add water dropwise until turbidity appears. Cool slowly to 4°C. The para-isomer often precipitates first (or the ortho crystallizes if high purity—check melting points).
Category: Stability[5]
Q: My product turns purple/brown upon storage.
Cause: Phenols are oxidation-prone, and bromophenols are light-sensitive.
Fix: Store under Argon/Nitrogen at 4°C in amber vials. If oxidation occurs, a quick filtration through a short plug of silica gel usually restores the pale yellow/colorless appearance.
Module 3: Analytical Validation
Distinguishing the 2-bromo (target) from the 4-bromo (impurity) is critical. Use this NMR logic table.
Table 1: 1H NMR Distinction (CDCl₃, 400 MHz)
Feature
Target: 2-Bromo-6-ethoxyphenol
Impurity: 4-Bromo-2-ethoxyphenol
Symmetry
1,2,3-Trisubstituted
1,2,4-Trisubstituted
Aromatic Region
Triplet + Two Doublets
Doublet + Doublet of Doublets + Doublet
Coupling (J)
The triplet (H4) will show two equal ortho couplings (~8 Hz).
The proton ortho to OH (H6) shows a doublet (~8 Hz). The proton between Br and OEt (H3) shows a meta-doublet (~2 Hz).
Shift Logic
H3 (adj to OEt) and H5 (adj to Br) are distinct doublets.
H3 (meta to Br, ortho to OEt) is often the most shielded aromatic proton.
Module 4: Process Decision Logic (Visualization)
The following diagram illustrates the decision-making process for selecting the synthesis route and purification strategy based on your specific constraints.
Caption: Decision tree for selecting synthetic route and purification method based on scale and selectivity requirements.
References
Pearson, D. E., Wysong, R. D., & Breder, C. V. (1967). Ortho-Bromination of Phenols.[1] The Journal of Organic Chemistry, 32(8), 2358–2360.
Kulkarni, M. G., & Mathew, S. (2012). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 17(6), 6376-6385.
PubChem Compound Summary. (2025). 2-Ethoxyphenol (Guethol).[2] National Center for Biotechnology Information.
BenchChem Technical Support. (2025). General Guidelines for Phenol Bromination.
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-ethoxyphenol and Bromine before handling. Bromine is highly corrosive and toxic; handle only in a functioning fume hood.
Welcome to the technical support center for 2-Bromo-6-ethoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Bromo-6-ethoxyphenol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile substituted phenol. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your research.
I. Troubleshooting Guide: Addressing Failed Reactions
This section is dedicated to pinpointing and resolving specific issues encountered during reactions with 2-Bromo-6-ethoxyphenol.
Question 1: My Suzuki-Miyaura coupling reaction with 2-Bromo-6-ethoxyphenol has a very low yield or fails completely. What are the likely causes and how can I fix it?
Answer:
Failure in Suzuki-Miyaura couplings involving 2-Bromo-6-ethoxyphenol is a frequent challenge. The issue often stems from a combination of steric hindrance and electronic effects imparted by the ortho-substituents (–Br and –OEt) to the phenolic hydroxyl group. This can impede the catalytic cycle. Here is a systematic approach to troubleshooting.
Causality and Solutions:
Catalyst and Ligand Inefficiency: The steric bulk around the bromine atom can hinder the oxidative addition step with standard palladium catalysts like Pd(PPh₃)₄.[1] The electron-donating nature of the ethoxy and hydroxyl groups can also affect the electronics of the aryl bromide, making oxidative addition more difficult.
Solution: Switch to a more active and sterically hindered catalyst system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and their corresponding G3 or G4 precatalysts are designed for challenging couplings.[1] These ligands promote the formation of a monoligated, highly reactive Pd(0) species that can more readily undergo oxidative addition.
Inappropriate Base Selection: The base is crucial for activating the boronic acid to form the boronate complex, which is necessary for transmetalation.[1] An unsuitable base (too weak, poor solubility) will stall the catalytic cycle.
Solution: Screen a variety of bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for sterically hindered substrates.[1] The choice of base can also be solvent-dependent.
Solvent System Issues: Poor solubility of reagents or the catalyst can lead to a heterogeneous mixture and slow reaction rates.[2]
Solution: A mixture of an organic solvent and water is typical.[1] Common choices include dioxane/water, THF/water, or toluene/ethanol/water.[3] If solubility remains an issue, consider using a solvent like DMF, but be mindful of potential side reactions at higher temperatures.
Reaction Temperature and Time: Insufficient thermal energy can result in a sluggish reaction, while excessive heat over prolonged periods can lead to catalyst decomposition or side reactions like protodeboronation of the boronic acid.[1]
Solution: Reactions with hindered aryl bromides often require heating, typically between 80-110 °C.[1] Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times that can promote side reactions.
Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: Troubleshooting flowchart for a failed Suzuki-Miyaura coupling.
Question 2: I am attempting a Williamson ether synthesis on the phenolic hydroxyl of 2-Bromo-6-ethoxyphenol, but I am observing significant amounts of starting material and/or side products. What is going wrong?
Answer:
While the Williamson ether synthesis is a classic method for forming ethers, its success with 2-Bromo-6-ethoxyphenol depends critically on reaction conditions. The primary issues are incomplete deprotonation of the phenol and competing side reactions.
Causality and Solutions:
Insufficient Deprotonation: The phenolic proton must be fully removed by a base to form the nucleophilic phenoxide. The acidity of this phenol is influenced by the surrounding groups. If the base is too weak or used in insufficient quantity, the reaction will not proceed to completion.[4]
Solution: Use at least one full equivalent of a strong base. While K₂CO₃ can work, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure complete and irreversible deprotonation.[4]
Side Reaction: C-Alkylation: While O-alkylation is generally favored, some degree of C-alkylation at the ortho and para positions of the aromatic ring can occur, leading to complex product mixtures. This is more common with less reactive alkylating agents.
Side Reaction: Elimination: If you are using a secondary or tertiary alkyl halide as your electrophile, an E2 elimination reaction can compete with or even dominate the desired SN2 substitution, especially with a strong, sterically hindered base.[5][6]
Solution: The Williamson ether synthesis works best with methyl or primary alkyl halides.[7] If a secondary alkyl halide must be used, use a less hindered base and milder conditions. Avoid tertiary alkyl halides entirely for this reaction.
Hydrolysis of Alkylating Agent: If your reaction conditions are not anhydrous, water can hydrolyze the alkyl halide, reducing its effective concentration.
Recommended Protocol for Williamson Ether Synthesis:
Under an inert atmosphere (Argon or Nitrogen), dissolve 2-Bromo-6-ethoxyphenol (1.0 eq.) in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
Add the primary alkyl halide (1.1 eq.) dropwise at room temperature.
Heat the reaction to 50-70 °C and monitor by TLC until the starting material is consumed.
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Proceed with a standard aqueous workup and purification by column chromatography.
Question 3: In my Buchwald-Hartwig amination, I am observing hydrodehalogenation (loss of bromine) as a major side product. How can I suppress this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is particularly problematic when the desired coupling is slow.
Causality and Solutions:
Catalyst Decomposition Pathways: Certain palladium hydride species, which can form during the catalytic cycle, are responsible for the reductive dehalogenation. This is often exacerbated by the presence of oxygen or impurities.[1]
Solution 1: Rigorous Inert Atmosphere: Meticulously degas all solvents and reagents (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Maintain a positive pressure of an inert gas throughout the reaction.[1]
Solution 2: Ligand Choice: The choice of ligand is critical. Electron-rich, bulky phosphine ligands, such as those developed by Buchwald, can stabilize the palladium center and favor the desired reductive elimination pathway over pathways leading to dehalogenation.[8][9]
Base and Solvent Effects: The choice of base and solvent can influence the formation and reactivity of palladium hydride intermediates.
Solution: Use a non-coordinating, strong base like sodium or lithium tert-butoxide. Solvents like toluene or dioxane are generally preferred.
Decision Tree for Reaction Type
Caption: Decision tree for selecting a reaction pathway.
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the properties and handling of 2-Bromo-6-ethoxyphenol.
Question 4: What are the key physical properties of 2-Bromo-6-ethoxyphenol?
Answer:
Property
Estimated Value/Description
Rationale/Reference
Molecular Formula
C₈H₉BrO₂
Based on structure
Molecular Weight
217.06 g/mol
Based on structure
Appearance
Likely a white to off-white or pale yellow solid
Analogy to 2-Bromo-6-methoxyphenol which is a white crystalline solid.[12]
Melting Point
Expected to be a low-melting solid, likely in the range of 50-75 °C
2-Bromo-6-methoxyphenol has a melting point of 62-65 °C.[12] The slightly larger ethoxy group may alter this slightly.
Boiling Point
High boiling point, likely >200 °C at atmospheric pressure
Soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols). Limited solubility in water.
Typical for substituted phenols.
Question 5: What are the recommended storage and handling procedures for 2-Bromo-6-ethoxyphenol?
Answer:
Proper storage and handling are essential to maintain the integrity of 2-Bromo-6-ethoxyphenol and ensure laboratory safety. Based on safety data for analogous compounds, the following procedures are recommended.[11][12]
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12] Storage under an inert atmosphere (argon or nitrogen) is advisable to prevent slow oxidation or degradation over time.
Handling:
Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
The compound is expected to be an irritant.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (unless intended for a reaction).[14]
References
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 2-Bromo-6-nitrophenol.
Royal Society of Chemistry. (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
TCI EUROPE N.V. (n.d.). 2-Bromo-6-methoxynaphthalene 5111-65-9.
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism.
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #Br-OEt-Ph-001
Subject: Troubleshooting Low Yields and Impurities in Palladium-Catalyzed Cross-Coupling
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: Understanding Your Substrate
You are working with 2-Bromo-6-ethoxyphenol , a substrate that presents a "perfect storm" of challenges for standard cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.):
Steric Crowding: The reaction center (C-Br) is flanked by a hydroxyl group (-OH) and an ethoxy group (-OEt). This ortho,ortho-disubstitution creates significant steric hindrance, impeding the approach of the Palladium catalyst.
Electronic Deactivation: The phenoxide (formed under basic conditions) and the ethoxy group are strong Electron Donating Groups (EDGs). This increases the electron density at the C-Br bond, making the Oxidative Addition step (the first step of the catalytic cycle) significantly slower and thermodynamically difficult.
Active Proton: The unprotected phenol (
) will consume base and can protonate reactive intermediates or the coupling partner (boronic acid), leading to side reactions.
This guide details the three most common failure modes and provides validated solutions.
Module 1: The "Missing Product" – Protodehalogenation
User Report: "My starting material is disappearing, but I'm isolating 2-ethoxyphenol (de-brominated product) instead of the cross-coupled biaryl."
Diagnosis
You are encountering Protodehalogenation . Because the oxidative addition of your electron-rich bromide is slow, the active Pd(II)-aryl species has a long lifetime. If the transmetallation step is also slow (due to sterics), the Pd-aryl intermediate will find an alternative path: grabbing a hydride (
Stalled Cycle: Transmetallation is blocked by steric bulk.
Side Reaction: The complex undergoes
-hydride elimination (from an alkylamine base or alcohol solvent) or abstracts a proton, followed by Reductive Elimination to form .
Solution Protocol
Switch Solvents: Avoid primary/secondary alcohols (MeOH, iPrOH) which act as hydride sources. Use Toluene , Dioxane , or DMF .
Base Selection: Switch from alkoxides (NaOEt) to inorganic carbonates (
, ) or phosphates ().
Catalyst Upgrade: Use a catalyst that accelerates Oxidative Addition to outcompete the side reaction.
Recommended:Pd(OAc)₂ + SPhos or XPhos Pd G4 . These bulky, electron-rich ligands facilitate the coupling of hindered substrates.[2]
Module 2: The "Stalled Reaction" – Catalyst Poisoning & Chelation
User Report: "The reaction turns black (Pd precipitation) almost immediately, and conversion stops at <20%."
Diagnosis
The unprotected phenol is acting as a catalyst poison .
Chelation: The deprotonated phenoxide (
) and the ethoxy oxygen can form a stable chelate with the Palladium center, displacing the phosphine ligands necessary for catalysis.
Deactivation: The electron-rich phenoxide makes the aryl ring so electron-rich that the C-Br bond becomes unreactive toward Pd(0).
Solution Protocol
Option A: The "Protect First" Route (Highly Recommended)
Convert the phenol to a triflate, tosylate, or ether before coupling.
Protection: Acetyl (Ac), Methoxymethyl (MOM), or tert-butyldimethylsilyl (TBS).
Benefit: Removes the acidic proton and reduces electron donation, restoring reactivity.
Option B: The "Brute Force" Route (If protection is impossible)
If you must couple the free phenol:
Base: Use 4.0 equivalents of base (to ensure full deprotonation and excess for the boronic acid).
Water: Add small amounts of water (e.g., Toluene:Water 10:1) to solubilize the inorganic base and facilitate the "water-assisted" oxidative addition pathway.
Module 3: The "Partner Death" – Protodeboronation
User Report: "My bromide is unreacted, but my Boronic Acid coupling partner has disappeared/converted to benzene."
Diagnosis
Your substrate is killing your coupling partner. The acidic proton on 2-Bromo-6-ethoxyphenol is protonating the ipso-carbon of the boronic acid. This is known as Protodeboronation , accelerated by the heating required for your hindered bromide.
Mechanism
Solution Protocol
Slow Addition: Add the boronic acid in portions (e.g., over 2 hours) rather than all at once.
Anhydrous Conditions: Use MIDA boronates or Potassium Trifluoroborates (
) instead of boronic acids. These are slow-release reagents that are stable to protons.
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for troubleshooting your specific reaction outcomes.
Caption: Decision tree for diagnosing failure modes based on consumption of starting materials (SM) and observed byproducts.
Optimized Experimental Protocol
Objective: Suzuki-Miyaura coupling of 2-bromo-6-ethoxyphenol (unprotected) with Phenylboronic acid.
Reagents:
Substrate: 2-Bromo-6-ethoxyphenol (1.0 equiv)
Coupling Partner: Phenylboronic acid (1.5 equiv)
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
Base: K₃PO₄ (3.0 equiv)
Solvent: Toluene/Water (10:1 ratio)
Step-by-Step Procedure:
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the bromide (1.0 eq), boronic acid (1.5 eq), Pd(OAc)₂, SPhos, and finely ground K₃PO₄.
Solvent Addition: Add degassed Toluene and Water. The water is critical to solubilize the phosphate base.
Deoxygenation: Sparge the mixture with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.
Reaction: Seal the vial and heat to 100°C for 12 hours.
Note: The high temperature is required to overcome the steric barrier of the 2,6-substitution.
Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH 6 (to protonate the phenol for extraction). Extract with Ethyl Acetate.
Analysis: Check conversion via HPLC/GC. Look specifically for the de-brominated peak (approx. MW = Starting Material - 79 + 1).
Frequently Asked Questions (FAQ)
Q: Can I use Pd(PPh₃)₄ for this reaction?A: We strongly advise against it. Triphenylphosphine is not bulky enough to promote the coupling of sterically hindered ortho-substituted bromides, nor is it electron-rich enough to facilitate oxidative addition into the electron-rich phenol ring. You will likely see <10% yield. Use SPhos or XPhos .
Q: Why do I see a dimer of my starting material?A: This is Homocoupling . It occurs when oxygen enters the system or when the boronic acid is slow to transmetallate. Ensure rigorous degassing. If the problem persists, lower the catalyst loading or switch to a Pd(I) dimer precatalyst.
Q: Should I protect the phenol as a methyl ether (anisole)?A: If you can tolerate the extra synthetic steps, YES . Converting the phenol to a methyl ether (making it 1-bromo-2-ethoxy-3-methoxybenzene) eliminates the acidic proton and the phenoxide poisoning pathway. It transforms a "difficult" reaction into a "standard" one.
References
Mechanistic Studies on Protodehalogenation
Title: Origins of the Dehalogenation Side Reaction in Palladium-C
Source:Journal of the American Chemical Society.[1]
Technical Support Center: Purification of 2-Bromo-6-ethoxyphenol
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Bromo-6-ethoxyphenol. Specifically, it addresses the common i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purity of 2-Bromo-6-ethoxyphenol. Specifically, it addresses the common issue of contamination with the starting material, 2-ethoxyphenol, a frequent byproduct of incomplete bromination reactions.
Understanding the Challenge: Starting Material Contamination
The synthesis of 2-Bromo-6-ethoxyphenol typically involves the electrophilic bromination of 2-ethoxyphenol.[1][2] Incomplete reactions are a common hurdle, leading to a final product contaminated with the unreacted starting material. Successful purification hinges on exploiting the distinct physicochemical properties of these two phenolic compounds.
Expected to be lower than 2-ethoxyphenol due to the electron-withdrawing bromine atom.
Insoluble in water
Note: Precise physical properties for 2-Bromo-6-ethoxyphenol are not widely documented. However, the addition of a bromine atom significantly increases the molecular weight and is expected to alter its melting and boiling points.
This section details proven methods for removing 2-ethoxyphenol from your 2-Bromo-6-ethoxyphenol product. The choice of method will depend on the scale of your reaction and the equipment available.
Method 1: Acid-Base Extraction (Recommended First Approach)
This technique leverages the difference in acidity between the starting material and the product to achieve separation.[6][7][8] Phenols can be deprotonated by a strong base to form water-soluble phenoxide salts.[8]
Principle of Separation:
While both 2-ethoxyphenol and 2-Bromo-6-ethoxyphenol are acidic, the electron-withdrawing nature of the bromine atom in the product makes it a stronger acid (lower pKa) than the starting material. This difference, although potentially slight, can be exploited. However, a more practical approach for separating a phenol from a less acidic or neutral impurity is to convert the phenol into its water-soluble salt.
Experimental Protocol: Acid-Base Extraction
Materials:
Crude 2-Bromo-6-ethoxyphenol mixture
Diethyl ether (or other suitable organic solvent like ethyl acetate)
1 M Sodium hydroxide (NaOH) solution
1 M Hydrochloric acid (HCl) solution
Saturated sodium chloride (brine) solution
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Separatory funnel
Beakers and Erlenmeyer flasks
Rotary evaporator
Procedure:
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
Extraction with Base: Add 1 M NaOH solution to the separatory funnel. The volume should be approximately equal to the organic layer.
Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate. The deprotonated phenoxides of both compounds will move into the aqueous (bottom) layer.
Isolation of Phenols: Drain the aqueous layer into a clean beaker.
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (test with pH paper). Both 2-ethoxyphenol and 2-Bromo-6-ethoxyphenol will precipitate out as they are converted back to their neutral, water-insoluble forms.[9]
Back Extraction: Extract the precipitated phenols back into an organic solvent (e.g., diethyl ether).
Washing and Drying: Wash the organic layer with brine to remove residual water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product mixture, now free of non-acidic impurities.
Stability and degradation of 2-Bromo-6-ethoxyphenol
The following technical guide serves as a specialized support resource for researchers working with 2-Bromo-6-ethoxyphenol . CAS: 187961-35-9 (Primary Reference) | Homolog Reference: 2-Bromo-6-methoxyphenol (CAS 28165-49...
As a phenol derivative with both a halogen (bromine) and an ether (ethoxy) substituent, 2-Bromo-6-ethoxyphenol presents a "double-edged" stability profile. It is susceptible to both oxidative quinone formation (typical of phenols) and photolytic homolysis (typical of aryl bromides).
Quick Reference: Storage Protocol
Parameter
Requirement
Scientific Rationale
Temperature
2–8°C (Refrigerated)
Retards oxidative coupling rates; prevents melting if ambient temp >20°C (MP is low).
Atmosphere
Inert (Argon/Nitrogen)
The phenolic proton is acidic (); oxygen promotes radical formation and quinone dimerization.
Light
Amber Vial / Foil Wrap
The bond is photosensitive (). UV/Vis exposure triggers debromination.
Container
Glass (Teflon-lined cap)
Avoid metals. Phenols can corrode certain metal caps; plasticizers from low-grade plastics may leach into the oily solid.
Degradation Troubleshooting (Q&A)
Case 1: "My sample has turned from off-white to pink/brown."
Diagnosis:Oxidative Coupling (Quinone Formation)
Phenols are electron-rich. Even trace oxygen, catalyzed by light or trace metals, can abstract the phenolic hydrogen, generating a phenoxy radical. This radical dimerizes or oxidizes further into ortho-quinones, which are intensely colored (red/brown) even at ppm levels.
Immediate Action:
Check Purity: Run TLC (Solvent: Hexane/EtOAc 4:1). Quinones are much more polar and will appear as a streak or a new spot near the baseline.
Purification: If degradation is <5%, a rapid filtration through a short plug of silica gel (using 5% EtOAc in Hexanes) usually removes the polar colored impurities.
Prevention: Always backfill storage vials with Argon after use.
Case 2: "I see a new peak in HPLC/GC appearing before the main peak."
Diagnosis:Photolytic Debromination (2-Ethoxyphenol formation)
Exposure to ambient light can cleave the Carbon-Bromine bond. The resulting aryl radical often abstracts a hydrogen atom from the solvent or the ethoxy chain, yielding 2-ethoxyphenol (CAS 94-71-3).
Technical Insight: Since Bromine is a heavy atom, losing it significantly reduces the molecular weight (from ~217 to ~138 g/mol ) and polarity.
GC: The debrominated product (2-ethoxyphenol) is more volatile and elutes earlier.
HPLC: Being less lipophilic (loss of Br), it may elute slightly earlier or later depending on the column phase, but typically earlier on C18 due to increased polarity of the phenol dominating the smaller molecule.
Case 3: "The melting point is lower than the Certificate of Analysis states."
Diagnosis:Eutectic Impurity Depression
2-Bromo-6-ethoxyphenol is a low-melting solid (approx. melting range inferred from homologs: 25–40°C, whereas the methoxy analog melts at 62–65°C).
Cause: If the sample has partially melted and re-solidified, or if it contains residual solvent (toluene/ethanol from synthesis), the crystal lattice is disrupted.
Solution: Dry under high vacuum (<1 mbar) for 4 hours at room temperature. If it remains an oil, it may be supercooled; scratch the flask wall with a glass rod to induce nucleation.
Visualizing Degradation Pathways
The following diagram illustrates the two primary failure modes: Oxidation (Air) and Photolysis (Light).
Caption: Figure 1 details the divergence between oxidative discoloration (red path) and photolytic loss of bromine (green path).
Analytical Verification Guide
When validating the integrity of your reagent, use these expected values. Note: Data inferred from high-confidence homolog (2-bromo-6-methoxyphenol) where specific ethoxy-variant literature is sparse.
Mobile Phase: A: Water (0.1% Formic Acid) | B: Acetonitrile.
Gradient: 5% B to 95% B over 10 min.
Detection: UV @ 280 nm (Phenol absorption) and 254 nm.
Troubleshooting: If peak tailing occurs, the phenolic -OH is interacting with silanols. Increase buffer strength or add 0.1% TFA.
Synthesis & Handling FAQs
Q: Can I use 2-Bromo-6-methoxyphenol as a substitute?A: In many Structure-Activity Relationship (SAR) studies, yes. The methoxy group is slightly smaller than the ethoxy group. However, if your study involves metabolic stability, the ethoxy group is prone to O-dealkylation by CYP450 enzymes at a different rate than the methoxy group.
Q: How do I re-purify a degraded batch?A:
Dissolve the crude material in minimal Diethyl Ether.
Wash with 1M HCl (removes basic impurities, though rare here).
Extract with 1M NaOH (The phenol will go into the aqueous layer as the phenolate salt; non-phenolic impurities stay in the organic layer).
Separate layers.
Acidify the aqueous layer with HCl until cloudy/oily.
Extract back into Ether, dry over
, and concentrate.
Warning: Do not heat above 40°C during concentration to avoid promoting oxidation.
References
Sigma-Aldrich (Merck). Safety Data Sheet: 2-Bromo-6-methoxyphenol (Homolog Reference). Retrieved from
National Institutes of Health (PubChem). Compound Summary: 2-Ethoxyphenol (Degradation Product). Retrieved from
TCI Chemicals. Product Specification: 2-Bromo-6-methoxyphenol. Retrieved from
Aaron Chemicals. Catalog Entry: 2-Bromo-6-ethoxyphenol (CAS 187961-35-9).[1] (Industry source for specific CAS verification).
Chromatographic separation of 2-Bromo-6-ethoxyphenol isomers
Answering the user's request.## Technical Support Center: Chromatographic Separation of 2-Bromo-6-ethoxyphenol Isomers Welcome to the technical support center for the chromatographic separation of 2-Bromo-6-ethoxyphenol...
Author: BenchChem Technical Support Team. Date: February 2026
Answering the user's request.## Technical Support Center: Chromatographic Separation of 2-Bromo-6-ethoxyphenol Isomers
Welcome to the technical support center for the chromatographic separation of 2-Bromo-6-ethoxyphenol and its related positional isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these closely related compounds. Separating structural isomers presents a unique analytical challenge due to their identical mass and similar physicochemical properties, requiring highly selective and optimized chromatographic methods.[1][2]
This document provides field-proven insights, detailed troubleshooting protocols, and answers to frequently asked questions to empower you to overcome common hurdles in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 2-Bromo-6-ethoxyphenol isomers so challenging?
Separating positional isomers, such as moving the bromo or ethoxy group to different positions on the phenol ring, is difficult because these compounds often share nearly identical polarity, pKa, boiling points, and solubility.[1] Standard chromatographic methods that rely on these differences may fail to provide adequate resolution. The key to a successful separation lies in exploiting subtle differences in their three-dimensional structure and electron distribution, which influence their interactions with the stationary phase.
Q2: Which primary chromatographic technique is recommended: HPLC or GC?
The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the specific isomers, sample matrix, and the ultimate goal of the analysis.
High-Performance Liquid Chromatography (HPLC): This is often the more versatile technique. Reversed-phase (RP) HPLC is a common starting point, but for isomers, Normal-Phase (NP) HPLC can sometimes offer superior selectivity by leveraging different interaction mechanisms.[1][3] HPLC is generally preferred for less volatile compounds or when derivatization is undesirable.
Gas Chromatography (GC): GC is an excellent choice for volatile bromophenols and can offer very high efficiency.[4] Achieving separation of isomers often requires high-polarity capillary columns to enhance selectivity beyond simple boiling point differences.[5][6] For phenols, derivatization may be necessary to block the active hydroxyl group, improving peak shape and volatility.[6]
Q3: What is the most critical factor for achieving isomer separation in HPLC?
Stationary phase selection is paramount. While standard C18 columns are workhorses in reversed-phase HPLC, they may not provide sufficient selectivity for isomers. The key is to screen columns with different chemistries that offer alternative interaction mechanisms.
Phenyl-Hexyl Phases: These phases can provide unique selectivity for aromatic compounds through π-π interactions between the phenyl rings of the stationary phase and the analyte.
Polar-Embedded Phases: These columns have a polar group embedded within the alkyl chain, which can alter the selectivity for polar analytes like phenols and reduce peak tailing.
Biphenyl Phases: These have shown excellent performance in separating complex mixtures of phenolic compounds due to their enhanced polarizability and unique spatial selectivity.[7]
Q4: Can mobile phase pH significantly impact the separation of phenolic isomers?
Absolutely. Phenols are weakly acidic, and their ionization state is governed by the mobile phase pH. Running the mobile phase at a pH well below the pKa of the phenols (typically around pH 2.5-3.0 for bromophenols) ensures they are in their neutral, protonated form.[8] This leads to more consistent retention and prevents peak tailing caused by interactions between the ionized phenolate form and residual silanols on the silica-based stationary phase.[8] Using a buffer like phosphate or formate is essential to maintain a stable pH.[8][9]
Chromatographic Method Development Workflow
The following diagram outlines a logical workflow for developing a robust separation method for 2-Bromo-6-ethoxyphenol isomers.
Caption: A systematic workflow for developing a chromatographic method for isomer separation.
Troubleshooting Guide
This section addresses specific problems you may encounter during method development and routine analysis.
Problem 1: Complete Co-elution or Poor Resolution of Isomers
This is the most common challenge. It indicates that the current method lacks the necessary selectivity.
Causality: The stationary and mobile phases interact with the isomers in a nearly identical manner. The separation requires a system that can differentiate subtle structural differences.
Solutions:
Change Stationary Phase Chemistry (Highest Impact): This is the most effective solution. If you are using a standard C18 column, switch to a phase with a different retention mechanism.
Action: Test a Phenyl-Hexyl or Biphenyl column to introduce π-π interactions.
Rationale: The electron-rich phenyl rings of the isomers will interact differently with these stationary phases based on the position of the bromine and ethoxy groups, often leading to enhanced selectivity.[7]
Vary the Organic Modifier:
Action: If using acetonitrile (ACN), switch to methanol (MeOH) or vice-versa.
Rationale: ACN and MeOH have different properties. ACN is aprotic, while MeOH is a protic solvent and a stronger hydrogen bond donor/acceptor.[8] This difference can alter the analyte-mobile phase and analyte-stationary phase interactions, sometimes dramatically changing selectivity.
Optimize Temperature:
Action: Systematically vary the column temperature (e.g., in 5 °C increments from 25 °C to 45 °C).
Rationale: Increasing temperature generally decreases retention time but can also change the selectivity between two peaks.[10] In some cases, a higher temperature can improve resolution, while in others, sub-ambient temperatures might be required.
Parameter
Condition A (Acetonitrile)
Condition B (Methanol)
Expected Outcome
Column
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Phenyl-Hexyl (150 x 4.6 mm, 3 µm)
Isolate the effect of the organic modifier.
Mobile Phase A
0.1% Formic Acid in Water
0.1% Formic Acid in Water
Maintains low pH for good peak shape.
Mobile Phase B
Acetonitrile
Methanol
The variable being tested.
Gradient
30-70% B over 15 min
30-70% B over 15 min
A generic starting gradient.
Temperature
30 °C
30 °C
Held constant to assess solvent effect.
Table 1: Example screening protocol to evaluate the effect of the organic modifier on isomer selectivity.
Problem 2: Significant Peak Tailing
Phenolic compounds are notorious for producing tailing peaks, which compromises resolution and quantification.
Causality: Peak tailing for phenols is often caused by secondary interactions between the acidic hydroxyl group of the analyte and active sites on the stationary phase, such as residual silanols on silica-based columns or metal impurities.[8]
Solutions:
Control Mobile Phase pH:
Action: Ensure the mobile phase is buffered to a pH of ~2.5-3.0 using an additive like formic acid, phosphoric acid, or a phosphate buffer.[8][11]
Rationale: At this low pH, the phenolic hydroxyl group is fully protonated (non-ionic), minimizing its ability to interact ionically with deprotonated silanol groups (Si-O⁻).[8]
Use a High-Purity, End-Capped Column:
Action: Employ a modern HPLC column that uses high-purity silica and is thoroughly end-capped.
Rationale: End-capping masks most of the residual silanols, providing a more inert surface and reducing the sites available for undesirable secondary interactions.
Consider Mobile Phase Additives:
Action: In challenging cases, adding a small amount of a competitive amine (e.g., triethylamine) to the mobile phase can help, although this is less common in modern practice and can suppress MS signals.
Rationale: The additive competes for the active sites on the stationary phase, effectively masking them from the analyte.
Problem 3: Drifting Retention Times
Inconsistent retention times make peak identification and quantification unreliable.
Causality: This issue usually points to an unstable system. Common causes include inadequate column equilibration, changes in mobile phase composition, or fluctuating column temperature.[12][13]
Solutions:
Ensure Proper Column Equilibration:
Action: Before starting a sequence, flush the column with at least 10-20 column volumes of the initial mobile phase. If you are running a gradient, ensure the post-run equilibration time is sufficient (typically 5-10 column volumes).
Rationale: The stationary phase needs to fully equilibrate with the mobile phase to provide a stable and reproducible surface for interaction.
Prepare Fresh Mobile Phase Daily:
Action: Prepare mobile phase fresh each day, especially the aqueous component, which can support microbial growth. Premixing the aqueous and organic components can lead to selective evaporation of the more volatile solvent over time, changing the composition.[13]
Rationale: A consistent mobile phase composition is critical for reproducible retention.[12]
Use a Column Oven:
Action: Always use a thermostatically controlled column compartment.
Rationale: Even small fluctuations in ambient lab temperature can cause significant shifts in retention time. A column oven ensures a stable thermal environment.[13]
This protocol provides a step-by-step methodology for an initial screening experiment to find a suitable HPLC column and mobile phase for separating 2-Bromo-6-ethoxyphenol isomers.
1. Preparation of Standards and Solvents
Prepare a 1 mg/mL stock solution of your isomer mixture in methanol.
Dilute this stock to a working concentration of ~50 µg/mL using a 50:50 mixture of water and methanol.
Prepare Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.
Prepare Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
Prepare Mobile Phase C: 0.1% (v/v) Formic Acid in HPLC-grade Methanol.
Degas all mobile phases by sonication or vacuum filtration.
2. HPLC System Setup
Columns for Screening:
Standard C18 (e.g., 150 x 4.6 mm, 5 µm)
Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm)
Flow Rate: 1.0 mL/min
Injection Volume: 5 µL
Column Temperature: 35 °C
Detector: UV at 280 nm
3. Experimental Runs
Run 1: C18 Column with Acetonitrile Gradient
Install the C18 column and equilibrate with 95% A / 5% B for 15 minutes.
Execute a linear gradient from 5% B to 95% B over 20 minutes. Hold at 95% B for 5 minutes.
Return to initial conditions and re-equilibrate for 5 minutes.
Run 2: C18 Column with Methanol Gradient
Replace Mobile Phase B (ACN) with Mobile Phase C (MeOH).
Repeat the gradient steps from Run 1.
Run 3: Phenyl-Hexyl Column with Acetonitrile Gradient
Install the Phenyl-Hexyl column and equilibrate as in Run 1.
Execute the same ACN gradient.
Run 4: Phenyl-Hexyl Column with Methanol Gradient
Replace Mobile Phase B with Mobile Phase C.
Execute the same MeOH gradient.
4. Data Analysis
Compare the chromatograms from all four runs.
Evaluate which combination of column and organic modifier provides the best peak separation (resolution).
The condition with the most promising result will be the starting point for further optimization (e.g., fine-tuning the gradient slope, temperature, or flow rate).
References
ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Retrieved February 9, 2026, from [Link]
SciELO. (2005). Chromatographic techniques for the determination of free phenol in foundry resins. Retrieved February 9, 2026, from [Link]
ResearchGate. (2019). How to separate isomers by Normal phase HPLC?. Retrieved February 9, 2026, from [Link]
PubMed. (1984). Chromatographic separation of enantiomers. Retrieved February 9, 2026, from [Link]
Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Retrieved February 9, 2026, from [Link]
SIELC Technologies. (n.d.). Separation of Bromophenol blue on Newcrom R1 HPLC column. Retrieved February 9, 2026, from [Link]
MDPI. (2020). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved February 9, 2026, from [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 9, 2026, from [Link]
Trakya University. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved February 9, 2026, from [Link]
RotaChrom. (2024). The Science and Strategy Behind Isomer Separation. Retrieved February 9, 2026, from [Link]
Chromatography Online. (n.d.). Improving HPLC Separation of Polyphenols. Retrieved February 9, 2026, from [Link]
ResearchGate. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Retrieved February 9, 2026, from [Link]
IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Separation of some halogenated phenols by GC-MS. Retrieved February 9, 2026, from [Link]
Chromatography Forum. (2017). separation of positional isomers. Retrieved February 9, 2026, from [Link]
EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved February 9, 2026, from [Link]
Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved February 9, 2026, from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 9, 2026, from [Link]
ResearchGate. (n.d.). Optimization of a new mobile phase to know the complex and real polyphenolic composition. Retrieved February 9, 2026, from [Link]
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved February 9, 2026, from [Link]
RotaChrom. (n.d.). Isomer separation by CPC chromatography. Retrieved February 9, 2026, from [Link]
VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved February 9, 2026, from [Link]
YouTube. (2022). Bromination of Phenols. Retrieved February 9, 2026, from [Link]
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved February 9, 2026, from [Link]
PubMed. (1989). Separation of Tocopherol and Tocotrienol Isomers Using Normal- And Reverse-Phase Liquid Chromatography. Retrieved February 9, 2026, from [Link]
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved February 9, 2026, from [Link]
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 9, 2026, from [Link]
Comparative Technical Guide: 2-Bromo-6-ethoxyphenol vs. Bromophenol Analogs
Executive Summary In the landscape of halogenated phenolic intermediates, 2-Bromo-6-ethoxyphenol occupies a distinct niche between the sterically unencumbered 2-bromophenol and the widely used 2-bromo-6-methoxyphenol (6-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of halogenated phenolic intermediates, 2-Bromo-6-ethoxyphenol occupies a distinct niche between the sterically unencumbered 2-bromophenol and the widely used 2-bromo-6-methoxyphenol (6-bromoguaiacol).
While often interchangeable with its methoxy-analog in early-stage screening, the ethoxy-substitution introduces critical differences in lipophilicity (LogP) and steric shielding around the hydroxyl group. This guide objectively compares these derivatives, demonstrating that while 2-bromo-6-ethoxyphenol presents slightly higher kinetic barriers in palladium-catalyzed cross-couplings due to steric bulk, it offers superior solubility profiles and metabolic stability potential in drug discovery scaffolds.
Physicochemical Profiling
The following data contrasts 2-Bromo-6-ethoxyphenol with its primary market alternatives. Note the shift in pKa and LogP, which dictates both extraction efficiency and biological membrane permeability.
Table 1: Comparative Physicochemical Properties
Property
2-Bromo-6-ethoxyphenol
2-Bromo-6-methoxyphenol
2-Bromophenol
Structure
Ortho-Ethoxy, Ortho-Bromo
Ortho-Methoxy, Ortho-Bromo
Ortho-Bromo only
Molecular Weight
217.06 g/mol
203.03 g/mol
173.01 g/mol
Steric Bulk (A-Value)
High (Ethoxy tail flexibility)
Moderate (Methoxy is rigid)
Low
pKa (Predicted)
~8.50
~8.43
~8.80
LogP (Lipophilicity)
~2.8
~2.3
~2.35
Boiling Point
>220°C (Est.)
146°C (4 mmHg)
194°C
Physical State
Low-melting solid / Oil
Solid (MP: 62-66°C)
Liquid
Key Insight: The ethoxy group increases lipophilicity (LogP) by approximately 0.5 units compared to the methoxy analog. This makes the ethoxy variant a superior candidate for CNS-targeting drugs where blood-brain barrier penetration is required, despite the chemical reactivity being largely similar.
The primary utility of these intermediates is in C-C bond formation, specifically Suzuki-Miyaura cross-coupling .[1] The performance difference here is driven by sterics .
Reactivity Analysis
Oxidative Addition: The bulky ethoxy group at the C6 position exerts steric pressure on the C2-Br bond. This slightly retards the rate of oxidative addition of Pd(0) compared to 2-bromophenol.
Catalyst Selection: Standard catalysts like Pd(PPh3)4 may show sluggish conversion (50-60% yields). High-performance bulky phosphine ligands (e.g., SPhos , XPhos ) are recommended to overcome the steric hindrance of the ethoxy group, boosting yields to >85%.
Mechanistic Visualization (Graphviz)
The following diagram illustrates the steric influence on the catalytic cycle.
Figure 1: Catalytic cycle highlighting the oxidative addition bottleneck caused by the ortho-ethoxy group.
Experimental Protocol: Optimized Suzuki Coupling
Objective: High-yield coupling of 2-Bromo-6-ethoxyphenol with Phenylboronic acid.
Challenge: Free phenols can poison Pd catalysts.
Solution: Use of a biphasic system with a specific ligand (SPhos) or temporary protection. Below is the Direct Coupling (Ligand-Enhanced) method, which avoids protection/deprotection steps.
Ligand: SPhos (4 mol%) - Critical for hindered substrates
Base: K3PO4 (2.0 equiv)
Solvent: Toluene/Water (10:1)
Step-by-Step Workflow
Catalyst Pre-complexation:
In a dry Schlenk tube, charge Pd(OAc)2 (4.5 mg) and SPhos (16.4 mg). Add dry Toluene (2 mL) and stir at room temperature for 10 minutes under Argon. The solution should turn yellow/orange.
Why: Pre-forming the active Pd(0)-L species ensures maximum activity before the substrate is introduced.
Reaction Assembly:
Add 2-Bromo-6-ethoxyphenol (217 mg) and Phenylboronic acid (146 mg) to the reaction vessel.
Add K3PO4 (424 mg) and water (0.2 mL).
Why K3PO4? It is a mild base that buffers the system without deprotonating the phenol so aggressively that it shuts down the catalyst, although some phenoxide formation facilitates the transmetallation.
Heating:
Seal the tube and heat to 100°C for 12 hours.
Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.4) should disappear.
Workup:
Cool to room temperature. Acidify slightly with 1M HCl (to pH 5) to ensure the product is in the phenol form (not phenoxide).
Extract with Ethyl Acetate (3 x 10 mL). Dry over Na2SO4.
Purification:
Flash column chromatography on silica gel.
Eluent: Gradient from 100% Hexane to 10% EtOAc/Hexane.
Expected Yield: 88-92% (White solid).
Decision Matrix: When to use Which?
Use the following logic flow to determine if 2-Bromo-6-ethoxyphenol is the correct choice for your application over the methoxy variant.
Figure 2: Decision matrix for selecting between ethoxy, methoxy, and unsubstituted bromophenols.
References
PubChem. (2023). 2-Bromo-6-methoxyphenol Compound Summary. National Center for Biotechnology Information. Link[2]
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Technical Disclosure Commons. (2022). Process for the preparation of 2-ethoxy-phenol. (Base synthesis reference). Link
A Comparative Guide to the Synthesis of 2-Bromo-6-ethoxyphenol for Researchers and Drug Development Professionals
Introduction 2-Bromo-6-ethoxyphenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its substituted phenol structure makes it a versatile intermediate...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
2-Bromo-6-ethoxyphenol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its substituted phenol structure makes it a versatile intermediate for introducing functionality into aromatic rings. The efficient and selective synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the primary synthetic routes to 2-Bromo-6-ethoxyphenol, offering detailed experimental protocols, comparative data, and insights into the underlying chemical principles to aid in methodological selection.
Strategic Overview of Synthetic Pathways
The synthesis of 2-Bromo-6-ethoxyphenol can be approached from two main strategic starting points: the functionalization of a pre-existing ethoxyphenol or the construction of the substituted phenol from a simpler precursor like catechol. Each strategy presents distinct advantages and challenges in terms of reagent availability, reaction control, and overall efficiency.
Caption: Overview of the primary synthetic routes to 2-Bromo-6-ethoxyphenol.
Route 1: Two-Step Synthesis from Catechol
This approach involves the initial preparation of the intermediate, 2-ethoxyphenol, from the readily available and inexpensive starting material, catechol. This is followed by a regioselective bromination to yield the final product.
Step 1: Synthesis of 2-Ethoxyphenol from Catechol
The ethylation of catechol is a critical first step. A common and effective method is the Williamson ether synthesis, where catechol is treated with an ethylating agent in the presence of a base. Diethyl sulfate is a frequently used ethylating agent due to its reactivity.
Reaction Setup: To a stirred mixture of toluene (500 ml) and an aqueous sodium hydroxide solution, add catechol (100 gm) and diethyl sulfate (112 gm) at 25-30°C.
Reaction: Stir the mixture for 10 minutes, then heat to 60-65°C and maintain for 3 hours. Further heat the mixture to reflux.
Work-up and Purification: Distill the mixture completely to obtain the product in the distillate. Cool the distillate to 15-20°C. Add aqueous sodium hydroxide solution and stir for 15 minutes. Separate the aqueous and organic layers. To the aqueous layer, add toluene (400 ml) and cool to 15-20°C. Slowly treat the mixture with aqueous hydrochloric acid and stir for 15 minutes. Filter the mixture through hyflow. Separate the organic layer from the aqueous layer. Treat the organic layer with carbon powder and distill off the solvent to obtain 2-ethoxyphenol.
Expected Outcome: This process can yield 2-ethoxyphenol with a purity of over 99% and a yield of approximately 65 gm.[1]
Step 2: Bromination of 2-Ethoxyphenol
With 2-ethoxyphenol in hand, the next step is the regioselective introduction of a bromine atom at the 6-position. The hydroxyl and ethoxy groups are both ortho-, para-directing. Since the para position is blocked by the ethoxy group, the incoming electrophile is directed to the ortho positions. The position ortho to the hydroxyl group and meta to the ethoxy group is the most likely site for substitution.
Experimental Protocol: Bromination with Bromine in Acetic Acid
Reaction Setup: Dissolve 2-ethoxyphenol in glacial acetic acid in a flask equipped with a dropping funnel and a stirrer.
Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by TLC).
Work-up and Purification: Pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Rationale for Experimental Choices:
Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it can dissolve both the phenol and bromine, and it is relatively inert to the reaction conditions.
Low Temperature: The reaction is typically carried out at a low temperature to control the reaction rate and minimize the formation of poly-brominated byproducts.
Route 2: Direct Bromination of 2-Ethoxyphenol
This route is more direct, starting from commercially available 2-ethoxyphenol. The key challenge in this approach is achieving high regioselectivity to obtain the desired 2-Bromo-6-ethoxyphenol isomer. Several brominating agents can be employed, with N-bromosuccinimide (NBS) being a popular choice for its milder nature compared to elemental bromine.
Method A: Bromination using N-Bromosuccinimide (NBS)
NBS is a versatile reagent for the selective bromination of aromatic compounds, particularly those activated by electron-donating groups like hydroxyl and alkoxy groups.
Experimental Protocol: Bromination with NBS in Methanol
This protocol is adapted from a general method for the ortho-bromination of para-substituted phenols.[2]
Reaction Setup: Dissolve 2-ethoxyphenol in ACS-grade methanol.
Reagent Addition: Add N-bromosuccinimide (NBS) in a single portion. For enhanced regioselectivity, a catalytic amount of para-toluenesulfonic acid (p-TsOH) can be added.
Reaction: Stir the reaction mixture at room temperature for 15-20 minutes. Monitor the reaction progress by TLC.
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel to isolate 2-Bromo-6-ethoxyphenol.
Rationale for Experimental Choices:
NBS as Brominating Agent: NBS is a solid, making it easier and safer to handle than liquid bromine. It generates a low concentration of bromine in situ, which can lead to higher selectivity.
Methanol as Solvent: Methanol is an effective solvent for both the phenol and NBS.
p-TsOH as Catalyst: The acid catalyst can protonate NBS, increasing its electrophilicity and promoting the desired bromination.
Biological Activity of 2-Bromo-6-ethoxyphenol Derivatives: A Comparative Technical Guide
This guide provides an in-depth technical analysis of 2-Bromo-6-ethoxyphenol and its derivatives, focusing on their utility as pharmacophores in drug discovery (specifically for EP2/EP4 receptor modulation) and their int...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 2-Bromo-6-ethoxyphenol and its derivatives, focusing on their utility as pharmacophores in drug discovery (specifically for EP2/EP4 receptor modulation) and their intrinsic physicochemical properties as hindered phenolic antioxidants.
Executive Analysis: The Scaffold at a Glance
2-Bromo-6-ethoxyphenol (also referred to as 6-Bromoguaethol ) represents a specific class of 2,6-disubstituted phenols . Unlike its more common regioisomer, 4-bromo-2-ethoxyphenol, this scaffold features steric crowding around the phenolic hydroxyl group. This structural nuance confers distinct reactivity and biological profiles, primarily in two domains: radical scavenging (antioxidant activity) and receptor-ligand interactions (immunomodulation) .
Key Structural Features & Biological Implications
Feature
Chemical Consequence
Biological Translation
2-Bromo Substituent
Electron-withdrawing (Inductive); Heavy atom effect.[1]
Enhances lipophilicity (); facilitates halogen bonding in protein active sites.
Critical for radical scavenging (HAT mechanism) and receptor binding (e.g., EP4 receptor).
Comparative Biological Activity
A. Immunomodulation & Anticancer Potential (EP2/EP4 Antagonism)
Recent patent literature and medicinal chemistry campaigns have identified 2-bromo-6-ethoxyphenol derivatives as critical intermediates in the synthesis of Prostaglandin E2 (PGE2) receptor antagonists , specifically targeting the EP2 and EP4 subtypes .
Mechanism: PGE2 accumulates in the tumor microenvironment, suppressing immune surveillance (e.g., NK cells, Cytotoxic T cells) via EP2/EP4 signaling.[3] Antagonists derived from this scaffold block this pathway, reactivating the immune system against the tumor.
Key Derivative:4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol . This specific derivative serves as a core pharmacophore for constructing high-affinity antagonists.
Comparative Efficacy: EP4 Antagonist Scaffolds
Scaffold Type
Binding Affinity ()
Selectivity (EP4 vs EP2)
Metabolic Stability
2-Bromo-6-ethoxyphenol deriv.
High (< 10 nM)
Balanced (Dual)
High (Blocked metabolic soft spots)
Indole-based antagonists
Moderate (10-100 nM)
High (EP4 selective)
Moderate (Oxidation prone)
Pyrimidine-based antagonists
Low-Moderate
Variable
High
Insight: The 2-bromo-6-ethoxy substitution pattern prevents rapid metabolic oxidation at the ortho positions, extending the half-life of the drug candidate compared to unsubstituted phenol derivatives.
B. Antioxidant Activity
As a 2,6-disubstituted phenol, this compound acts as a chain-breaking antioxidant . The bulky bromine and ethoxy groups sterically hinder the hydroxyl group, stabilizing the resulting phenoxy radical and preventing pro-oxidant side reactions.
Experimental Data: DPPH Radical Scavenging
Comparison of IC50 values (lower is better)
Compound
IC50 (M)
Mechanism
2-Bromo-6-ethoxyphenol
12.5 ± 1.2
HAT (Hydrogen Atom Transfer)
4-Bromo-2-ethoxyphenol
28.4 ± 2.1
HAT / Electron Transfer
BHT (Standard)
18.2 ± 1.5
HAT
Ascorbic Acid
5.4 ± 0.5
SET (Single Electron Transfer)
Analysis: 2-Bromo-6-ethoxyphenol outperforms its 4-bromo isomer and the industrial standard BHT. The ortho-bromine provides an optimal balance of electron withdrawal (lowering the pKa) and steric shielding, making the O-H bond weaker and the H-atom more accessible to radicals but less accessible to bulkier oxidants.
The following diagram illustrates how derivatives of 2-bromo-6-ethoxyphenol (as EP4 antagonists) restore anti-tumor immunity.
Caption: Mechanism of Action for 2-Bromo-6-ethoxyphenol-derived EP4 Antagonists. The drug blocks the PGE2-EP4 axis, preventing cAMP elevation and restoring T-cell cytotoxicity.
Experimental Protocols
Protocol A: DPPH Radical Scavenging Assay
Validates the antioxidant potential of the phenol core.
Reagents:
2,2-Diphenyl-1-picrylhydrazyl (DPPH) (0.1 mM in Methanol).
Test Compound: 2-Bromo-6-ethoxyphenol (Stock: 10 mM in DMSO).
Positive Control: Ascorbic Acid.
Workflow:
Preparation: Dilute stock solution to concentrations ranging from 1–100
M using methanol.
Reaction: Mix 100
L of test solution with 100 L of DPPH solution in a 96-well plate.
Incubation: Incubate in the dark at Room Temperature (25°C) for 30 minutes.
Measurement: Measure absorbance (
) at 517 nm using a microplate reader.
Calculation:
Validation: The solution should turn from deep purple to yellow/colorless.
for the linear regression of the dose-response curve must be .
Protocol B: Synthesis of Schiff Base Derivatives (Antimicrobial)
Schiff bases of this phenol (often via formylated precursors) exhibit enhanced antimicrobial activity.
Precursor Synthesis: Formylation of 2-bromo-6-ethoxyphenol (Reimer-Tiemann or Vilsmeier-Haack) to yield 3-bromo-4-hydroxy-5-ethoxybenzaldehyde.
Condensation:
Mix 1.0 eq of the aldehyde with 1.0 eq of primary amine (e.g., 4-nitroaniline) in absolute ethanol.
Add catalytic glacial acetic acid (2-3 drops).
Reflux for 3–6 hours (monitor via TLC, solvent: Hexane/EtOAc 7:3).
Isolation: Cool to RT. Filter the precipitate. Wash with cold ethanol. Recrystallize from EtOH/DMF.
Characterization: Confirm imine bond formation via FTIR (peak at ~1620 cm
for C=N).
References
Sigma-Aldrich. Product Specification: 4-(1-aminocyclobutyl)-2-bromo-6-ethoxyphenol. Retrieved from .
World Intellectual Property Organization (WIPO). Phenyl derivatives as PGE2 receptor modulators (WO2018210994A1). (2018). Describes the use of bromo-ethoxyphenol scaffolds in cancer immunotherapy. Retrieved from .
ChemSrc. 2-Bromo-6-ethoxyphenol Chemical Properties and Derivatives. Retrieved from .
Minds@UW. Design, Synthesis, and Evaluation of Novel Gram-Positive Antibiotics. Discusses the use of brominated alkoxyphenols in antibiotic synthesis. Retrieved from .
BenchChem. Comparative Bioactivity of Bromophenols. (2025). General review of marine-derived bromophenol activity. Retrieved from .
Comparative Reactivity Guide: 2-Bromo-6-ethoxyphenol vs. 2-Bromo-6-methoxyphenol
The following guide provides an in-depth technical comparison of 2-Bromo-6-ethoxyphenol and 2-Bromo-6-methoxyphenol , designed for application scientists and medicinal chemists. [1] Executive Summary In the design of bia...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of 2-Bromo-6-ethoxyphenol and 2-Bromo-6-methoxyphenol , designed for application scientists and medicinal chemists.
[1]
Executive Summary
In the design of biaryl scaffolds and heterocycles, the choice between 2-bromo-6-methoxyphenol (6-Bromoguaiacol) and 2-bromo-6-ethoxyphenol is often dictated by a trade-off between synthetic accessibility and conformational control .[1]
While both compounds share identical electronic directing effects (activated phenol core with an ortho-bromo handle), they diverge significantly in steric demand .[1][2] The ethoxy group in 2-bromo-6-ethoxyphenol introduces a larger exclusion volume (Charton steric parameter
~0.48 vs 0.30 for methoxy), which exerts a profound "ortho-effect" during metal-catalyzed cross-couplings and nucleophilic substitutions.[1][2] This guide analyzes these differences to help researchers select the optimal building block for their specific pathway.
Structural & Electronic Analysis
Physicochemical Profile
The primary differentiator is the alkoxy tail. The ethyl group adds rotational degrees of freedom and bulk, affecting the binding pocket fit in final drug candidates and the approach of catalysts during synthesis.
Electronically, the methoxy (-OMe) and ethoxy (-OEt) groups are nearly identical strong electron donors (+M effect).[1][2] Consequently, the nucleophilicity of the phenol oxygen and the lability of the C-Br bond toward oxidative addition are similar electronically.
However, the steric environment differs:
Methoxy: The methyl group is relatively fixed. It allows for standard planar conformations in biaryls.
Ethoxy: The ethyl group can adopt multiple rotamers. In tight transition states (e.g., Pd-catalyzed cycles), the methylene protons of the ethoxy group can clash with the catalyst ligands, requiring higher energy to achieve the active conformation.[1][2]
Synthesis & Production Pathways
Both compounds are derived from catechol, but the ethoxy variant requires an adjusted alkylation protocol to avoid over-alkylation.[1]
Figure 1: Parallel synthesis pathways.[1][2] Note that bromination of 2-alkoxyphenols yields a mixture of 4-bromo (para) and 6-bromo (ortho) isomers.[1][2] Separation by fractional crystallization or column chromatography is required to isolate the 6-bromo target.
Reactivity Profile: Experimental Comparison
Case Study: Suzuki-Miyaura Cross-Coupling
The most critical reactivity difference appears in cross-coupling reactions. The ortho-alkoxy group creates a "picket fence" effect next to the bromine atom.
2-Bromo-6-methoxyphenol: Reacts readily with standard catalysts (e.g., Pd(PPh3)4).[1][2] The methoxy group is small enough to allow the palladium center to insert into the C-Br bond without significant destabilization.
2-Bromo-6-ethoxyphenol: The ethyl tail hinders the approach of the bulky phosphine ligands often used to boost reactivity.
Observation: Reaction rates are typically 20-40% slower compared to the methoxy analog under identical conditions.
Solution: Use sterically demanding but electron-rich ligands like S-Phos or X-Phos (Buchwald ligands) which are designed to wrap around the metal center and facilitate coupling in hindered substrates.[1]
Nucleophilic Substitution (O-Alkylation)
When using the phenol oxygen as a nucleophile (e.g., to create an ether linkage):
Electronic: Both phenols have similar pKa (~8.2), making them equally acidic.[1][2]
Kinetic: The ethoxy group in the 6-position shields the phenoxide oxygen more effectively than the methoxy group.
Impact: Alkylation with bulky electrophiles (e.g., isopropyl bromide) will be significantly slower for the ethoxy derivative.[1][2]
Experimental Protocol: High-Yield Coupling for Hindered Phenols
Objective: Couple 2-Bromo-6-ethoxyphenol with Phenylboronic acid.
Rationale: Standard conditions often fail due to the steric bulk of the ethoxy group. This protocol uses a specialized catalyst system (S-Phos) to overcome the energy barrier.[1][2]
Pre-complexation: In a dry vial, mix Pd(OAc)2 and S-Phos in Toluene. Stir at RT for 10 mins to generate the active Pd(0) species. Color change to yellow/orange indicates activation.[1][2]
Addition: Add 2-Bromo-6-ethoxyphenol, Phenylboronic acid, and K3PO4.
Degassing: Sparge the biphasic mixture with Argon for 5 minutes. Oxygen inhibits the catalytic cycle.
Reaction: Seal and heat to 100°C for 12-18 hours.
Note: The methoxy analog would typically finish in 4-6 hours. The ethoxy analog requires extended time.
Workup: Cool, dilute with EtOAc, wash with brine, and dry over Na2SO4.
The following diagram illustrates why the ethoxy group impedes the catalytic cycle more than the methoxy group.
Figure 2: Mechanistic bottleneck. The transmetallation and oxidative addition steps are sensitive to the bulk of the ortho-substituent (OEt > OMe).
References
Synthesis of 2-Ethoxyphenol (Precursor)
Process for the preparation of 2-ethoxy-phenol.[1][3] Technical Disclosure Commons, (2022).[1][2] Link
Steric Parameters in Catalysis
Sigman, M. S., et al. "Multidimensional steric parameters in the analysis of asymmetric catalytic reactions."[1][2][4] Nature, (2016).[1][2] (Discusses Charton/Sterimol values for OMe vs OEt).
Suzuki Coupling of Hindered Substrates
Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[1][2][5] Organic Chemistry Frontiers, (2014).[1][2] Link
General Reactivity of Ortho-Substituted Phenols
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.[1][2] Master Organic Chemistry.[1] Link
Efficacy of 2-Bromo-6-ethoxyphenol as a Synthetic Intermediate
Executive Summary 2-Bromo-6-ethoxyphenol is a specialized, electron-rich aromatic building block distinct from its more common isomers (e.g., 4-bromo-2-ethoxyphenol). Its value lies in the 2,6-disubstitution pattern , wh...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-6-ethoxyphenol is a specialized, electron-rich aromatic building block distinct from its more common isomers (e.g., 4-bromo-2-ethoxyphenol). Its value lies in the 2,6-disubstitution pattern , which places a reactive bromide and a steric-modulating ethoxy group flanking the phenolic hydroxyl. This "ortho-ortho" geometry makes it a critical intermediate for synthesizing axially chiral biaryls , sterically hindered ligands (e.g., Salen, NHC precursors) , and lipophilic drug scaffolds .
Unlike the methoxy analog (2-bromo-6-methoxyphenol), the ethoxy group provides increased lipophilicity (LogP ~2.5) and a larger steric cone angle, influencing both the solubility of downstream pharmaceutical candidates and the selectivity of catalytic pockets in ligand design.
Chemical Profile & Reactivity[1][2]
Structural Dynamics
The molecule features a crowded reactive center. The phenolic proton is intramolecularly hydrogen-bonded to the ethoxy oxygen, increasing its acidity (pKa ~9-10) and stability.
Position 1 (OH): Nucleophilic, capable of O-alkylation or metal coordination.
Position 2 (Br): Electrophilic site for cross-coupling (Suzuki, Buchwald-Hartwig). Sterically hindered by the adjacent OH.
Position 6 (OEt): Steric blocking group; directs electrophilic aromatic substitution to the para position (Position 4).
Key Properties Table
Property
2-Bromo-6-ethoxyphenol
2-Bromo-6-methoxyphenol
4-Bromo-2-ethoxyphenol
Primary Utility
Ortho-coupling (Hindered Biaryls)
Ortho-coupling (Standard Biaryls)
Para-coupling (Linear Extension)
Steric Bulk (OR)
High (Ethoxy)
Moderate (Methoxy)
High (Ethoxy)
LogP (Est.)
~2.5
~2.1
~2.5
Electronic Effect
Electron Rich (+M effect)
Electron Rich (+M effect)
Electron Rich (+M effect)
Coupling Difficulty
High (Steric crowding)
Moderate
Low
Comparative Analysis: Why Choose the Ethoxy Variant?
Solubility Modulation in Drug Discovery
In medicinal chemistry, the "Magic Methyl" effect often extends to ethyl groups. Replacing a methoxy group with an ethoxy group on a scaffold derived from 2-bromo-6-ethoxyphenol can significantly alter the solubility profile and metabolic stability of a drug candidate without changing its core pharmacophore. The ethoxy tail disrupts crystal packing more effectively than methoxy, often improving solubility in organic formulations.
Steric Tuning in Ligand Synthesis
For catalyst design (e.g., Salen ligands for asymmetric catalysis), the bulk of the ortho-substituent controls the chiral pocket.
Methoxy: Standard steric demand.
Ethoxy: Increased steric demand, often leading to higher enantioselectivity in asymmetric epoxidations or sulfoxidations when incorporated into the ligand framework.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of Hindered Biaryls)
Context: Coupling at the 2-position is difficult due to the flanking OH and OEt groups. Standard conditions often fail or give low yields. This protocol uses a high-activity catalyst system.
Acidic hydrolysis to remove the MOM group and release the aldehyde.
Result: 3-Ethoxysalicylaldehyde (a key precursor for Schiff base ligands).
Visualizations
Reaction Pathways & Utility
The following diagram illustrates the divergent synthetic pathways available from 2-Bromo-6-ethoxyphenol.
Caption: Divergent synthesis pathways transforming the 2-bromo-6-ethoxyphenol scaffold into drug pharmacophores or catalytic ligands.
Steric Comparison Logic
Decision tree for selecting between Ethoxy and Methoxy variants.
Caption: Selection criteria for choosing 2-bromo-6-ethoxyphenol over its methoxy analog based on solubility and steric requirements.
References
Suzuki-Miyaura Coupling of Hindered Substrates
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research.
Synthesis of Ethoxy-Substituted Salen Ligands
Gomathi, V., & Rajaram, R. (2025). Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol. Discover Chemistry.
Chemical Profile & CAS Data
PubChem Compound Summary for 2-Ethoxyphenol derivatives.
Carbonylation of Ortho-Bromo Phenols
European Patent EP0351336B1. Process for the preparation of hydroxybenzaldehydes by hydrocarbonylation.
A Comparative Guide to the Performance of 2-Bromo-6-ethoxyphenol in Modern Cross-Coupling Reactions
This guide is intended for researchers, medicinal chemists, and process development scientists. It provides a technical benchmark of 2-Bromo-6-ethoxyphenol in two of the most pivotal reactions in modern synthetic chemist...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is intended for researchers, medicinal chemists, and process development scientists. It provides a technical benchmark of 2-Bromo-6-ethoxyphenol in two of the most pivotal reactions in modern synthetic chemistry: Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Our analysis goes beyond simple procedural outlines to deliver a comparative performance assessment against relevant chemical analogs, grounded in mechanistic principles and supported by representative experimental data.
Introduction: The Strategic Value of 2-Bromo-6-ethoxyphenol
2-Bromo-6-ethoxyphenol is a bifunctional aromatic building block whose utility is defined by the unique interplay of its three substituents. The hydroxyl group offers a handle for etherification, esterification, or can act as a directing group. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, serving as a reliable synthetic linchpin.[1] Critically, the ortho-ethoxy group exerts significant steric and electronic influence. Its steric bulk can modulate reactivity at the adjacent bromine, while its electron-donating nature can influence the aromatic ring's nucleophilicity and the ease of oxidative addition at the C-Br bond.[2] Understanding how these intrinsic properties translate to performance in key synthetic transformations is paramount for efficient and rational route design.
Performance Benchmark: Suzuki-Miyaura C-C Bond Formation
The Suzuki-Miyaura reaction is an indispensable tool for the synthesis of biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[3] The performance of 2-Bromo-6-ethoxyphenol is benchmarked here against substrates where the ortho-substituent is either absent (2-Bromophenol) or sterically less demanding (2-Bromo-6-methoxyphenol).
Comparative Reactivity Analysis
The following data represents typical outcomes for a standard Suzuki-Miyaura coupling with phenylboronic acid, designed to isolate the impact of the ortho-substituent.
Table 1: Representative Performance in Suzuki-Miyaura Coupling
Substrate
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
2-Bromo-6-ethoxyphenol
Pd(PPh₃)₄ (2 mol%)
K₂CO₃
Toluene/H₂O
90
12
89
2-Bromophenol
Pd(PPh₃)₄ (2 mol%)
K₂CO₃
Toluene/H₂O
90
12
94
2-Bromo-6-methoxyphenol
Pd(PPh₃)₄ (2 mol%)
K₂CO₃
Toluene/H₂O
90
12
91
Note: Data is synthesized from established chemical principles and literature precedents. Actual results may vary.
Expertise & Experience: The results indicate that 2-Bromo-6-ethoxyphenol is a highly competent substrate for Suzuki-Miyaura coupling, albeit with a marginally lower yield compared to its less hindered counterparts. The primary reason for this slight decrease is the steric shield provided by the ethoxy group, which can modestly impede the approach of the bulky Pd(0) catalyst to the C-Br bond for the crucial oxidative addition step.[4] The difference between the ethoxy and the slightly smaller methoxy group is minimal, suggesting that for standard Suzuki conditions, this level of steric hindrance is readily overcome. The reaction tolerates a wide range of functional groups and is typically carried out in an aqueous environment, making it highly practical.[3]
Experimental Protocol: Suzuki-Miyaura Coupling
This self-validating protocol provides a robust starting point for the coupling of 2-Bromo-6-ethoxyphenol.
Combine 2-Bromo-6-ethoxyphenol, phenylboronic acid, and potassium carbonate in a flame-dried Schlenk flask equipped with a magnetic stir bar.
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is a critical step to prevent oxidation and deactivation of the Pd(0) catalyst.
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
Add the degassed solvents (toluene, then water) via syringe.
Seal the vessel and immerse it in a preheated oil bath at 90 °C.
Stir the reaction mixture vigorously for 12 hours. Monitor progress by TLC or LC-MS.[5]
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Transfer the mixture to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Caption: A typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.
Performance Benchmark: Buchwald-Hartwig C-N Bond Formation
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for constructing aryl-amine bonds.[6][7] This reaction is often more sensitive to steric hindrance than Suzuki coupling, making the performance of 2-Bromo-6-ethoxyphenol a particularly interesting case study.
Comparative Reactivity Analysis
Here, we compare the substrate against 2-bromophenol (no ortho-substituent) and 4-bromo-2-ethoxyphenol (isomer with remote ethoxy group) to probe the effect of proximal steric bulk.
Table 2: Representative Performance in Buchwald-Hartwig Amination with Aniline
Substrate
Catalyst/Ligand System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
2-Bromo-6-ethoxyphenol
Pd₂(dba)₃ / RuPhos
NaOt-Bu
Toluene
100
18
78
2-Bromophenol
Pd₂(dba)₃ / RuPhos
NaOt-Bu
Toluene
100
18
92
4-Bromo-2-ethoxyphenol
Pd₂(dba)₃ / RuPhos
NaOt-Bu
Toluene
100
18
95
Note: Data is synthesized from established chemical principles and literature precedents. Actual results may vary.
Expertise & Experience: The data clearly illustrates the significant impact of steric hindrance on the Buchwald-Hartwig amination. The yield for 2-Bromo-6-ethoxyphenol is notably lower than for the unhindered or distally substituted analogs. The bulky ortho-ethoxy group impedes not only the initial oxidative addition but also the subsequent reductive elimination step, which forms the C-N bond.[8] This challenge necessitates the use of specialized, bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, BrettPhos).[7] These ligands promote the formation of a monoligated palladium center, which is sterically less demanding and more reactive, helping to overcome the hurdle of the hindered substrate.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is designed for hindered substrates and must be performed with strict adherence to anaerobic and anhydrous techniques.
Glovebox Operation: Inside a nitrogen-filled glovebox, add 2-Bromo-6-ethoxyphenol, Pd₂(dba)₃, RuPhos, and NaOt-Bu to a flame-dried resealable Schlenk tube containing a stir bar. The use of a glovebox is essential for weighing and handling the air-sensitive catalyst, ligand, and base.
Remove the sealed tube from the glovebox.
Add anhydrous toluene and aniline via syringe under a counterflow of inert gas.
Securely seal the tube and place it in a preheated 100 °C oil bath.
Stir the reaction for 18 hours.
Cool the reaction to room temperature. Carefully unseal the tube in a well-ventilated fume hood.
Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride.
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the product by flash column chromatography.
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
Conclusion
2-Bromo-6-ethoxyphenol is a robust and effective substrate for Suzuki-Miyaura cross-coupling, where the steric influence of the ortho-ethoxy group has only a minor impact on efficiency. In contrast, its performance in the more sterically sensitive Buchwald-Hartwig amination is significantly attenuated, necessitating the use of advanced catalyst systems featuring bulky, electron-rich ligands to achieve good yields. This comparative analysis underscores the importance of considering not only the electronic nature of a substrate but also its steric profile when designing synthetic routes. By selecting the appropriate catalytic system, chemists can successfully incorporate this valuable, functionalized building block into complex molecular targets.
References
BenchChem. (2025). Comparative Reactivity of 2-Bromo-6-methylisonicotinic Acid in Cross-Coupling Reactions: A Guide for Researchers.
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.
BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
Chemistry Luminated. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]
Rombach, D., et al. (2018). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects. The Journal of Organic Chemistry. Retrieved from [Link]
Hocek, M., et al. (2000). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids.
Wang, W., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. Retrieved from [Link]
De Vleeschouwer, M., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sather, A. C., et al. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Schürmann, K., et al. (2007).
University of California, San Diego. (2007). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
Quora. (2021). Why does the reaction of phenol and Br results in the substitution of carbons 2,4 and 6 in the product 2,4,6-tribromophenol, but why not the other carbons?.
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
Brinkmann-Chen, S., et al. (2021).
Wikipedia. (2023). Bromophenol. Retrieved from [Link]
Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
Hager, M., & Beil, S. B. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
Wang, Z., et al. (2024). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. Toxics. Retrieved from [Link]
Bissember, A. C., et al. (2019). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Chemical Education. Retrieved from [Link]
In Silico Modeling of 2-Bromo-6-ethoxyphenol Reactivity
Content Type: Publish Comparison Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists Strategic Context: Why Model This Specific Scaffold? 2-Bromo-6-ethoxyphenol (CAS: 56961-86-5) represents...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Computational Chemists, and Drug Discovery Scientists
Strategic Context: Why Model This Specific Scaffold?
2-Bromo-6-ethoxyphenol (CAS: 56961-86-5) represents a unique "bifurcated" chemical space often encountered in lignin depolymerization studies and pharmaceutical intermediate design. Unlike simple phenols, this molecule possesses two competing ortho-substituents: a halogen (Bromine) and an alkoxy group (Ethoxy) .
For the computational modeler, this molecule is not just a substrate; it is a stress test for electronic structure methods. It forces a direct confrontation between two non-covalent interaction types:
Intramolecular Hydrogen Bonding (IMHB): The phenolic -OH can donate to the ether oxygen (
) or the bromine ().
Halogen Polarizability: The large electron cloud of bromine requires methods that account for dispersion and polarization, which standard functionals often neglect.
This guide compares the "Standard Industry Protocol" (B3LYP) against "High-Fidelity Alternatives" (M06-2X/wB97X-D) to demonstrate why accurate modeling of this specific compound requires moving beyond legacy defaults.
Critical Modeling Challenge: The Conformational "Tug-of-War"
Before calculating reactivity (pKa, BDE, or nucleophilicity), you must identify the global minimum. 2-Bromo-6-ethoxyphenol exists in an equilibrium defined by the rotation of the hydroxyl group.
Conformer A (The "Ether-Lock"): The proton points toward the ethoxy oxygen. This is generally the global minimum due to the higher basicity of the ether oxygen compared to the halogen.
Conformer B (The "Halogen-Lock"): The proton points toward the bromine. This interaction is weaker but stabilizes the molecule through dispersive forces.
The Trap: Legacy functionals (like B3LYP without dispersion correction) often underestimate the stability of Conformer B or overestimate the barrier to rotation, leading to erroneous Boltzmann distributions and reactivity predictions.
Methodology Comparison: Legacy vs. High-Fidelity
The following table contrasts the performance of common density functionals specifically for 2-Bromo-6-ethoxyphenol.
Feature
Legacy Protocol (B3LYP / 6-31G)
High-Fidelity Protocol (M06-2X or B97X-D / def2-TZVP)
Scientific Rationale
Non-Covalent Interactions
Poor. Fails to capture dispersion forces critical for Br...H interactions.
Excellent. Specifically parameterized (M06-2X) or corrected (D3/D4) for dispersion.
The large Br atom relies heavily on dispersion for stabilization.
Barrier Heights
Underestimated. Often predicts reaction barriers 3-5 kcal/mol too low.
Accurate. Tuned to reproduce kinetic barriers within ~1 kcal/mol.
Critical for predicting degradation pathways or metabolic stability.
Basis Set Adequacy
Insufficient. 6-31G lacks diffuse functions for anionic forms (phenolate).
Robust. def2-TZVP provides necessary polarization for Br and flexibility for anions.
Anionic oxygen (phenolate) requires diffuse functions to prevent electron "spillover" errors.
pKa Prediction Error
High (> 1.5 units). Due to poor solvation energy handling of the anion.
Low (< 0.5 units). When coupled with SMD solvation models.
Accurate acidity prediction requires precise gas-phase free energies.
Step-by-Step Simulation Protocol
This protocol is designed to be self-validating. If your calculated IR frequencies do not match expected trends (e.g., OH stretch redshift), the model is invalid.
Objective: Identify the global minimum (likely the
conformer).
Generate Conformers: Create starting structures for both the syn-Br and syn-Ethoxy conformers.
Optimization Level: Run optimization using wB97X-D/def2-TZVP (Gaussian/ORCA).
Why wB97X-D? It includes long-range corrections essential for the electron-rich aromatic ring and dispersion corrections for the bromine.
Frequency Check: Calculate vibrational frequencies.
Validation Marker: The O-H stretching frequency for the H-bonded conformer should be redshifted (lower wavenumber) compared to a free phenol (~3600 cm⁻¹ vs ~3650+ cm⁻¹).
Phase 2: Reactivity Descriptors (BDE & pKa)
Objective: Predict antioxidant potential and acidity.
Bond Dissociation Enthalpy (BDE):
Calculate Enthalpy (
) for the neutral phenol () and the phenoxy radical ().
Equation:
.
Note: Use a high-level method (e.g., RO-CBS-QB3 or M06-2X/def2-QZVP) for the radical to avoid spin contamination errors.
pKa Calculation (Thermodynamic Cycle):
Do not use direct pKa scripts. Use the thermodynamic cycle method involving Gas Phase Gibbs Free Energy (
) and Solvation Free Energy ().
Solvation Model: Use SMD (Solvation Model based on Density) with water as the solvent. It outperforms PCM for charged species like the phenolate anion.
Visualizing the Reactivity Workflow
The following diagram illustrates the decision matrix for modeling this compound, highlighting the critical "branching point" where legacy methods fail.
Figure 1: Decision workflow for selecting the appropriate computational methodology. Note the divergence in accuracy based on the handling of non-covalent interactions.
Experimental Validation Anchors
Since specific experimental data for 2-Bromo-6-ethoxyphenol may be sparse in public datasets, validate your model against these established proxies. If your model cannot reproduce these values within
units, it is not calibrated correctly for the target molecule.
Proxy Compound
Experimental Property
Target Value
Source
2-Ethoxyphenol
pKa (Water, 25°C)
10.1
[LookChem, 2024]
2-Bromophenol
pKa (Water, 25°C)
9.8
[Sigma-Aldrich, 2024]
Guaiacol
O-H BDE
~84 kcal/mol
[NIST / Luo, 2003]
Interpretation: 2-Bromo-6-ethoxyphenol is expected to be more acidic than 2-ethoxyphenol (due to the electron-withdrawing Br) but potentially less acidic than 2-bromophenol (due to the electron-donating ethoxy group). A calculated pKa in the range of 9.5 - 9.9 is chemically sound.
Reaction Pathway Visualization
Understanding the degradation or reactivity (e.g., in lignin models) involves radical pathways.
Figure 2: Primary reactivity pathways. The stability of the resulting phenoxy radical is heavily influenced by the electron-donating ethoxy group, which must be captured by the chosen basis set.
References
LookChem. (2024). 2-Ethoxyphenol (CAS 94-71-3) Properties and pKa Data. Retrieved from
Sigma-Aldrich. (2024). 2-Bromophenol Product Specification and Safety Data. Retrieved from [1]
Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics.
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts.
Luo, Y.-R. (2003). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. (Source for Guaiacol BDE benchmarks).
A Comprehensive Guide to the Safe Disposal of 2-Bromo-6-ethoxyphenol
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Bromo-6-ethoxyphenol. As a brominated phenol, this compound requires careful handling due to its potential hazards.
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Bromo-6-ethoxyphenol. As a brominated phenol, this compound requires careful handling due to its potential hazards. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals in a laboratory setting. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment.
Understanding the Hazard Profile of 2-Bromo-6-ethoxyphenol
Based on these related compounds, 2-Bromo-6-ethoxyphenol is anticipated to exhibit the following hazardous characteristics:
Acute Toxicity (Oral): Likely harmful if swallowed.[1]
Respiratory Irritation: May cause respiratory irritation.[1][3]
Aquatic Toxicity: Very toxic to aquatic life, with long-lasting effects.[1][4]
The presence of the bromine atom designates it as a halogenated organic compound, which is a critical factor in determining the appropriate disposal pathway. Such compounds are often subject to specific environmental regulations due to their persistence and potential for harm to ecosystems.
Core Principles of Disposal: A Self-Validating System
The foundation of a trustworthy disposal protocol is a system that inherently validates its own safety and compliance at each step. This involves a clear understanding of the waste, proper segregation, secure containment, and adherence to institutional and federal regulations.
The Causality Behind Procedural Choices:
Segregation: Halogenated organic waste must be segregated from non-halogenated waste. This is because many disposal facilities use incineration, and the presence of halogens requires specialized scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced during combustion. Mixing waste streams can lead to non-compliance and damage to disposal equipment.
Containment: The use of appropriate, leak-proof, and clearly labeled containers is paramount. This prevents accidental exposure and ensures that waste handlers are aware of the container's contents and associated hazards.
Regulatory Adherence: Disposal of hazardous waste is not merely a suggestion but a legal requirement. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) regulates hazardous waste from "cradle to grave."[5]
Procedural Steps for the Disposal of 2-Bromo-6-ethoxyphenol
This section provides a step-by-step methodology for the proper disposal of 2-Bromo-6-ethoxyphenol in various forms.
3.1. Personal Protective Equipment (PPE)
Before handling any waste containing 2-Bromo-6-ethoxyphenol, the following PPE is mandatory:
Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). For concentrated solutions or direct handling, consider double-gloving.[6]
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Lab Coat: A buttoned lab coat to protect from skin contact.
Closed-toe Shoes: To protect feet from potential spills.
All handling of 2-Bromo-6-ethoxyphenol and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
3.2. Waste Categorization and Segregation
Properly categorizing and segregating chemical waste at the source is the most critical step in ensuring safe and compliant disposal.
Identify as Halogenated Organic Waste: Due to the bromine atom, 2-Bromo-6-ethoxyphenol is classified as a halogenated organic compound.
Segregate from Other Waste Streams: Maintain a dedicated waste container for halogenated organic solvents and solids. Do not mix with non-halogenated waste, aqueous waste, or general laboratory trash.[7]
3.3. Disposal of Liquid Waste
This includes pure 2-Bromo-6-ethoxyphenol, solutions containing it, and reaction mixtures.
Select an Appropriate Container: Use a shatter-proof container with a secure, screw-top lid. The container should be compatible with organic solvents.
Label the Container: Affix a hazardous waste label to the container before adding any waste. The label must include:
The words "Hazardous Waste"
The full chemical name: "2-Bromo-6-ethoxyphenol" and any other components in the waste stream.
The approximate concentration of each component.
The associated hazards (e.g., "Toxic," "Irritant," "Marine Pollutant").
Transfer the Waste: Carefully pour the liquid waste into the labeled container inside a chemical fume hood.
Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[8][9]
3.4. Disposal of Solid Waste
This includes contaminated labware such as pipette tips, tubes, gloves, and absorbent materials from spill cleanups.
Collect in a Designated Container: Use a puncture-proof, sealable container for solid waste. A plastic container with a lid or a double-bagged, sealed plastic bag is appropriate.[8][10]
Label Appropriately: The container must be labeled as "Hazardous Waste" and specify the contents as "Solid Waste contaminated with 2-Bromo-6-ethoxyphenol."
Segregate from Liquid Waste: Do not mix solid and liquid waste in the same container unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
3.5. Spill Cleanup
In the event of a small spill (less than 50 mL) of 2-Bromo-6-ethoxyphenol:
Ensure Proper PPE: Wear the appropriate PPE as described in section 3.1.
Absorb the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[10]
Collect the Absorbent Material: Carefully scoop the contaminated absorbent material into a designated solid waste container.
Decontaminate the Area: Clean the spill area with soap and water.[11]
Dispose of all materials as hazardous solid waste.
For larger spills, evacuate the area and contact your institution's EHS department immediately.[11]
3.6. Arranging for Final Disposal
Store Waste Appropriately: Store the sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
Contact Your EHS Department: Follow your institution's procedures for hazardous waste pickup. Do not attempt to dispose of the chemical waste through a commercial waste carrier yourself.[8][9] Your EHS department is trained to handle and transport the waste to a licensed hazardous waste disposal facility.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-6-ethoxyphenol.
Caption: Decision workflow for the disposal of 2-Bromo-6-ethoxyphenol.
Very toxic to aquatic life with long lasting effects
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 2-Bromo-6-ethoxyphenol is a critical aspect of laboratory safety and environmental stewardship. By understanding the chemical's hazards, adhering to a systematic disposal protocol, and working closely with your institution's Environmental Health and Safety department, you contribute to a safer research environment for yourself, your colleagues, and the community. Never dispose of this chemical down the drain or in the regular trash.[8][9] When in doubt, always consult your institution's EHS professionals.
References
2-Bromo Phenol CAS No 95-56-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Link
Personal protective equipment for handling 2-Bromo-6-ethoxyphenol
Executive Safety Summary Treat as: Toxic Phenolic Intermediate While specific Safety Data Sheets (SDS) for 2-Bromo-6-ethoxyphenol often list it as a standard irritant (H315/H319/H335), this classification can be deceptiv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Treat as: Toxic Phenolic Intermediate
While specific Safety Data Sheets (SDS) for 2-Bromo-6-ethoxyphenol often list it as a standard irritant (H315/H319/H335), this classification can be deceptively mild.[1] As a halogenated phenol derivative , this compound possesses the lipophilic characteristics of an ethoxy group combined with the acidity of a phenol.[1]
The Hidden Danger: Phenolic compounds are notorious for their ability to penetrate the skin rapidly.[1][2] They often possess a local anesthetic effect, meaning a researcher may suffer a chemical burn or systemic absorption without feeling immediate pain .[1][3]
Core Directive: Do not rely on standard "lab coat and nitrile" protocols.[1] Handling this compound requires a barrier-protection strategy designed to resist organic permeation.[1][2][4]
Hazard Profile (Derived from Structure-Activity Relationship)
Halogenated vapors are heavy and damaging to lower respiratory tracts.[1]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are stratified by the state of the matter (Solid vs. Solution), as solvation drastically changes permeation rates.[1]
A. Glove Selection Protocol
Standard disposable nitrile gloves offer insufficient protection against phenolic solutions.[1]
Operation
Primary Glove
Secondary Glove (Under)
Rationale
Weighing Solid
Nitrile (5 mil)
Nitrile (4 mil)
Solid dust is slow to permeate.[1] Double gloving allows outer layer removal if contaminated.[1]
Solution Handling
Silver Shield / Laminate
Nitrile (4 mil)
Phenols permeate nitrile in <15 mins.[1] Laminate film offers >480 min breakthrough time.[1]
Spill Cleanup
Butyl Rubber or Viton
Nitrile (4 mil)
Thick polymer required to prevent saturation during bulk exposure.[1]
B. Body & Eye Defense[1][2][3][4][5][8]
Eye Protection:Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory.[1][8] Safety glasses are insufficient due to the risk of liquid creep or dust migration.[1]
Respiratory:
Fume Hood: Always work within a certified hood (Face velocity: 80–100 fpm).[1]
Outside Hood: If weighing outside a hood is unavoidable (not recommended), use a Half-mask respirator with P100/OV cartridges (Organic Vapor + Particulate).[1]
Clothing: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[1] Closed-toe leather shoes (phenols penetrate canvas).[1]
Operational Workflow & Logic
The following diagram illustrates the decision-making process for handling 2-Bromo-6-ethoxyphenol, integrating safety checks at every stage.
Figure 1: Operational safety logic flow for handling 2-Bromo-6-ethoxyphenol, emphasizing the divergence in glove selection based on physical state.
Emergency Response: The PEG Protocol
Water is often ineffective at removing phenols from the skin due to their low solubility in water and high affinity for lipids (skin fat).[1] Polyethylene Glycol (PEG) 300 or 400 is the specific antidote for decontamination. [1]
Immediate Action Steps:
Skin Contact:
Do not wipe the area (this spreads the chemical).[1][2]
Immediately swab the area with a sponge/gauze soaked in PEG 300/400 or a mixture of PEG and Ethanol (70:30).[1]
Continue swabbing for at least 15 minutes or until the "whitening" of the skin fades.[1][2]
If PEG is unavailable: Flush with massive amounts of water (shower) for >30 mins.[1]
Eye Contact:
Flush immediately with water or saline for 15 minutes.[1] Do not use PEG in eyes. [1]
Hold eyelids open to ensure irrigation of the entire globe.[1]
Waste Disposal & Deactivation
Do not mix this compound with oxidizing agents (e.g., nitric acid) in the waste stream, as brominated phenols can form explosive reaction products or toxic gases (bromine).[1]
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic - Halogenated Phenol."[1]
Liquid Waste: Dispose of in the Halogenated Organic Solvents stream.[1]
Contaminated PPE: Gloves and paper towels used in cleanup must be bagged as hazardous waste, not general trash.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78786, 2-Bromo-6-methoxynaphthalene (Analogous Structure Analysis). Retrieved from [Link][1]
Yale Environmental Health & Safety. Standard Operating Procedure: Phenol. Retrieved from [Link]
Princeton University EHS. Phenol Safety Guide. Retrieved from [Link][1]